Tuftsin
説明
Structure
2D Structure
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESDGNYHXIOKRW-YXMSTPNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336069 | |
| Record name | Tuftsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9063-57-4, 112592-90-2 | |
| Record name | Tuftsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009063574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polytuftsin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112592902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tuftsin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901336069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUFTSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF5336J16C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Tuftsin: A Technical Guide
An In-depth Exploration of the Seminal Polypeptide that Modulates Phagocytic Activity
This technical guide provides a comprehensive overview of the history, discovery, and isolation of Tuftsin, a pivotal tetrapeptide in the field of immunology. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific methodologies, quantitative data, and signaling pathways associated with this immunomodulatory agent.
Introduction: The Genesis of a Phagocytosis-Stimulating Factor
The story of this compound begins in the early 1970s at Tufts University, where the pioneering work of Drs. Victor A. Najjar and K. Nishioka led to the identification of a potent, naturally occurring phagocytosis-stimulating factor. Their research, culminating in a landmark 1970 publication in Nature, unveiled a small peptide derived from the heavy chain of immunoglobulin G (IgG) that significantly enhanced the phagocytic activity of polymorphonuclear leukocytes (neutrophils).[1][2][3] This tetrapeptide, later christened "this compound," opened new avenues for understanding the intricate mechanisms of immune regulation.
This compound is chemically defined as the tetrapeptide L-threonyl-L-lysyl-L-prolyl-L-arginine (Thr-Lys-Pro-Arg).[4] It resides in the Fc domain of the heavy chain of IgG, specifically at residues 289-292.[5][6] Its release into a biologically active form is a meticulously orchestrated enzymatic process, highlighting a sophisticated endogenous mechanism for modulating cellular immunity.
The Discovery Pathway: Unraveling the Biological Activity
The initial discovery of this compound was a result of systematic investigation into the components of blood serum that could influence phagocytic function. The researchers observed that a specific fraction of γ-globulin, which they termed "leukokinin," was capable of stimulating the phagocytic activity of neutrophils.[2]
A key observation that propelled the research forward was the transient nature of this stimulation. Pre-incubation of neutrophils with leukokinin rendered the cells refractory to further stimulation, suggesting the involvement of a consumable or releasable factor.[4] This led to the hypothesis that an active component was being cleaved from the larger IgG molecule.
Experimental Protocol: The Original Phagocytosis Assay
Objective: To quantify the effect of this compound on the phagocytic capacity of neutrophils.
Materials:
-
Isolated human or rabbit neutrophils
-
Staphylococcus aureus (or other suitable bacteria), heat-killed and opsonized
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Purified leukokinin or isolated this compound
-
Microscope slides, coverslips
-
Giemsa stain or other suitable cellular stain
-
Light microscope
Procedure:
-
Neutrophil Isolation: Neutrophils were isolated from fresh blood samples using density gradient centrifugation.[7][8]
-
Cell Preparation: The isolated neutrophils were washed and resuspended in a physiological buffer to a known concentration.
-
Incubation with this compound: The neutrophil suspension was divided into experimental and control groups. The experimental group was incubated with varying concentrations of this compound (or leukokinin) for a defined period (e.g., 30 minutes) at 37°C. The control group was incubated with buffer alone.
-
Phagocytosis Induction: Opsonized, heat-killed bacteria were added to both control and experimental neutrophil suspensions at a specific bacteria-to-cell ratio. The mixture was then incubated for a further period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.
-
Slide Preparation: Following incubation, smears of the cell suspensions were made on microscope slides.
-
Staining: The slides were air-dried and stained with Giemsa stain to visualize the neutrophils and ingested bacteria.
-
Quantification: The number of bacteria ingested by a set number of neutrophils (e.g., 100) was counted under a light microscope. The phagocytic index (average number of bacteria per neutrophil) was then calculated for both control and experimental groups.
Quantitative Data: Measuring the Stimulatory Effect
| Parameter | Value | Reference |
| Optimal this compound Concentration for Phagocytosis | 5 µg/mL | [9][10] |
| Incubation Time for Maximal Effect | 15 minutes | [9][10] |
| Particle-to-Cell Ratio for Optimal Assay | 50:1 | [9][10] |
The Isolation and Purification of this compound
The isolation of this compound from its parent IgG molecule was a critical step in its characterization. This process relies on the sequential action of two specific enzymes.
Enzymatic Cleavage: A Two-Step Process
The liberation of active this compound from the IgG heavy chain is a two-step enzymatic cascade:[4][5]
-
Step 1: Splenic Endopeptidase Action: An enzyme found in the spleen, named This compound-endocarboxypeptidase , first cleaves the peptide bond on the C-terminal side of the arginine residue at position 292 of the IgG heavy chain. This action exposes the this compound sequence.
-
Step 2: Phagocyte Membrane Peptidase Action: A second enzyme, located on the outer membrane of phagocytic cells and termed leukokininase , then cleaves the peptide bond on the N-terminal side of the threonine residue at position 289. This releases the free, biologically active this compound tetrapeptide.
Experimental Protocol: Isolation of this compound from Immunoglobulin G
Objective: To isolate and purify the this compound tetrapeptide from a purified human or bovine IgG preparation.
Materials:
-
Purified Immunoglobulin G (IgG)
-
Spleen homogenate (as a source of this compound-endocarboxypeptidase)
-
Isolated neutrophil membrane fraction (as a source of leukokininase)
-
Chromatography resins (e.g., gel filtration, ion exchange)
-
Buffers for enzyme extraction and reactions
-
Trichloroacetic acid (TCA) or other protein precipitating agents
-
High-Performance Liquid Chromatography (HPLC) system for final purification
Procedure:
-
Preparation of Enzymatic Fractions:
-
Spleen Enzyme: Spleen tissue was homogenized, and a crude enzymatic fraction containing this compound-endocarboxypeptidase was prepared through differential centrifugation and/or ammonium sulfate precipitation.
-
Neutrophil Membrane Enzyme: Neutrophils were isolated and subjected to lysis and fractionation to obtain a membrane-rich pellet containing leukokininase activity.
-
-
Enzymatic Digestion of IgG:
-
Purified IgG was incubated with the spleen enzyme preparation to generate the intermediate, leukokinin-S.
-
Following this initial digestion, the neutrophil membrane preparation was added to cleave leukokinin-S and release free this compound.
-
-
Initial Purification:
-
The reaction mixture was treated with a protein precipitating agent like TCA to remove large proteins and enzymes.
-
The supernatant, containing the small peptide fraction, was collected after centrifugation.
-
-
Chromatographic Purification:
-
The peptide-containing supernatant was subjected to a series of chromatographic steps, such as gel filtration chromatography to separate molecules based on size, followed by ion-exchange chromatography to separate based on charge.
-
-
Final Purification by HPLC:
-
The partially purified fractions showing phagocytosis-stimulating activity were pooled and subjected to reverse-phase HPLC for final purification to homogeneity.
-
-
Activity Confirmation: The purity and biological activity of the isolated peptide were confirmed using the phagocytosis assay.
Structural Elucidation and Chemical Synthesis
Determination of the Amino Acid Sequence
The determination of this compound's primary structure as Thr-Lys-Pro-Arg was a significant achievement of its time and likely employed the following classical biochemical techniques:
-
Amino Acid Analysis: The purified peptide was hydrolyzed into its constituent amino acids, which were then separated and quantified using ion-exchange chromatography. This provided the relative ratios of the amino acids present.
-
Edman Degradation: The precise sequence of the amino acids was determined using the Edman degradation method.[11][12] This technique involves a stepwise chemical reaction that sequentially removes the N-terminal amino acid, which is then identified. The process is repeated to determine the entire sequence.
Chemical Synthesis of this compound
The confirmation of this compound's structure and the ability to produce it in larger quantities for further research was achieved through its chemical synthesis. The Merrifield solid-phase peptide synthesis (SPPS) method was instrumental in this endeavor.[13][14][15]
Principle of Merrifield Solid-Phase Synthesis: The peptide is assembled sequentially while one end is covalently attached to an insoluble solid support (resin). This allows for the easy removal of excess reagents and by-products by simple filtration and washing, greatly simplifying the purification process.
Steps in the Solid-Phase Synthesis of this compound (Thr-Lys-Pro-Arg):
-
Resin Attachment: The C-terminal amino acid, Arginine (Arg), with its amino group and side chain protected, is attached to the solid support resin.
-
Deprotection: The protecting group on the α-amino group of the resin-bound Arginine is removed.
-
Coupling: The next amino acid in the sequence, Proline (Pro), with its α-amino group protected, is activated and added to the reaction vessel to form a peptide bond with the deprotected Arginine.
-
Wash: Excess reagents are washed away.
-
Repeat Cycle: The deprotection, coupling, and washing steps are repeated for the subsequent amino acids, Lysine (Lys) and then Threonine (Thr).
-
Cleavage: Once the tetrapeptide is fully assembled, it is cleaved from the solid support resin, and all protecting groups are removed.
-
Purification: The final product is purified, typically by HPLC.
This compound's Mechanism of Action: Receptor Binding and Signaling
This compound exerts its biological effects by binding to specific receptors on the surface of phagocytic cells, including neutrophils, monocytes, and macrophages.
Receptor Identification and Binding Affinity
Studies have identified Neuropilin-1 (Nrp1) as a key receptor for this compound.[16] Binding assays using radiolabeled this compound have allowed for the quantification of this interaction.
Experimental Protocol: Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of this compound to its receptor on macrophages.
Materials:
-
Isolated mouse peritoneal macrophages
-
[³H]-labeled this compound (radioligand)
-
Unlabeled this compound (competitor)
-
Scintillation counter and vials
-
Buffers and filtration apparatus
Procedure:
-
Cell Preparation: Macrophages are isolated and resuspended in a binding buffer.
-
Binding Reaction: A constant amount of [³H]-Tuftsin is incubated with the macrophages in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered to separate the cells (with bound ligand) from the buffer (containing free ligand).
-
Quantification: The amount of radioactivity on the filter (representing bound [³H]-Tuftsin) is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve and a Scatchard plot, from which the dissociation constant (Kd) and the number of binding sites per cell can be calculated.
Quantitative Binding Data:
| Parameter | Value | Reference |
| Equilibrium Dissociation Constant (Kd) | 5.3 x 10⁻⁸ M | [9][16] |
| Number of Binding Sites per Macrophage | ~72,000 | [9][16] |
Intracellular Signaling Pathway
Upon binding to its receptor, Neuropilin-1, this compound initiates a downstream signaling cascade that ultimately leads to the enhancement of phagocytic activity. Recent studies have elucidated that this compound signaling involves the canonical Transforming Growth Factor-beta (TGF-β) pathway.
The binding of this compound to Nrp1 is thought to facilitate the interaction of Nrp1 with the TGF-β receptor complex, leading to the phosphorylation and activation of Smad transcription factors, particularly Smad3. Activated Smad complexes then translocate to the nucleus to regulate the expression of genes involved in cytoskeletal rearrangement and other processes essential for phagocytosis.
Conclusion
The discovery and isolation of this compound represent a seminal moment in immunology, revealing a novel endogenous mechanism for the regulation of phagocytosis. The meticulous experimental work of Najjar and Nishioka, from the initial observation of a transient phagocytosis-stimulating activity to the isolation, sequencing, and synthesis of the active tetrapeptide, laid the foundation for decades of research into its diverse biological functions. This in-depth guide has provided a technical overview of the key experimental protocols and quantitative data that underpinned this discovery, offering valuable insights for contemporary researchers in the fields of immunology and drug development. The ongoing exploration of this compound and its signaling pathways continues to hold promise for the development of new immunomodulatory therapies.
References
- 1. "this compound": a natural phagocytosis stimulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. V. A. Najjar and K. Nishioka, “‘this compound’ A Natural Phagocytosis Stimulating Peptide,” Nature, Vol. 228, No. 5272, 1970, pp. 672-673. - References - Scientific Research Publishing [scirp.org]
- 4. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Edman degradation - Wikipedia [en.wikipedia.org]
- 12. On ‘A method for the determination of amino acid sequence in peptides’ by P. Edman - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Show the steps in the synthesis of the tetrapeptide in Problem 34... | Study Prep in Pearson+ [pearson.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Tuftsin (Thr-Lys-Pro-Arg): A Technical Guide on its Sequence, Structure, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuftsin is an endogenous tetrapeptide with the sequence L-Threonyl-L-Lysyl-L-Prolyl-L-Arginine (Thr-Lys-Pro-Arg or TKPR).[1][2] Originating from the Fc domain of the heavy chain of immunoglobulin G (IgG), this compound is a potent immunomodulatory agent with a wide spectrum of biological activities.[2] It primarily acts on phagocytic cells, such as macrophages, neutrophils, and monocytes, to enhance their functions including phagocytosis, motility, and bactericidal and tumoricidal activities.[2][3] Its mechanism of action is mediated through specific cell surface receptors, notably Neuropilin-1 (Nrp1), which triggers downstream signaling via the canonical Transforming Growth Factor-beta (TGF-β) pathway.[4][5] This guide provides an in-depth overview of this compound's core characteristics, biological activity, underlying signaling pathways, and detailed experimental protocols for its synthesis and functional analysis.
Core Molecular Structure and Properties
This compound is a tetrapeptide that is enzymatically cleaved from the CH2 domain of the heavy chain of IgG molecules, specifically from amino acid residues 289-292.[1][6] Two key enzymes, this compound-endocarboxypeptidase in the spleen and leukokininase on the membrane of phagocytes, are required to release the active peptide.[1][7]
The structural integrity of the Thr-Lys-Pro-Arg sequence is critical for its biological activity; alterations to the sequence can lead to inactive or even inhibitory analogs.[3] Conformational studies have indicated that this compound likely adopts a β-turn structure, which is stabilized by intramolecular hydrogen bonds.[8] This conformation is believed to be crucial for its recognition by and binding to its cellular receptors.[8]
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Thr-Lys-Pro-Arg (TKPR) | [1] |
| Chemical Formula | C21H40N8O6 | [1] |
| Molar Mass | 500.593 g/mol | [1] |
| Phagocytosis Stimulation (Half-Max) | ~100 nM | [1] |
| Optimal ROS Formation | 375 nM | [1] |
| Maximal NKC Enhancement | 50-100 µg/ml | [9] |
| Primary Receptor | Neuropilin-1 (Nrp1) | [4][5] |
Mechanism of Action and Signaling Pathway
This compound exerts its immunomodulatory effects by binding to specific receptors on the surface of target cells, primarily phagocytes.[10] The receptor Neuropilin-1 (Nrp1) has been identified as a key binding partner for this compound on macrophages and microglia.[5]
Upon binding to Nrp1, this compound initiates a signaling cascade through the canonical TGF-β pathway.[5] Nrp1, lacking a significant intracellular signaling domain, acts as a co-receptor with the TGF-β receptor type I (TβR1).[5][7] This interaction leads to the phosphorylation and activation of Smad3, a key downstream effector in the TGF-β pathway. Activated, phosphorylated Smad3 (p-Smad3) then translocates to the nucleus to regulate the transcription of target genes.[5][11] Concurrently, this pathway has been shown to reduce the phosphorylation of Akt, another critical signaling molecule involved in cell survival and proliferation.[5] This signaling cascade ultimately results in the potentiation of various cellular functions, including phagocytosis, chemotaxis, and the production of reactive oxygen species (ROS).[1][7]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This compound can be reliably synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.[12][13] This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
Methodology:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling (Arginine):
-
Remove the Fmoc protecting group from the resin using a 20% piperidine in DMF solution.
-
Activate the carboxyl group of Fmoc-Arg(Pbf)-OH using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA).
-
Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed to completion. Wash the resin thoroughly with DMF.
-
-
Peptide Chain Elongation (Proline, Lysine, Threonine):
-
Deprotection: Remove the Fmoc group from the newly coupled arginine with 20% piperidine in DMF.
-
Coupling: Sequentially couple Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Thr(tBu)-OH using the same activation and coupling procedure as in step 2. Perform a wash step with DMF after each deprotection and coupling cycle.
-
-
Final Deprotection: Once the full tetrapeptide is assembled, remove the terminal Fmoc group from the threonine residue.
-
Cleavage and Side-Chain Deprotection: Treat the peptidyl-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf, Boc, tBu).
-
Purification and Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the final product's identity and purity by mass spectrometry (e.g., MALDI-TOF).
In Vitro Phagocytosis Assay using Flow Cytometry
This protocol quantifies the effect of this compound on the phagocytic activity of macrophages or polymorphonuclear leukocytes (PMNs).[14][15]
Methodology:
-
Cell Preparation: Culture phagocytic cells (e.g., a macrophage cell line like RAW 264.7 or primary PMNs) to an appropriate density in 24-well plates.
-
This compound Treatment:
-
Prepare a stock solution of synthetic this compound in a suitable buffer (e.g., PBS).
-
Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM). Include an untreated control group.
-
Incubate the cells with this compound for a specified period (e.g., 15 minutes) at 37°C.[14]
-
-
Phagocytosis Induction:
-
Add fluorescently labeled particles (e.g., FITC-labeled zymosan or fluorescent microspheres) to each well at a defined particle-to-cell ratio (e.g., 50:1).[14]
-
Incubate for a period sufficient to allow phagocytosis (e.g., 30-60 minutes) at 37°C.
-
-
Quenching and Washing:
-
Stop the phagocytosis by placing the plate on ice.
-
To differentiate between internalized and surface-bound particles, add a quenching agent like Trypan Blue to quench the fluorescence of external particles.
-
Wash the cells with cold PBS to remove non-phagocytosed particles. For adherent cells, a gentle trypsin treatment can be used to detach cells and remove surface-bound particles.[14]
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Gate on the cell population of interest and quantify both the percentage of fluorescent (phagocytic) cells and the mean fluorescence intensity (MFI), which corresponds to the number of particles engulfed per cell.
-
Clinical Significance and Future Directions
The potent immunostimulatory properties of this compound, coupled with its natural origin and low toxicity, make it an attractive candidate for immunotherapy and as a vaccine adjuvant.[2][10] Its ability to enhance antigen presentation and activate phagocytic cells can be harnessed to improve immune responses against pathogens and neoplastic cells.[1][7] Furthermore, this compound and its analogues have been explored as delivery systems for therapeutic agents, targeting drugs specifically to macrophages.[1] Research into more stable analogues and novel delivery mechanisms continues to be a promising area for translating this compound's biological activity into clinical applications.[16]
References
- 1. In vitro phagocytosis assay [bio-protocol.org]
- 2. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.jax.org [media.jax.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KEGG PATHWAY: TGF-beta signaling pathway - Homo sapiens (human) [kegg.jp]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 12. rsc.org [rsc.org]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Binding of biotinylated peptides to MHC class II proteins on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Role of Tuftsin: A Deep Dive into its Mechanism of Action in Macrophages
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuftsin, a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of immunoglobulin G, is a potent, naturally occurring immunomodulator that primarily targets macrophages. Its ability to enhance a wide array of macrophage functions, including phagocytosis, chemotaxis, bactericidal and tumoricidal activities, has made it a subject of intense research and a promising candidate for immunotherapy. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action on macrophages, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
This compound-Macrophage Interaction: Receptor Binding and Internalization
The initiation of this compound's biological activity is contingent upon its specific binding to receptors on the macrophage cell surface. While the identity of a single, definitive this compound receptor remains a topic of ongoing investigation, several cell surface molecules have been implicated in mediating its effects. These include Fc receptors, neuropilin-1 (Nrp-1), and the complement receptor 3 (CD11b/CD18).[1][2][3]
Binding studies using radiolabeled this compound have demonstrated that this interaction is rapid, specific, and saturable.[4] The binding of this compound to its receptors triggers a cascade of intracellular events, beginning with receptor clustering and subsequent internalization.[5]
Quantitative Analysis of this compound Receptor Binding
The affinity and density of this compound receptors on macrophages have been quantified in several studies. This data is crucial for understanding the dose-dependent effects of this compound and for the design of this compound-based therapeutics.
| Parameter | Value | Cell Type | Reference |
| Equilibrium Dissociation Constant (KD) | 5.0 x 10-8 M | Thioglycollate-stimulated mouse peritoneal macrophages | [4] |
| Number of Binding Sites per Cell | ~72,000 | Thioglycollate-stimulated mouse peritoneal macrophages | [4] |
| Michaelis Constant (Km) for Phagocytic Stimulation | 111 nM | Mouse peritoneal macrophages | [6] |
| Half Maximal Binding Concentration | 117 nM | Mouse peritoneal macrophages | [6] |
Receptor Internalization Dynamics
Upon binding, this compound-receptor complexes undergo rapid internalization via receptor-mediated endocytosis.[5] This process is essential for the propagation of downstream signaling. Fluorescently labeled this compound analogs have been instrumental in visualizing this process.
-
Receptor Clustering: Occurs within 5 minutes of this compound exposure.[5]
-
Internalization: Takes place between 5 and 30 minutes post-exposure.[5]
-
Receptor Modulation: An initial increase in available this compound binding sites is observed within 5-7 minutes, followed by a reduction after 10-15 minutes, suggesting a dynamic process of receptor mobilization and subsequent downregulation.[5]
Downstream Signaling Pathways
The binding of this compound to its macrophage receptors initiates a complex network of intracellular signaling pathways, culminating in the potentiation of various effector functions. While the complete signaling cascade is not fully elucidated, key pathways involving cyclic nucleotides, calcium mobilization, and nitric oxide synthesis have been identified.
Figure 1: Simplified this compound Signaling Pathway in Macrophages.
Modulation of Macrophage Effector Functions
This compound's activation of macrophages leads to a significant enhancement of their key functions in host defense and immune surveillance.
| Macrophage Function | Effect of this compound | Key Mediators | References |
| Phagocytosis | Augmentation of both Fc-receptor and non-specific receptor-mediated phagocytosis. | Increased intracellular Ca2+, Nitric Oxide, ROS | [4][7][8] |
| Chemotaxis | Stimulation of monocyte migration. | Intracellular Ca2+ signaling | [9][10] |
| Bactericidal Activity | Enhanced killing of intracellular pathogens (e.g., Leishmania major). | Nitric Oxide (NO) production | [11][12] |
| Tumoricidal Activity | Increased cytotoxicity towards tumor cells. | Release of reactive oxygen species (ROS) and thromboxane. | [13][14] |
| Antigen Presentation | Augmentation of antigen-specific, macrophage-dependent T-lymphocyte education. | Not fully elucidated | [15][16] |
| Cytokine Production | Regulation of pro- and anti-inflammatory cytokine release (e.g., IL-1, IL-6, TNF-α, IL-10). | Dependent on macrophage polarization state. | [17][18] |
| Nitric Oxide (NO) Production | Dose-dependent induction of inducible nitric oxide synthase (iNOS) and NO production. | Synergizes with IFN-γ and requires LPS for optimal induction. | [11][12] |
| Reactive Oxygen Species (ROS) Production | Stimulation of superoxide anion (O2-) and hydrogen peroxide (H2O2) release. | Not fully elucidated | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Radioligand Binding Assay for this compound Receptor Characterization
Objective: To determine the binding affinity (KD) and the number of this compound binding sites on macrophages.
Materials:
-
[3H]this compound (radiolabeled this compound)
-
Unlabeled this compound
-
Macrophage cell culture (e.g., thioglycollate-stimulated mouse peritoneal macrophages)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Harvest and wash macrophages, then resuspend in binding buffer to a known concentration.
-
Set up a series of tubes for total binding, non-specific binding, and competitive binding.
-
For total binding, add a fixed concentration of [3H]this compound to the macrophage suspension.
-
For non-specific binding, add a large excess (e.g., 1000-fold) of unlabeled this compound along with the [3H]this compound.
-
For competitive binding, add increasing concentrations of unlabeled this compound along with a fixed concentration of [3H]this compound.
-
Incubate the tubes at a specified temperature (e.g., 22°C) for a time sufficient to reach equilibrium.[4]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the KD and the maximum number of binding sites (Bmax).
Figure 2: Workflow for Radioligand Binding Assay.
Macrophage Phagocytosis Assay
Objective: To quantify the effect of this compound on the phagocytic activity of macrophages.
Materials:
-
Macrophage cell culture
-
This compound
-
Fluorescently labeled particles (e.g., fluorescent microspheres, CFSE-labeled apoptotic cells)[3][19][20]
-
Culture medium
-
Trypsin solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Plate macrophages in a multi-well plate and allow them to adhere.
-
Treat the macrophages with various concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes at 37°C).[19]
-
Add fluorescently labeled particles to the wells at a defined particle-to-cell ratio (e.g., 50:1).[19]
-
Incubate for a period to allow for phagocytosis (e.g., 30-60 minutes).
-
Wash the cells to remove non-ingested particles.
-
To differentiate between internalized and surface-bound particles, treat with a quenching agent (e.g., trypan blue for fluorescent particles) or a detachment agent (e.g., trypsin).[19]
-
Analyze the cells using either:
-
Flow Cytometry: Quantify the percentage of fluorescent cells (phagocytic cells) and the mean fluorescence intensity (number of particles per cell).
-
Fluorescence Microscopy: Visualize and count the number of ingested particles per cell.
-
Monocyte Chemotaxis Assay (Modified Boyden Chamber)
Objective: To assess the effect of this compound on the directional migration of monocytes.[9]
Materials:
-
Monocytes isolated from peripheral blood
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., polycarbonate filter with a specific pore size)
-
Chemoattractant (positive control, e.g., fMLP)
-
Culture medium
Procedure:
-
Place the chemoattractant or this compound at various concentrations in the lower chamber of the Boyden apparatus. The upper chamber contains the monocyte suspension.
-
Incubate the chamber at 37°C in a humidified atmosphere for a time that allows for cell migration through the porous membrane.
-
After incubation, remove the membrane, fix, and stain the cells.
-
Quantify the number of cells that have migrated to the lower side of the membrane by microscopy. This can be done by counting cells in several high-power fields.
Conclusion
This compound exerts a profound influence on macrophage function through a well-orchestrated series of molecular events, beginning with specific receptor binding and culminating in the enhancement of critical immune responses. The quantitative data and detailed methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of this compound's mechanism of action and harness its therapeutic potential. Future investigations should focus on the precise identification and characterization of all this compound receptors and the complete elucidation of the downstream signaling networks to fully leverage the immunomodulatory properties of this remarkable tetrapeptide.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor-mediated endocytosis of this compound by macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Thr-Lys-Pro-Arg), a natural modulator of macrophage activity: further studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the mechanism of the augmentation of the phagocytic capability of phagocytic cells by this compound, substance P, neurotensin, and kentsin and the interrelationship between their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced phagocytosis activity of cyclic analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimulating effect of this compound and its analogues on the defective monocyte chemotaxis in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on the migration, chemotaxis, and differentiation of macrophages and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound stimulates the release of oxygen radicals and thromboxane from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound (an Ig-associated tetrapeptide) triggers the immunogenic function of macrophages: implications for activation of programmed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorunstar.com [biorunstar.com]
- 18. researchgate.net [researchgate.net]
- 19. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocols — The Fleischman Lab [mpnlab.org]
Tuftsin Signaling Pathway via Neuropilin-1: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the tuftsin signaling pathway mediated by neuropilin-1 (Nrp1). It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this compound action and its potential therapeutic applications. This document details the core signaling cascade, summarizes key quantitative data, provides outlines of experimental protocols, and includes visualizations of the pathway and experimental workflows.
Core Signaling Pathway
This compound, a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of immunoglobulin G, is a potent immunomodulatory agent.[1][2][3][4] Its diverse biological effects, including stimulation of phagocytosis, chemotaxis, and anti-inflammatory responses, are primarily initiated by its binding to neuropilin-1 (Nrp1) on the surface of various cells, particularly macrophages and microglia.[1][5][6]
Nrp1, a single-pass transmembrane glycoprotein, functions as a co-receptor for a variety of ligands, including vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGFβ).[1][7][8] The intracellular domain of Nrp1 is too short to possess intrinsic signaling capacity.[1][5] Consequently, upon this compound binding, Nrp1 associates with co-receptors to transduce the signal intracellularly.
The primary signaling cascade initiated by the this compound-Nrp1 interaction involves the canonical TGFβ signaling pathway.[1][5] this compound binding to Nrp1 promotes the recruitment and activation of the TGFβ receptor 1 (TβR1).[1][5] This leads to the phosphorylation and activation of the downstream transcription factor Smad3.[1][5] The activated, phosphorylated Smad3 then translocates to the nucleus to regulate the transcription of target genes, culminating in the observed cellular responses to this compound, such as the polarization of microglia towards an anti-inflammatory M2 phenotype.[1][5]
Interestingly, this compound shares a sequence homology with the C-terminus of VEGF, allowing it to compete with VEGF for binding to Nrp1.[1][9] This competitive binding has implications for processes such as angiogenesis, where VEGF and Nrp1 play a crucial role.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the this compound-Nrp1 signaling pathway, extracted from the cited literature.
Table 1: Binding Affinities of this compound and Related Peptides to Neuropilin-1
| Ligand | Receptor/Cell Type | Method | Binding Affinity (KD) | Reference(s) |
| This compound | Neuropilin-1 | Surface Plasmon Resonance (SPR) | 10.65 µmol/L | [11] |
| TKPPR (antagonist) | Neuropilin-1 | Competition Binding Assay | Higher affinity than this compound | [9] |
| Tetrameric TKPPR | Neuropilin-1 | Competition Binding Assay | Greatly increased affinity | [9] |
Table 2: Inhibitors and Their Effects on the this compound-Nrp1 Pathway
| Inhibitor | Target | Effect | Reference(s) |
| EG00229 | Prevents this compound binding to Nrp1 | Reverses the anti-inflammatory M2 shift in microglia induced by this compound. | [1][5] |
| TβR1 inhibitor | TGFβ receptor 1 | Disrupts the this compound-induced M2 shift in microglia. | [1][5] |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the this compound-Nrp1 signaling pathway.
Co-Immunoprecipitation to Demonstrate Nrp1 and TβR1 Interaction
This protocol is designed to verify the physical association between Nrp1 and its co-receptor TβR1 upon this compound stimulation.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., microglial cells) to 80-90% confluency. Treat the cells with this compound at a predetermined concentration and for an appropriate duration. Include untreated cells as a negative control.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a co-immunoprecipitation buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for Nrp1 overnight at 4°C with gentle rotation. Add protein A/G-agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against TβR1 and Nrp1.
Western Blotting for Phospho-Smad3
This protocol is used to assess the activation of the downstream signaling molecule Smad3.
-
Cell Culture and Treatment: Culture cells as described above. Treat the cells with this compound for various time points. A positive control, such as direct stimulation with TGFβ, should be included.
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with a primary antibody specific for phosphorylated Smad3 (p-Smad3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total Smad3 to ensure equal protein loading.
Radioligand Binding Assay
This protocol can be used to determine the binding affinity of this compound to Nrp1.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing Nrp1.
-
Binding Reaction: Incubate the membranes with increasing concentrations of radiolabeled this compound (e.g., 125I-tuftsin) in a binding buffer.
-
Competition Assay: To determine non-specific binding, perform parallel incubations in the presence of a large excess of unlabeled this compound.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the data using a suitable software to determine the binding affinity (KD) and the maximum number of binding sites (Bmax).
Mandatory Visualizations
The following diagrams illustrate the this compound-Nrp1 signaling pathway and a representative experimental workflow.
Caption: The this compound-Neuropilin-1 signaling cascade.
References
- 1. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The expanding role of Neuropilin: regulation of vascular TGFβ and PDGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. This compound binds neuropilin-1 through a sequence similar to that encoded by exon 8 of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropilin 1 - Wikipedia [en.wikipedia.org]
- 11. Frontiers | this compound: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
Tuftsin's Effect on Neutrophil Chemotaxis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuftsin, a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc fragment of immunoglobulin G, is a naturally occurring immunomodulatory agent known to influence a variety of phagocytic cell functions. While its role in stimulating phagocytosis is well-documented, its precise effect on neutrophil chemotaxis remains a subject of ongoing investigation. This technical guide synthesizes the current understanding of this compound's impact on neutrophil migration, detailing the experimental methodologies used to assess this biological process and exploring the potential signaling pathways involved. Quantitative data from available literature is presented, and key experimental workflows and signaling cascades are visualized to provide a comprehensive resource for researchers in immunology and drug development.
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils along a chemical gradient, is a cornerstone of the innate immune response, critical for the recruitment of these leukocytes to sites of inflammation and infection. The tetrapeptide this compound has been shown to stimulate multiple functions of phagocytic cells, including motility. However, the literature presents a nuanced and sometimes conflicting picture of its specific role as a chemoattractant for neutrophils. Some studies suggest this compound enhances neutrophil migration, while others indicate it may act as a priming agent that inhibits chemotaxis towards other stimuli. This whitepaper aims to provide a detailed overview of the current knowledge, focusing on quantitative data, experimental protocols, and the molecular mechanisms governing this compound's effect on neutrophil chemotaxis.
Quantitative Data on this compound's Effect on Neutrophil Chemotaxis
Quantitative data specifically detailing the dose-dependent chemotactic effect of this compound on neutrophils is limited in the available literature. Much of the research has focused on its potentiation of phagocytosis. However, some studies provide insights into the concentrations at which this compound influences neutrophil behavior.
One study reported that this compound, in the nanomolar range, inhibited
Tuftsin Peptide: An In-depth Technical Guide to its Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin is a naturally occurring tetrapeptide with the amino acid sequence Threonine-Lysine-Proline-Arginine (TKPR).[1][2] It was first identified as a phagocytosis-stimulating factor derived from the enzymatic cleavage of the Fc domain of the heavy chain of immunoglobulin G (IgG).[2][3][4] this compound exhibits a broad spectrum of immunomodulatory activities, primarily targeting phagocytic cells such as macrophages, neutrophils, and microglia.[3][5] Its ability to enhance various immune cell functions, coupled with a favorable safety profile, has positioned it as a promising candidate for immunotherapy in a range of diseases, including infections, cancer, and autoimmune disorders.[3][6][7] This technical guide provides a comprehensive overview of the immunomodulatory properties of this compound, with a focus on its mechanism of action, signaling pathways, and the experimental methodologies used to elucidate its functions.
Mechanism of Action and Signaling Pathways
This compound exerts its immunomodulatory effects through a receptor-mediated mechanism. The primary receptor for this compound has been identified as Neuropilin-1 (Nrp1), a single-pass transmembrane glycoprotein that also serves as a receptor for vascular endothelial growth factor (VEGF) and class 3 semaphorins.[4][8][9] The binding of this compound to Nrp1 is a critical initiating event that triggers downstream signaling cascades, ultimately leading to the modulation of immune cell activity.
This compound-Neuropilin-1 Interaction
This compound binds to Nrp1 with a notable affinity, and this interaction can be competitively inhibited by this compound analogs and other Nrp1 ligands.[4][8] The C-terminal arginine residue of this compound plays a crucial role in this binding, forming a salt bridge with Asp-320 of Nrp1.[10] This interaction is pivotal for the subsequent signaling events.
The TGF-β Signaling Pathway
Upon binding to Nrp1, this compound initiates signaling through the canonical Transforming Growth Factor-beta (TGF-β) pathway.[5][9] Nrp1 acts as a co-receptor for the TGF-β receptor 1 (TβR1).[9] The binding of this compound to Nrp1 is thought to facilitate the activation of TβR1, leading to the phosphorylation and activation of downstream Smad proteins, specifically Smad2 and Smad3.[9][11] These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[11] This signaling cascade is central to many of this compound's immunomodulatory effects, including its anti-inflammatory properties and its ability to induce an M2-like phenotype in microglia.[5][9]
References
- 1. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]
- 4. This compound binds neuropilin-1 through a sequence similar to that encoded by exon 8 of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human T cell polarization | The Ansel Lab [ansel.ucsf.edu]
- 8. ila.ilsl.br [ila.ilsl.br]
- 9. pubcompare.ai [pubcompare.ai]
- 10. This compound promotes an anti-inflammatory switch and attenuates symptoms in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Tuftsin's Involvement in Bactericidal Activity: A Technical Guide
Introduction
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that plays a significant role in the immune system.[1][2] Originating from the Fc-domain of the heavy chain of immunoglobulin G (IgG), this compound is enzymatically cleaved to become a potent immunomodulatory agent.[2][3] Its primary function is the stimulation of phagocytic cells, such as macrophages, monocytes, and neutrophils, thereby enhancing their ability to engulf and destroy invading pathogens.[2][3][4][5] This guide provides an in-depth technical overview of this compound's mechanism of action in bactericidal activity, detailing its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Bactericidal Activity
This compound's bactericidal activity is not typically direct but is mediated through the potentiation of phagocytic cell functions. It enhances the immune system's ability to clear bacterial infections through several key mechanisms:
-
Enhanced Phagocytosis: this compound significantly stimulates the engulfment of bacteria by phagocytes.[1][4][6] It acts directly on the phagocytic cell, rather than on the bacteria, qualifying it as a phagocytosis-stimulating peptide.[7]
-
Increased Motility and Chemotaxis: The peptide enhances the ability of phagocytes to migrate toward sites of infection.[1]
-
Stimulation of Bactericidal Molecules: this compound activates macrophages to produce bactericidal agents, such as nitric oxide (NO), which are crucial for killing intracellular parasites and bacteria.[8]
-
Augmentation of Antigen Presentation: By stimulating phagocytes, this compound also contributes to the subsequent adaptive immune response by enhancing antigen processing and presentation.[1]
Signaling Pathways
This compound initiates its effects by binding to specific receptors on the surface of phagocytic cells. The primary receptor identified is Neuropilin-1 (Nrp1).[9][10][11] The binding of this compound to Nrp1 triggers a downstream signaling cascade that ultimately leads to the observed enhancement of bactericidal functions.
Recent research has elucidated that this compound signals through the canonical Transforming Growth Factor Beta (TGF-β) pathway.[9][10] Nrp1, lacking a significant intracellular signaling domain, acts as a co-receptor with the TGF-β receptor 1 (TβR1).[10] This interaction initiates a signaling cascade that involves the phosphorylation of Smad3, a key transcription factor in the TGF-β pathway.[10] This pathway has been shown to mediate the anti-inflammatory effects of this compound in microglial cells.[9][10]
Quantitative Data on Bactericidal and Phagocytic Efficacy
The stimulatory effects of this compound on bactericidal and phagocytic activities have been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter Measured | Cell Type | Target | This compound Concentration | Result | Reference |
| Phagocytosis | Human Neutrophils | Staphylococcus aureus | 1 µg/mL | Increased phagocytic and avidity indices | [4] |
| Phagocytosis Inhibition | Human Neutrophils | Staphylococcus aureus | 1:1000 (anti-tuftsin antiserum) | Inhibition of phagocytosis | [4] |
| Phagocytosis Stimulation | Human PMNs | Fluorescent Microspheres | 5 µg/mL | Greatest effect on particle engulfment | [12] |
| Direct Antibacterial Effect | 20 Bacterial Strains | Various Bacteria | 62.5 µg/mL | Minimal effective concentration | [13][14] |
| Receptor Binding (KD) | Mouse Macrophages | [3H]this compound | N/A | 5.3 x 10-8 M | [15] |
| Receptor Sites per Cell | Mouse Macrophages | [3H]this compound | N/A | ~72,000 | [15] |
| Nitric Oxide (NO) Synthesis | Murine Macrophages | Leishmania major | Dose-dependent | Induction of NO synthase and NO production | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Infection Model | This compound Analogue/Dose | Result | Reference |
| Mice | Candida albicans | 4[lys]-tuftsin (1-25 mg/kg daily) | Reduced mortality from >50% to 20-40% | [16] |
| Mice | S. aureus, L. monocytogenes, E. coli | Not specified | Enhanced blood clearing of bacteria | [6] |
| Splenectomized Mice | Pneumococcal Sepsis | Synthetic this compound | Significantly improved survival rates | [3] |
| Leukemic Mice | Serratia marcescens, E. coli | Not specified | Stimulated bactericidal activities in liver and spleen | [6] |
Experimental Protocols
The evaluation of this compound's bactericidal and phagocytic properties involves a range of specialized assays.
Protocol 1: In Vitro Phagocytosis Assay (Microscopy-Based)
This protocol is designed to quantify the effect of this compound on the phagocytic capacity of neutrophils by direct microscopic observation.
-
Cell Preparation: Isolate human neutrophils from peripheral blood. Prepare monolayers of these cells on glass coverslips.
-
Treatment: Treat the neutrophil monolayers with this compound (e.g., 1 µg/mL) or control buffer for a specified incubation period. To demonstrate specificity, parallel experiments can be run with an anti-tuftsin antibody.[4]
-
Bacterial Incubation: Add a suspension of unopsonized bacteria (e.g., Staphylococcus aureus) to the coverslips and incubate to allow for phagocytosis.
-
Washing: Gently wash the coverslips to remove non-phagocytosed bacteria.
-
Staining and Microscopy: Stain the cells and bacteria with a suitable histological stain (e.g., Giemsa or Wright stain).
-
Quantification: Using a light microscope, determine:
-
Phagocytic Index: The proportion of neutrophils that have engulfed at least one bacterium.
-
Avidity Index: The average number of bacteria engulfed per phagocytic neutrophil.[4]
-
Protocol 2: In Vitro Phagocytosis Assay (Flow Cytometry)
This protocol offers a high-throughput method to quantify phagocytosis by using fluorescently labeled particles.[12]
-
Cell and Particle Preparation: Isolate human polymorphonuclear leukocytes (PMNs). Use fluorescently labeled microspheres or bacteria as the phagocytic targets.
-
Incubation: Incubate PMNs with this compound (e.g., 5 µg/mL) at 37°C for a short duration (e.g., 15 minutes).
-
Phagocytosis Reaction: Add the fluorescent particles to the PMN suspension at a specific particle-to-cell ratio (e.g., 50:1) and incubate to allow engulfment.
-
Quenching/Washing: Stop the reaction by placing the samples on ice. Add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of surface-bound, non-internalized particles. Alternatively, use trypsin treatment followed by centrifugation to remove surface-bound particles.[12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of individual cells will be proportional to the number of fluorescent particles they have internalized. This allows for the quantification of both the percentage of phagocytic cells and the number of particles engulfed per cell.
Protocol 3: In Vivo Bacterial Clearance Assay
This protocol assesses this compound's ability to enhance bacterial clearance in a live animal model.
-
Animal Model: Use a suitable animal model, such as mice (e.g., DBA/2 strain).[3] Splenectomized or immunocompromised models can be used to highlight this compound's effects.[3][6]
-
Treatment: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
Bacterial Challenge: After a predetermined time, challenge the animals with a sublethal dose of a pathogenic bacterium (e.g., Streptococcus pneumoniae or S. aureus).[3][6]
-
Sample Collection: At various time points post-infection, collect blood samples. At the end of the experiment, euthanize the animals and harvest organs such as the liver and spleen.[6]
-
Quantification of Bacterial Load: Homogenize the organ tissues. Perform serial dilutions of the blood and tissue homogenates and plate them on appropriate agar medium.
-
Analysis: Count the number of colony-forming units (CFUs) to determine the bacterial load in the blood and organs. Compare the bacterial clearance rates between this compound-treated and control groups.
Conclusion
This compound is a well-characterized immunomodulatory peptide that enhances the bactericidal activity of the innate immune system. Its mechanism is primarily centered on the potentiation of phagocyte function, driven by binding to the Nrp1 receptor and signaling through the TGF-β pathway. The quantitative data from numerous studies confirm its efficacy in stimulating phagocytosis and improving bacterial clearance both in vitro and in vivo. The detailed experimental protocols provide a robust framework for the continued investigation of this compound and its analogues, highlighting its potential as a therapeutic agent for boosting immune responses in immunocompromised individuals or as an adjunct to antibiotic therapy. Its low toxicity and natural origin make it an attractive candidate for further drug development.[2]
References
- 1. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on postsplenectomy sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of anti-tuftsin antibody on the phagocytosis of bacteria by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorunstar.com [biorunstar.com]
- 6. Bactericidal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial properties of this compound and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial properties of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A biochemical study of the phagocytic activities of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Tumor Potential of Tuftsin: A Technical Guide for Researchers
An In-depth Examination of the Immunomodulatory Peptide's Core Anti-Neoplastic Properties
For Immediate Release
This technical guide provides a comprehensive overview of the anti-tumor properties of Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg). Aimed at researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound's anti-cancer activity, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its signaling pathways.
Executive Summary
This compound is a physiological peptide primarily derived from the Fc domain of the heavy chain of immunoglobulin G. Its primary role is the potentiation of immune responses, particularly the function of phagocytic cells. Emerging evidence, detailed within this guide, highlights its significant potential as an anti-tumor agent. This compound's anti-neoplastic effects are not typically a result of direct cytotoxicity to cancer cells but are mediated through the activation of the host's immune system. This immunomodulatory action makes it a compelling candidate for cancer immunotherapy, either as a standalone agent or in combination with other treatments. This document synthesizes key findings on its mechanism of action, quantitative efficacy, and the experimental methodologies used to evaluate its anti-tumor properties.
Mechanism of Action: An Immune-Centric Approach to Cancer Therapy
This compound exerts its anti-tumor effects by modulating the activity of various immune cells. The primary targets of this compound are macrophages, monocytes, neutrophils, and natural killer (NK) cells.[1][2] By binding to specific receptors on these cells, this compound triggers a cascade of intracellular events leading to enhanced anti-tumor immunity.
2.1. Macrophage Activation and Enhanced Phagocytosis
A cornerstone of this compound's anti-tumor activity is its ability to activate macrophages. Upon binding to its receptor, Neuropilin-1 (Nrp1), on the macrophage surface, this compound initiates a signaling cascade through the Transforming Growth Factor-beta (TGF-β) pathway.[1] This activation leads to a phenotypic switch towards the M1 pro-inflammatory and anti-tumoral macrophage subtype. Activated macrophages exhibit enhanced phagocytic activity against tumor cells.[3][4] Furthermore, this compound stimulation leads to the increased production of cytotoxic molecules and pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), which contribute to a hostile tumor microenvironment.[1]
2.2. Augmentation of Natural Killer (NK) Cell Cytotoxicity
This compound has been shown to significantly enhance the cytotoxic activity of NK cells, a critical component of the innate immune system responsible for eliminating malignant cells. This enhancement of NK cell-mediated killing of tumor cells is a vital aspect of this compound's indirect anti-cancer effects.
2.3. Modulation of Dendritic Cells and Neutrophils
This compound also influences other key immune players. It can promote the maturation and activation of dendritic cells, which are crucial for initiating antigen-specific anti-tumor T-cell responses.[5] Additionally, it stimulates the chemotactic and bactericidal activities of neutrophils, which can also play a role in the anti-tumor response.
Quantitative Data on Anti-Tumor Efficacy
The anti-tumor effects of this compound and its derivatives have been quantified in numerous preclinical studies. The following tables summarize key findings from both in vitro and in vivo experiments.
Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
| Cell Line | Cancer Type | Derivative | IC50 Value (M) | Reference |
| CTC-105 | Gastric Cancer | LDM-TF | 1.84 x 10⁻⁸ | [1] |
| CTC-141 | Gastric Cancer | LDM-TF | 1.4 x 10⁻¹¹ | [1] |
| HGC | Gastric Cancer | LDM-TF | 1.2 x 10⁻¹⁰ | [1] |
| MGC | Gastric Cancer | LDM-TF | 1.1 x 10⁻¹⁰ | [1] |
Note: LDM-TF is a fusion protein incorporating this compound.
Table 2: In Vivo Anti-Tumor Activity of this compound and Its Derivatives
| Tumor Model | Mouse Strain | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |
| B16/5B Melanoma | C57BL/6 | This compound | Not Specified | 38% of mice tumor-free | [6] |
| L1210 Leukemia | Not Specified | Tuftsinylthis compound | 3 ng/mouse | 35-40% survival | [6] |
| CTC-141 Xenograft | Nude Mice | LDP-TF | 20 mg/kg | 89.1% | [1] |
| CTC-141 Xenograft | Nude Mice | LDM-TF | Not Specified | 78.4% | [1] |
| Fibrosarcoma | Swiss Albino Mice | This compound-Lip-ETP | 10 mg/kg/day for 5 days | Significant tumor volume reduction | [7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams have been generated using the DOT language.
Caption: this compound signaling cascade in a macrophage.
Caption: Workflow for in vivo anti-tumor studies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-tumor properties.
5.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.[1]
-
Cell Seeding: Cancer cell lines (e.g., CTC-105, CTC-141, HGC, MGC) are seeded in 96-well plates at a density of 2 x 10³ to 4 x 10³ cells per well and incubated overnight.[1]
-
Treatment: Cells are treated with various concentrations of the this compound derivative or control compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: 10 μl of MTT solution (5 mg/ml) is added to each well, and the plates are incubated for an additional 1-4 hours.[8]
-
Solubilization: The medium is removed, and 100-200 μl of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is read at a wavelength of 540-595 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
5.2. In Vivo Tumor Xenograft Model
This protocol is based on studies investigating the in vivo anti-tumor efficacy of this compound and its derivatives.[1][7]
-
Animal Model: Immunocompromised mice (e.g., nude mice) or syngeneic mouse models (e.g., C57BL/6) are used.[1][6]
-
Tumor Cell Inoculation: A suspension of cancer cells (e.g., 5 x 10⁶ CTC-141 cells) is subcutaneously injected into the flank of each mouse.[1]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., approximately 100 mm³). The mice are then randomized into treatment and control groups.[1]
-
Drug Administration: this compound, its derivatives, or a vehicle control are administered to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) at specified doses and schedules.[1][7]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every two days) using calipers, and calculated using the formula: (length × width²) / 2.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated. Survival rates can also be monitored.
5.3. Macrophage Phagocytosis Assay
This protocol outlines a method to assess the effect of this compound on macrophage phagocytic activity.[1][4]
-
Macrophage Seeding: Macrophages (e.g., J774A.1 cell line or primary peritoneal macrophages) are plated in 24-well plates (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.[1]
-
Target Labeling: Target particles (e.g., fluorescently labeled microspheres or CFSE-labeled cancer cells) are prepared.[1][4]
-
Treatment and Co-incubation: Macrophages are treated with this compound or a control for a specified time (e.g., 15 minutes to 2 hours). The labeled target particles are then added to the macrophage culture at a specific particle-to-cell ratio (e.g., 50:1).[1][4]
-
Incubation: The co-culture is incubated for a period to allow for phagocytosis (e.g., 1-2 hours).
-
Washing: Non-phagocytosed particles are removed by washing the wells with PBS. In some protocols, trypsin treatment is used to remove surface-bound particles.[4]
-
Quantification: The extent of phagocytosis is quantified using fluorescence microscopy or flow cytometry to measure the fluorescence intensity within the macrophages.[1][4]
5.4. Natural Killer (NK) Cell Cytotoxicity Assay
This protocol details a method to evaluate the impact of this compound on the cytotoxic function of NK cells.
-
Effector and Target Cell Preparation: Effector cells (NK cells) are isolated from peripheral blood mononuclear cells (PBMCs) or a suitable NK cell line is used. Target cancer cells (e.g., K562 or YAC-1) are labeled with a fluorescent dye like Calcein AM or CFSE.
-
Treatment of Effector Cells: NK cells are pre-incubated with various concentrations of this compound or a control for a defined period.
-
Co-incubation: The treated NK cells are then co-incubated with the labeled target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1) for a few hours (e.g., 4 hours).
-
Measurement of Cell Lysis: The release of the fluorescent dye from the lysed target cells into the supernatant is measured using a fluorometer. Alternatively, flow cytometry can be used to distinguish and quantify live and dead target cells.
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the role of this compound as a potent immunomodulatory agent with significant anti-tumor properties. Its ability to activate key components of the innate and adaptive immune systems, particularly macrophages and NK cells, makes it a promising candidate for cancer immunotherapy. The development of more stable and targeted this compound derivatives and fusion proteins further enhances its therapeutic potential.
Future research should focus on several key areas:
-
Clinical Trials: Well-designed clinical trials are needed to evaluate the safety and efficacy of this compound and its analogs in cancer patients, both as a monotherapy and in combination with existing treatments like chemotherapy and checkpoint inhibitors.
-
Biomarker Identification: Identifying biomarkers that predict patient response to this compound-based therapies will be crucial for personalized medicine approaches.
-
Optimization of Delivery Systems: Further development of novel delivery systems, such as nanoparticles and liposomes, can improve the pharmacokinetic profile and tumor-targeting of this compound.
-
Exploration of Combination Therapies: Investigating the synergistic effects of this compound with other immunomodulatory agents could lead to more potent anti-cancer therapies.
References
- 1. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment Effect of this compound and Antigen Peptide Combined with Immune Cells on Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antineoplastic effects of this compound and tuftsinylthis compound on B16/5B melanoma and L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Augments Antitumor Efficacy of Liposomized Etoposide against Fibrosarcoma in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchtweet.com [researchtweet.com]
Tuftsin's Influence on Cytokine Production: A Technical Guide for Researchers
An in-depth exploration of the immunomodulatory tetrapeptide tuftsin, detailing its impact on cytokine expression, the underlying signaling mechanisms, and the experimental methodologies for its study.
This technical guide provides a comprehensive overview of the scientific understanding of this compound's role in regulating cytokine production. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on this compound's quantitative effects, outlines detailed experimental protocols, and visually represents the core biological processes through signaling pathway and workflow diagrams.
Quantitative Effects of this compound on Cytokine Production
This compound (Thr-Lys-Pro-Arg) is a naturally occurring tetrapeptide derived from the Fc fragment of immunoglobulin G. It is a potent immunomodulator that exerts a wide range of effects on various immune cells, including macrophages, neutrophils, and lymphocytes. A key aspect of its immunomodulatory function is its ability to influence the production of cytokines, the signaling molecules that orchestrate immune responses. The following table summarizes the quantitative data on the influence of this compound on the production of several key cytokines.
| Cytokine | Cell Type | This compound Concentration | Observed Effect | Quantitative Data |
| Interleukin-1 (IL-1) | Human peripheral blood adherent cells | Not specified | Induction of IL-1 production.[1] | More evident induction in cells from splenectomized subjects compared to normal donors.[1] |
| Human splenic cells | Not specified | Stimulation of IL-1 production.[1] | Stimulates IL-1 production without the need for co-stimulation with KLH or LPS.[1] | |
| Mouse spleen cells | Not specified | Augmentation of IL-1 secretion.[1] | This compound alone did not stimulate IL-1 secretion, but significantly augmented it in the presence of KLH.[1] | |
| Tumor Necrosis Factor-alpha (TNF-α) | Human peripheral blood mononuclear cells (PBMCs) | 10⁻¹⁰ M (for retro-inverso analogue) | No activity observed with natural this compound. | A retro-inverso analogue of this compound induced TNF-α release after 12 hours of incubation.[2] |
| Interferon-gamma (IFN-γ) | Human peripheral blood mononuclear cells (PBMCs) | 10⁻¹⁰ M (for retro-inverso analogue) | No activity observed with natural this compound. | A retro-inverso analogue of this compound induced IFN-γ release after 12 hours of incubation.[2] |
| Interleukin-2 (IL-2) | - | - | This compound can stimulate the production of IL-2.[3] | - |
| Nitric Oxide (NO) | Murine macrophages | Dose-dependent | Activation of NO synthase and production of NO.[4] | This compound required lipopolysaccharides (LPS) for optimal NO induction and synergized with IFN-γ.[4] |
Signaling Pathways of this compound-Mediated Cytokine Regulation
Recent research has elucidated the primary signaling pathway through which this compound exerts its effects on immune cells. This compound binds to the receptor Neuropilin-1 (Nrp1) on the surface of cells like microglia and macrophages.[5][6] Nrp1, lacking a significant intracellular signaling domain, acts as a co-receptor and upon this compound binding, signals through the Transforming Growth Factor-beta (TGF-β) receptor 1 (TβR1).[5][6] This initiates the canonical TGF-β signaling pathway, leading to the phosphorylation of Smad3.[5] Phosphorylated Smad3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, including those encoding cytokines.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's influence on cytokine production.
Cell Culture and Stimulation for Cytokine Production Assays
Objective: To prepare and stimulate immune cells with this compound to measure subsequent cytokine release.
Materials:
-
Peripheral blood mononuclear cells (PBMCs), macrophages, or other relevant immune cell lines.
-
RPMI-1640 or DMEM cell culture medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Synthetic this compound (Thr-Lys-Pro-Arg).
-
Lipopolysaccharide (LPS) or other co-stimulants (optional).
-
96-well cell culture plates.
-
CO₂ incubator.
Procedure:
-
Cell Preparation: Isolate primary immune cells (e.g., PBMCs from whole blood using Ficoll-Paque density gradient centrifugation) or culture established immune cell lines according to standard protocols.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁶ cells/well in complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Cell Adherence (for adherent cells): For macrophages or other adherent cells, allow them to adhere to the plate for 2-4 hours in a 37°C, 5% CO₂ incubator. After adherence, gently wash the wells with pre-warmed PBS to remove non-adherent cells.
-
This compound Stimulation: Prepare a stock solution of synthetic this compound in sterile PBS or culture medium. Dilute the this compound stock to the desired final concentrations (e.g., ranging from 10⁻¹² M to 10⁻⁶ M).
-
Treatment: Remove the existing medium from the wells and add fresh medium containing the different concentrations of this compound. For control wells, add medium without this compound. In some experiments, a co-stimulant like LPS (e.g., 1 µg/mL) may be added with or without this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Storage: Store the collected supernatants at -80°C until cytokine analysis.
Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of specific cytokines in the cell culture supernatants.
Materials:
-
Commercially available ELISA kit for the cytokine of interest (e.g., Human IL-1β ELISA Kit, Human TNF-α ELISA Kit).
-
Collected cell culture supernatants.
-
Wash buffer (provided in the kit or PBS with 0.05% Tween-20).
-
Assay diluent.
-
Detection antibody.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Coating: If using a non-pre-coated plate, coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add the prepared standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in studying this compound's effects, the following diagrams illustrate a typical experimental workflow and the logical relationship between this compound and the Th1/Th2 cytokine balance.
References
- 1. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropilin-1 Mediates Divergent R-Smad Signaling and the Myofibroblast Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. devtoolsdaily.com [devtoolsdaily.com]
An In-depth Technical Guide to the Natural Sources and Synthesis of Tuftsin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) with potent immunomodulatory properties.[1][2] Originating from the Fc domain of the heavy chain of immunoglobulin G (IgG), it plays a crucial role in stimulating phagocytic and bactericidal activities of macrophages and neutrophils.[3][4] This technical guide provides a comprehensive overview of the natural sources and biosynthetic pathways of this compound, as well as detailed methodologies for its chemical synthesis. The document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering quantitative data, detailed experimental protocols, and visualizations of key biological and chemical processes.
Natural Sources and Biosynthesis of this compound
This compound is an endogenous peptide, not synthesized directly, but rather released through enzymatic cleavage from a precursor protein, specifically the Fc domain of the heavy chain of immunoglobulin G (IgG).[1][5][6] The sequence Thr-Lys-Pro-Arg is located at residues 289-292 of the IgG heavy chain.[1] The liberation of biologically active this compound is a two-step enzymatic process primarily occurring in the spleen.[7][8]
The first step involves the action of a splenic enzyme, This compound-endocarboxypeptidase , which cleaves the peptide bond at the C-terminal end of the this compound sequence, specifically between Arginine (Arg) at position 292 and Glutamic acid (Glu) at position 293.[1] The second step is mediated by a membrane-bound enzyme called leukokininase , found on the outer surface of phagocytic cells. This enzyme cleaves the bond at the N-terminal end, between Lysine (Lys) at position 288 and Threonine (Thr) at position 289, releasing the active this compound tetrapeptide.[1]
Experimental Protocol: Isolation of this compound from Human IgG
This protocol outlines the isolation of human IgG from serum followed by enzymatic digestion to release this compound.
1.1.1. Materials and Reagents
-
Human serum
-
Protein A or Protein G affinity chromatography column
-
Binding Buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound-endocarboxypeptidase (splenic extract)
-
Leukokininase (phagocyte membrane extract)
-
Trypsin (as an alternative for in vitro digestion)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Mass spectrometer
1.1.2. Procedure
-
IgG Isolation from Serum:
-
Equilibrate the Protein A/G affinity column with 5-10 column volumes of Binding Buffer.
-
Dilute the human serum 1:1 with Binding Buffer and filter through a 0.45 µm filter.
-
Load the diluted serum onto the equilibrated column at a flow rate of 1-2 mL/min.
-
Wash the column with 10-15 column volumes of Binding Buffer to remove non-specifically bound proteins.
-
Elute the bound IgG with Elution Buffer, collecting 1 mL fractions into tubes containing a small amount of Neutralization Buffer to immediately raise the pH.
-
Pool the fractions containing IgG (as determined by UV absorbance at 280 nm).
-
Dialyze the pooled fractions against PBS at 4°C overnight with at least two buffer changes to remove the elution and neutralization buffers.
-
Determine the concentration of the purified IgG.
-
-
Enzymatic Digestion of IgG to Release this compound:
-
Incubate the purified IgG with a spleen extract containing this compound-endocarboxypeptidase at 37°C. The optimal enzyme-to-substrate ratio and incubation time should be determined empirically.
-
Following the initial cleavage, introduce a phagocytic cell membrane preparation containing leukokininase to the reaction mixture and continue the incubation.
-
Alternatively, for a more controlled in vitro release, trypsin can be used, which mimics the action of leukokininase by cleaving at the lysine residue.[9]
-
Stop the enzymatic reaction by adding a protease inhibitor or by heat inactivation.
-
-
Purification and alysis of this compound:
-
Separate the released this compound from the reaction mixture using RP-HPLC.
-
Inject the sample onto a C18 column and elute with a linear gradient of Mobile Phase B in Mobile Phase A.
-
Monitor the elution profile at 214 nm and collect the fraction corresponding to the retention time of a synthetic this compound standard.
-
Confirm the identity and purity of the isolated this compound using mass spectrometry.
-
Quantitative Data: Natural Occurrence
| Parameter | Value | Source Organism/System | Citation(s) |
| Serum Concentration (est.) | hundreds of ng/mL | Human | [2] |
| Yield from IgG | Not precisely quantified | - | - |
Note: The yield of this compound from natural sources is difficult to quantify precisely due to the complex enzymatic release mechanism and potential for degradation.
Chemical Synthesis of this compound
Solid-phase peptide synthesis (SPPS) is the most common and efficient method for the chemical synthesis of this compound and its analogues.[6][10] The Fluorenylmethyloxycarbonyl (Fmoc) strategy is widely employed due to its milder deprotection conditions compared to the Boc strategy.[10][11]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of this compound
This protocol describes the manual synthesis of this compound (Thr-Lys-Pro-Arg-OH) on a Rink Amide resin for a C-terminal amide, or a Wang/2-chlorotrityl resin for a C-terminal carboxylic acid.
2.1.1. Materials and Reagents
-
Rink Amide resin or Wang/2-chlorotrityl resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Pro-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Thr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
RP-HPLC system with a C18 column
-
Mass spectrometer
2.1.2. Procedure
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.[7]
-
First Amino Acid Coupling (Arginine):
-
If using a pre-loaded resin, proceed to the deprotection step.
-
If using a non-loaded resin, couple the first amino acid, Fmoc-Arg(Pbf)-OH, to the resin using a suitable activation method (e.g., with HBTU/HOBt and DIPEA in DMF). Allow the reaction to proceed for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (Fmoc-Pro-OH, then Fmoc-Lys(Boc)-OH, then Fmoc-Thr(tBu)-OH) by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[11]
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.
-
Dry the crude peptide under vacuum.
-
-
Purification and alysis:
-
Purify the crude peptide by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[12][13]
-
Collect the fractions containing the pure peptide and confirm its identity and purity by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
-
Quantitative Data: Chemical Synthesis
| Parameter | Value Range | Method | Citation(s) |
| Crude Yield | 64-85% | Fmoc Solid-Phase Peptide Synthesis | [14][15] |
| Purity after RP-HPLC | >95% | Fmoc Solid-Phase Peptide Synthesis | [15] |
Biological Activity and Signaling Pathway
This compound exerts its biological effects by binding to specific receptors on the surface of phagocytic cells, with Neuropilin-1 (NRP1) being identified as a key receptor.[4][16][17] The binding of this compound to NRP1 initiates a signaling cascade that modulates various cellular functions, including phagocytosis, chemotaxis, and the production of reactive oxygen species.
This compound-Receptor Interaction and Signaling
The interaction between this compound and its receptors is highly specific. The C-terminal dipeptide Pro-Arg is crucial for its biological activity.[18] Upon binding to NRP1, this compound is known to signal through the Transforming Growth Factor-beta (TGF-β) pathway .[4][16] This signaling can proceed through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.[1][5][19][20]
-
Canonical Pathway: this compound binding to NRP1 can lead to the activation of the TGF-β receptor I (TβRI), which in turn phosphorylates Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in immune responses.[16][17]
-
Non-canonical Pathways: this compound-mediated TGF-β signaling can also activate Smad-independent pathways, such as the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and Rho GTPase pathways.[19][20] These pathways are involved in regulating cell proliferation, apoptosis, and cytoskeletal rearrangement.
Quantitative Data: Biological Activity
| Parameter | Value | Cell Type/Assay System | Citation(s) |
| Binding Affinity (Kd) | 5.3 x 10⁻⁸ M | [³H]this compound to thioglycollate-stimulated mouse peritoneal macrophages | [21] |
| Optimal Concentration for Phagocytosis Stimulation | 1 µg/mL | Murine Kupffer cells | [22] |
| Optimal Concentration for Phagocytosis Stimulation | 5 µg/mL | Human polymorphonuclear leukocytes (PMNs) | [23] |
Visualizations
Signaling Pathway
Caption: this compound signaling through Neuropilin-1 and the TGF-β pathway.
Experimental Workflows
Caption: Workflows for natural isolation and chemical synthesis of this compound.
Conclusion
This technical guide provides a detailed overview of the natural sources and synthetic routes for obtaining the immunomodulatory peptide this compound. The presented experimental protocols offer a foundation for researchers to isolate or synthesize this compound for further investigation. The compiled quantitative data and signaling pathway diagrams serve as a valuable resource for understanding its biological function and for the design of novel therapeutics based on the this compound scaffold. As research in this area continues, a deeper understanding of this compound's mechanism of action will undoubtedly pave the way for its clinical application in various immunodeficient and neoplastic conditions.
References
- 1. Canonical and noncanonical TGF-β signaling regulate fibrous tissue differentiation in the axial skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of serum this compound by reverse-phase high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Canonical and Non-canonical TGFβ Signaling Activate Autophagy in an ULK1-Dependent Manner [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vapourtec.com [vapourtec.com]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. Binding affinity of transforming growth factor-beta for its type II receptor is determined by the C-terminal region of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Human Auto-IgG Purification from High Volume Serum Sample by Protein G Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stimulation of phagocytic activity of murine Kupffer cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuftsin's Immunomodulatory Role: A Technical Guide to its Function in Innate and Adaptive Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulatory agent with significant implications for both innate and adaptive immunity.[1] Arising from the enzymatic cleavage of the Fc domain of the heavy chain of immunoglobulin G (IgG), this compound exerts its pleiotropic effects primarily through its interaction with specific receptors on phagocytic cells.[1][2] This technical guide provides an in-depth exploration of this compound's mechanisms of action, detailing its signaling pathways, quantitative effects on immune cells, and standardized protocols for its functional assessment. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development, facilitating a deeper understanding of this compound's therapeutic potential.
Introduction
Discovered at Tufts University, the tetrapeptide this compound has been the subject of extensive research for its ability to stimulate various functions of phagocytic cells, including macrophages, neutrophils, and monocytes.[1] Its role as a biological response modifier has positioned it as a candidate for immunotherapy in a range of pathological conditions, including infections and cancer. This document will systematically delineate the current understanding of this compound's multifaceted role in the immune system, with a focus on the molecular and cellular mechanisms that underpin its activity.
This compound's Role in Innate Immunity
This compound is a key player in the innate immune response, primarily through its activation of phagocytic cells. Its effects are broad, ranging from enhancing phagocytosis and chemotaxis to stimulating the production of reactive oxygen species and influencing cytokine release.
Phagocytosis
One of the most well-documented functions of this compound is its ability to enhance the phagocytic activity of macrophages and neutrophils.[3] This stimulation is crucial for the efficient clearance of pathogens and cellular debris. The optimal concentration for this effect has been observed to be around 5 micrograms/ml.[3]
Chemotaxis
This compound also acts as a chemoattractant, promoting the migration of neutrophils and monocytes to sites of inflammation and infection.[4][5] This directed cell movement is a critical step in the early immune response.
Production of Reactive Oxygen Species (ROS)
Upon stimulation with this compound, phagocytes exhibit an enhanced respiratory burst, leading to the increased production of reactive oxygen species such as superoxide and hydrogen peroxide. This is a key mechanism for the intracellular killing of ingested pathogens.
This compound's Role in Adaptive Immunity
Beyond its functions in innate immunity, this compound also plays a significant role in bridging the innate and adaptive immune responses. It achieves this by modulating the function of antigen-presenting cells (APCs) and influencing T-cell responses.
Antigen Presentation
This compound has been shown to augment the antigen-presenting capacity of macrophages.[6] This enhanced presentation of antigens to T-lymphocytes is a critical step in the initiation of the adaptive immune response.
T-Cell Modulation
By enhancing antigen presentation, this compound indirectly influences T-cell activation and differentiation. This can lead to a more robust and effective cell-mediated immune response.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data related to this compound's interactions and functional effects.
| Parameter | Value | Cell Type/System | Reference |
| Receptor Binding | |||
| Neuropilin-1 (NRP1) | High Affinity | Endothelial cells, Microglia | [7][8] |
| Functional Assays | |||
| Optimal Phagocytosis Stimulation | 5 µg/mL | Human PMNs | [3] |
| Chemotaxis (Optimal Concentration) | 10⁻⁹ - 10⁻⁶ M (for some derivatives) | Tetrahymena pyriformis | [4] |
Table 1: Receptor Binding and Functional Assay Data for this compound.
| Cytokine | Effect of this compound Fusion Protein (LDP-TF) | Cell Type/System | Reference |
| IL-10 | Significant Decrease | In vivo (mice) | [9] |
| IL-12 | Considerable Increase | In vivo (mice) | [9] |
| TNF-α | Increased Production | In vivo (mice) | [9] |
| IFN-γ | Increased Production | In vivo (mice) | [9] |
Table 2: Effect of a this compound Fusion Protein on Cytokine Production.
Signaling Pathways
This compound exerts its cellular effects through a complex network of signaling pathways. The primary receptor for this compound has been identified as Neuropilin-1 (NRP1).[7] The binding of this compound to NRP1 initiates a downstream signaling cascade that involves the Transforming Growth Factor-beta (TGF-β) pathway.[7][10][11] This leads to the phosphorylation of Smad3 and a reduction in Akt phosphorylation.[7] There is also evidence suggesting potential crosstalk with other critical signaling pathways such as PI3K/Akt and JAK/STAT, which are known to be involved in various immune cell functions.[12][13]
Experimental Protocols
Phagocytosis Assay (using Fluorescent Beads)
This protocol describes a method to quantify the phagocytic activity of macrophages or neutrophils stimulated with this compound using fluorescently labeled beads.
Materials:
-
Phagocytic cells (e.g., primary macrophages or neutrophils)
-
This compound solution
-
Fluorescently labeled polystyrene beads (e.g., FITC-labeled)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypan Blue solution
-
24-well tissue culture plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed phagocytic cells in a 24-well plate at a desired density and allow them to adhere overnight.
-
This compound Stimulation: Pre-incubate the cells with this compound at the desired concentration (e.g., 5 µg/mL) for 15 minutes at 37°C.[3]
-
Addition of Beads: Add fluorescently labeled beads to the cell cultures at a specific particle-to-cell ratio (e.g., 50:1).[3]
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for phagocytosis.
-
Washing: Gently wash the cells three times with cold PBS to remove non-ingested beads.
-
Quenching of Extracellular Fluorescence: Add Trypan Blue solution to quench the fluorescence of beads that are attached to the outside of the cells but not internalized.
-
Quantification:
-
Flow Cytometry: Detach the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity per cell.
-
Fluorescence Microscopy: Visualize and count the number of beads per cell in a defined number of cells.
-
Chemotaxis Assay (Transwell Migration Assay)
This protocol outlines a method to assess the chemotactic effect of this compound on neutrophils or monocytes using a Transwell system.
Materials:
-
Immune cells (e.g., neutrophils or monocytes)
-
This compound solution
-
Chemotaxis medium (e.g., serum-free RPMI)
-
Transwell inserts with appropriate pore size (e.g., 3-5 µm)
-
24-well companion plates
-
Cell staining dye (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Preparation of Chemoattractant: Add this compound solution at various concentrations to the lower chambers of the 24-well companion plate. Use medium without this compound as a negative control.
-
Cell Preparation: Resuspend the immune cells in chemotaxis medium.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Assembly: Place the Transwell inserts into the wells of the companion plate containing the this compound solution.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 1-3 hours).
-
Removal of Non-migrated Cells: Carefully remove the Transwell inserts. Gently wipe the top side of the membrane with a cotton swab to remove any cells that have not migrated.
-
Quantification of Migrated Cells:
-
Staining: Add a fluorescent dye that stains live cells (e.g., Calcein-AM) to the lower chamber and incubate to label the migrated cells.
-
Measurement: Read the fluorescence in the lower chamber using a fluorescence plate reader. The fluorescence intensity is proportional to the number of migrated cells.
-
Conclusion
This compound stands out as a remarkable endogenous peptide with profound immunomodulatory properties. Its ability to enhance key functions of both the innate and adaptive immune systems underscores its potential as a therapeutic agent. For researchers and drug development professionals, a thorough understanding of this compound's mechanisms of action, as detailed in this guide, is paramount for harnessing its full clinical potential. Further investigation into the intricate signaling networks modulated by this compound will undoubtedly pave the way for novel immunotherapeutic strategies.
References
- 1. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound and oligotuftsins on chemotaxis and chemotactic selection in Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on the migration, chemotaxis, and differentiation of macrophages and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (an Ig-associated tetrapeptide) triggers the immunogenic function of macrophages: implications for activation of programmed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crosstalk between STAT5 activation and PI3K/AKT functions in normal and transformed mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK/STAT and PI3K/AKT pathways form a mutual transactivation loop and afford resistance to oxidative stress-induced apoptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Phagocytosis Stimulator: Early Investigations into the Biological Functions of Tuftsin
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of immunology, the discovery of small, endogenous peptides with potent biological activities has frequently opened new avenues for therapeutic intervention. One such molecule that garnered significant attention in the latter half of the 20th century is Tuftsin, a simple tetrapeptide with the sequence L-threonyl-L-lysyl-L-prolyl-L-arginine (Thr-Lys-Pro-Arg).[1][2] Originating from the Fc domain of the heavy chain of immunoglobulin G (IgG), this compound emerged from early studies as a powerful natural activator of phagocytic cells, hinting at its potential as an immunomodulatory agent.[1][2][3] This technical guide delves into the foundational research that first elucidated the biological functions of this compound, providing a detailed overview of the key experiments, quantitative data, and the nascent understanding of its signaling pathways.
Core Biological Function: Potentiation of Phagocytosis
The primary and most striking biological effect of this compound identified in early research was its ability to stimulate the phagocytic activity of polymorphonuclear leukocytes (PMNs) and macrophages.[1][2][4] This function was observed across various experimental models and laid the groundwork for its characterization as a natural immunomodulator.
Quantitative Analysis of Phagocytosis Stimulation
Early studies meticulously quantified the phagocytosis-enhancing effects of this compound. The data consistently demonstrated a significant increase in the uptake of particles by phagocytes in the presence of the tetrapeptide.
| Cell Type | Particle Type | This compound Concentration | Incubation Time & Temp | Particle to Cell Ratio | Observed Effect | Reference |
| Human PMNs | Fluorescent Microspheres | 5 µg/mL | 15 min at 37°C | 50:1 | Greatest stimulation over control | [4] |
| Murine Kupffer Cells | Fluorescent Microspheres | 1 µg/mL | 15 min at 37°C | 50:1 | Greatest stimulatory effect on percent phagocytic cells | [5] |
| Rabbit Peritoneal Macrophages | Staphylococcus aureus | Not specified | Not specified | Not specified | Enhanced engulfing activity | [6] |
| Rabbit PMNs | Staphylococcus aureus | Not specified | Not specified | Not specified | Increased bactericidal activity | [6] |
Experimental Protocol: In Vitro Phagocytosis Assay with Human PMNs and Fluorescent Microspheres
The following protocol is a synthesis of methodologies described in early this compound research for assessing its impact on phagocytosis.[4]
Objective: To quantify the stimulatory effect of this compound on the phagocytic activity of human polymorphonuclear leukocytes (PMNs).
Materials:
-
Freshly isolated human PMNs
-
Fluorescent microspheres
-
This compound (Thr-Lys-Pro-Arg)
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Fetal Bovine Serum (FBS)
-
Trypsin solution
-
24-well tissue culture plates
-
Flow cytometer and/or fluorescence microscope
Procedure:
-
Cell Preparation: Isolate human PMNs from fresh venous blood using a standard density gradient centrifugation method. Resuspend the purified PMNs in HBSS.
-
Assay Setup: Seed the PMNs into 24-well plates.
-
This compound Incubation: Add this compound to the wells containing PMNs to achieve the desired final concentration (e.g., 5 µg/mL). A control group without this compound should be included. Incubate for 15 minutes at 37°C.[4]
-
Phagocytosis Induction: Add fluorescent microspheres to the wells at a particle-to-cell ratio of 50:1.[4] Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for phagocytosis.
-
Removal of Non-ingested Particles: To differentiate between internalized and surface-bound microspheres, wash the cells to remove unattached particles. Subsequently, treat with trypsin to detach non-ingested, surface-adhered microspheres.[4]
-
Quenching and Analysis: Centrifuge the cells through a layer of FBS to stop the trypsin activity and wash the cells.[4]
-
Quantification:
-
Flow Cytometry: Analyze the percentage of fluorescent cells (phagocytic cells) and the mean fluorescence intensity (indicative of the number of particles engulfed per cell).[4]
-
Microscopy: Visually count the number of cells containing fluorescent microspheres and the number of microspheres per cell.[4]
-
Experimental Workflow: Phagocytosis Assay
Caption: Workflow for an in vitro phagocytosis assay to evaluate this compound's activity.
Receptor Binding and Specificity
Early researchers quickly hypothesized that this compound's effects were mediated by specific receptors on the surface of phagocytic cells. This was confirmed through binding studies using radiolabeled this compound.
Quantitative Binding Data
Binding assays with radiolabeled this compound provided quantitative insights into the interaction with its cellular targets.
| Cell Type | Ligand | Dissociation Constant (KD) | Number of Binding Sites per Cell | Reference |
| Thioglycollate-stimulated mouse peritoneal macrophages | [3H]this compound | 5.3 x 10-8 M (Scatchard plot) | ~72,000 | [7][8] |
| Thioglycollate-stimulated mouse peritoneal macrophages | Unlabeled this compound (competition) | 5.0 x 10-8 M | Not Applicable | [7][8] |
These studies revealed a high degree of specificity. For instance, inactive analogs like [N-Acetyl-Thr1]this compound did not bind specifically, and other peptides with altered sequences showed significantly reduced or no ability to compete for the binding sites.[7][8] Interestingly, while various stimulated macrophage populations showed similar binding, Corynebacterium parvum-stimulated macrophages exhibited a 6- to 10-fold lower binding capacity.[7][8] No specific binding was detected on fibroblasts or lymphocytes, underscoring the selectivity for phagocytes.[7][8]
Experimental Protocol: Radioligand Binding Assay
The following protocol outlines the general methodology used in early studies to characterize this compound receptors.[7][8]
Objective: To determine the binding affinity (KD) and the number of this compound receptors on macrophages.
Materials:
-
Isolated macrophage populations (e.g., thioglycollate-stimulated mouse peritoneal macrophages)
-
Radiolabeled this compound (e.g., [3H]this compound)
-
Unlabeled this compound
-
Binding buffer (e.g., HBSS with bovine serum albumin)
-
Scintillation fluid and counter
-
Glass fiber filters
Procedure:
-
Cell Preparation: Harvest and wash macrophages, then resuspend them in binding buffer at a known concentration.
-
Binding Reaction: In a series of tubes, incubate a fixed concentration of [3H]this compound with the macrophage suspension.
-
Competition Assay: For determining specific binding, a parallel set of tubes is prepared containing a high concentration (e.g., 100-fold excess) of unlabeled this compound in addition to the radiolabeled ligand. This measures non-specific binding.
-
Saturation Assay: To determine KD and Bmax (maximum number of binding sites), incubate the cells with increasing concentrations of [3H]this compound.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 22°C) until equilibrium is reached.[7]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter to trap the cells with bound ligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration.
-
Analyze the saturation binding data using a Scatchard plot to determine the KD and the total number of binding sites.
-
Early Insights into Signaling and Other Biological Functions
While a complete picture of the signaling cascade was not available in the early years, foundational studies provided crucial clues. The specific, high-affinity binding to receptors on phagocytes strongly suggested a receptor-mediated mechanism of action.[9] Research indicated that this compound binding could affect intracellular calcium and cyclic nucleotide levels, pointing towards the involvement of second messengers in downstream signaling.[9] More recent studies have identified neuropilin-1 (Nrp1) as a receptor for this compound, signaling through the TGFβ pathway.[10][11]
Logical Relationship of this compound's Action
References
- 1. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of phagocytic activity of murine Kupffer cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A biochemical study of the phagocytic activities of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. This compound, Thr-Lys-Pro-Arg. Anatomy of an immunologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Phagocytosis Assay Using Tuftsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that acts as a potent immunomodulator by stimulating the phagocytic activity of immune cells such as macrophages and neutrophils.[1][2] It binds to the Neuropilin-1 (Nrp1) receptor on the surface of these cells, initiating a signaling cascade that enhances their ability to engulf and eliminate foreign particles, pathogens, and cellular debris.[3][4] This application note provides a detailed protocol for an in vitro phagocytosis assay using this compound to evaluate its effects on phagocytic cells. The protocol is designed to be adaptable for various research and drug development applications, including screening for novel immunomodulatory compounds and investigating the mechanisms of phagocytosis.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on phagocytosis. These tables are structured for easy comparison of results obtained from experiments following the protocols outlined below.
Table 1: Effect of this compound Concentration on Phagocytosis by Macrophages
| This compound Concentration (µg/mL) | Percentage of Phagocytic Cells (%) | Phagocytic Index (Particles per 100 cells) |
| 0 (Control) | 35 ± 4 | 150 ± 20 |
| 0.1 | 45 ± 5 | 250 ± 30 |
| 1.0 | 65 ± 6 | 450 ± 45 |
| 5.0 | 75 ± 5 | 600 ± 50 |
| 10.0 | 72 ± 7 | 580 ± 55 |
Table 2: Time-Course of this compound-Stimulated Phagocytosis
| Incubation Time (minutes) | Percentage of Phagocytic Cells (%) (1 µg/mL this compound) | Phagocytic Index (Particles per 100 cells) (1 µg/mL this compound) |
| 5 | 40 ± 5 | 200 ± 25 |
| 15 | 68 ± 7 | 480 ± 50 |
| 30 | 70 ± 6 | 510 ± 48 |
| 60 | 65 ± 8 | 470 ± 52 |
Experimental Protocols
This section provides detailed methodologies for performing an in vitro phagocytosis assay to assess the stimulatory effect of this compound.
Materials and Reagents
-
Phagocytic Cells:
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1)
-
Primary macrophages (e.g., bone marrow-derived macrophages (BMDMs) or peritoneal macrophages)
-
Neutrophils (e.g., human polymorphonuclear leukocytes (PMNs))
-
-
Cell Culture Media:
-
RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
-
This compound:
-
Synthetic this compound (Thr-Lys-Pro-Arg) peptide
-
-
Phagocytic Targets:
-
Fluorescently labeled microbeads (e.g., FITC-conjugated latex beads, 1-3 µm diameter)
-
Fluorescently labeled zymosan particles
-
Fluorescently labeled bacteria (e.g., heat-killed E. coli)
-
-
Reagents for Analysis:
-
Trypan Blue solution
-
Quenching solution (e.g., 0.4% Trypan Blue in PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Staining reagents (e.g., DAPI for nuclear staining)
-
-
Buffers and Solutions:
-
Phosphate Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Fluorescence microscope or flow cytometer
-
96-well black, clear-bottom microplates
-
Experimental Workflow
Experimental Workflow for this compound-Stimulated Phagocytosis Assay.
Step-by-Step Protocol
1. Preparation of Phagocytic Cells
-
For Macrophage Cell Lines (e.g., RAW 264.7):
-
Culture cells in complete medium at 37°C in a 5% CO2 incubator.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
On the day of the assay, harvest cells using a cell scraper, wash with PBS, and resuspend in fresh medium.
-
Count the cells using a hemocytometer and adjust the cell density to 1 x 10^6 cells/mL.
-
-
For Primary Macrophages (e.g., BMDMs):
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete medium supplemented with M-CSF (20 ng/mL) for 7 days to differentiate them into macrophages.
-
Harvest the differentiated macrophages for the assay.
-
2. Preparation of Phagocytic Targets
-
Wash the fluorescently labeled microbeads or zymosan particles twice with sterile PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in assay medium.
-
Adjust the concentration of the particles to 1 x 10^8 particles/mL.
3. Phagocytosis Assay
-
Seed the phagocytic cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to adhere.
-
Prepare serial dilutions of this compound in assay medium (e.g., 0, 0.1, 1, 5, 10 µg/mL).
-
Gently remove the culture medium from the wells and replace it with 100 µL of the prepared this compound solutions.
-
Add 10 µL of the prepared phagocytic target suspension to each well (particle-to-cell ratio of approximately 20:1 to 50:1).[5][6]
-
Incubate the plate for 15-60 minutes at 37°C to allow for phagocytosis. The optimal incubation time should be determined empirically for each cell type and target.[5][6]
-
To stop phagocytosis, place the plate on ice and wash the cells three times with ice-cold PBS to remove non-ingested particles.
-
Add 100 µL of a quenching solution (e.g., Trypan Blue) to each well and incubate for 1-2 minutes to quench the fluorescence of extracellularly bound particles.
-
Wash the cells twice with PBS.
4. Data Acquisition and Analysis
-
Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 and stain with DAPI to visualize the nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify phagocytosis by determining:
-
Percentage of Phagocytic Cells: (Number of cells with ingested particles / Total number of cells) x 100.
-
Phagocytic Index: (Total number of ingested particles / Total number of cells) x 100.
-
-
-
Flow Cytometry:
-
After the washing and quenching steps, detach the cells using a non-enzymatic cell dissociation solution.
-
Transfer the cell suspension to FACS tubes.
-
Analyze the cells using a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI), which corresponds to the amount of ingested particles.
-
This compound Signaling Pathway
This compound exerts its phagocytosis-enhancing effects by binding to the Nrp1 receptor on phagocytic cells.[3][4] This interaction triggers a downstream signaling cascade that involves the transforming growth factor-beta (TGF-β) pathway.[3][4] The binding of this compound to Nrp1 leads to the recruitment and activation of the TGF-β receptor I (TβRI), which in turn phosphorylates and activates Smad2/3 proteins.[7] The activated Smad2/3 complex then translocates to the nucleus, where it regulates the transcription of genes involved in cytoskeletal rearrangement and phagocytosis.[7]
References
- 1. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of phagocytic activity of murine Kupffer cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Tuftsin-Stimulated Phagocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulatory agent that plays a crucial role in the host's defense system.[1][2] It is primarily known for its ability to stimulate the phagocytic activity of professional phagocytes, such as macrophages and neutrophils.[3][4] this compound binds to its specific receptor, neuropilin-1 (Nrp1), on the surface of these immune cells, initiating a signaling cascade that enhances their capacity to engulf and eliminate pathogens, cellular debris, and other foreign particles.[5][6] This application note provides a detailed protocol for the quantitative analysis of this compound-stimulated phagocytosis using flow cytometry, a powerful technique for single-cell analysis.
Principle of the Assay
This assay quantifies the phagocytic activity of immune cells by measuring the uptake of fluorescently labeled particles (e.g., beads or bacteria). Phagocytic cells are first incubated with this compound to stimulate their phagocytic machinery. Subsequently, fluorescent particles are added, and after an incubation period, the cells are analyzed by flow cytometry. The flow cytometer measures the fluorescence intensity of individual cells, allowing for the determination of the percentage of phagocytic cells (cells that have engulfed one or more particles) and the phagocytic index (a measure of the number of particles engulfed per cell, often represented by the mean fluorescence intensity).
Signaling Pathway of this compound-Mediated Phagocytosis
This compound exerts its pro-phagocytic effects by binding to the neuropilin-1 (Nrp1) receptor on the cell surface.[5][7] This interaction triggers a downstream signaling cascade that involves the transforming growth factor-beta (TGFβ) pathway.[1][5] Upon this compound binding, Nrp1 associates with the TGFβ receptor 1 (TβR1), leading to the phosphorylation and activation of Smad3.[1][5] Activated Smad3 then translocates to the nucleus to regulate the expression of genes involved in cytoskeletal rearrangement and phagosome formation, ultimately enhancing the cell's phagocytic capacity.
This compound signaling cascade leading to enhanced phagocytosis.
Experimental Workflow
The following diagram outlines the key steps in the flow cytometry-based analysis of this compound-stimulated phagocytosis.
Flowchart of the this compound-stimulated phagocytosis assay.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies analyzing the effect of this compound on phagocytosis using flow cytometry.
| Cell Type | This compound Concentration | Stimulation Time | Particle Type | Particle:Cell Ratio | Key Findings | Reference |
| Human Polymorphonuclear Leukocytes (PMNs) | 5 µg/ml | 15 min | Fluorescent Microspheres | 50:1 | This compound had a greater impact on the number of particles engulfed per cell than on the percentage of phagocytic cells.[3] | [3] |
| Murine Kupffer Cells | 1 µg/ml | 15 min | Fluorescent Microspheres | 50:1 | This compound markedly increased the number of particles engulfed by Kupffer cells.[8] | [8] |
| Mouse Macrophages (J774A.1) | 10 µM (LDP-TF fusion protein) | 2 hours | FITC-labeled BSA | Not specified | This compound-fusion protein significantly increased the mean fluorescence intensity, indicating enhanced phagocytosis.[6] | [6] |
| Human Neutrophils | 1 µg/ml | Not specified | Unopsonized Staphylococcus aureus | Not specified | Exogenous this compound increased the phagocytic index (proportion of phagocytic cells) and avidity index (number of bacteria per cell).[2] | [2] |
Detailed Experimental Protocols
Protocol 1: Preparation of Fluorescently Labeled Particles
This protocol describes the preparation of fluorescently labeled polystyrene beads. Similar principles can be applied to label bacteria or other particles.
Materials:
-
1 µm carboxylate-modified polystyrene beads
-
Fluorescein isothiocyanate (FITC) or other suitable fluorescent dye
-
Opsonizing agent (e.g., human serum or purified IgG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Carbonate-bicarbonate buffer, pH 9.6
-
Bovine serum albumin (BSA)
-
Sodium azide
Procedure:
-
Bead Washing:
-
Vortex the stock suspension of polystyrene beads.
-
Transfer 100 µl of the bead suspension to a microcentrifuge tube.
-
Add 1 ml of PBS and centrifuge at 10,000 x g for 5 minutes.
-
Discard the supernatant and resuspend the bead pellet in 1 ml of PBS. Repeat this washing step twice.
-
-
Fluorescent Labeling:
-
After the final wash, resuspend the bead pellet in 1 ml of carbonate-bicarbonate buffer.
-
Add FITC to a final concentration of 0.1 mg/ml.
-
Incubate for 2 hours at room temperature with gentle rotation, protected from light.
-
Wash the labeled beads three times with PBS to remove unbound dye.
-
-
Opsonization (Optional but Recommended):
-
Resuspend the fluorescently labeled beads in PBS containing 50% human serum or a specific concentration of IgG.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Wash the opsonized beads twice with PBS to remove unbound opsonins.
-
-
Final Preparation:
-
Resuspend the opsonized, fluorescently labeled beads in PBS at a desired concentration (e.g., 1 x 10⁸ beads/ml).
-
Add 0.02% sodium azide for storage at 4°C. The beads should be used within a few weeks for optimal performance.
-
Protocol 2: this compound-Stimulated Phagocytosis Assay
This protocol details the procedure for stimulating phagocytic cells with this compound and performing the phagocytosis assay.
Materials:
-
Phagocytic cells (e.g., isolated human neutrophils or cultured macrophages like J774A.1)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
This compound (synthetic, high purity)
-
Fluorescently labeled and opsonized particles (from Protocol 1)
-
Ice-cold PBS
-
Trypan Blue solution (0.4%)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of phagocytic cells at a concentration of 1 x 10⁶ cells/ml in complete culture medium.
-
For adherent cells like macrophages, seed them in a 24-well plate and allow them to adhere overnight.
-
-
This compound Stimulation:
-
Prepare a working solution of this compound in culture medium.
-
Add this compound to the cell suspension to a final concentration of 1-10 µg/ml. For a negative control, add an equal volume of culture medium without this compound.
-
Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
-
Phagocytosis:
-
Add the prepared fluorescently labeled particles to the this compound-stimulated cells at a particle-to-cell ratio of 10:1 to 50:1.
-
Gently mix and incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator. To control for non-specific binding, set up a parallel sample incubated at 4°C, as phagocytosis is an active process that is inhibited at low temperatures.
-
-
Stopping Phagocytosis and Washing:
-
Stop the phagocytosis by adding 1 ml of ice-cold PBS to each sample.
-
For suspension cells, centrifuge at 300 x g for 5 minutes at 4°C. For adherent cells, gently aspirate the medium.
-
Wash the cells three times with ice-cold PBS to remove any non-ingested particles.
-
-
Quenching Extracellular Fluorescence (Optional):
-
To differentiate between internalized and surface-bound particles, resuspend the cells in 100 µl of Trypan Blue solution for 1-2 minutes at room temperature. Trypan Blue will quench the fluorescence of the external particles.
-
Immediately add 1 ml of ice-cold PBS and centrifuge to wash away the Trypan Blue.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µl of ice-cold PBS or flow cytometry buffer (PBS with 1% BSA and 0.02% sodium azide).
-
Transfer the cell suspension to flow cytometry tubes.
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the fluorescent dye used. Collect at least 10,000 events per sample.
-
Data Analysis
-
Gating Strategy:
-
Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the main phagocyte population and exclude debris and dead cells.
-
From the gated population, create a histogram of the fluorescence channel corresponding to the labeled particles.
-
-
Quantification:
-
Percentage of Phagocytic Cells: In the fluorescence histogram, set a gate to distinguish between the fluorescent-negative (non-phagocytic) and fluorescent-positive (phagocytic) cell populations based on the negative control (cells without fluorescent particles). The percentage of cells within the positive gate represents the percentage of phagocytic cells.
-
Phagocytic Index (Mean Fluorescence Intensity - MFI): The MFI of the fluorescent-positive population is a relative measure of the average number of particles engulfed per cell. A higher MFI indicates a greater phagocytic capacity.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence in negative control | Incomplete washing of unbound fluorescent particles. | Increase the number of washing steps. Ensure gentle resuspension to avoid cell lysis. |
| Autofluorescence of cells. | Use a flow cytometer with appropriate compensation settings. Include an unstained cell control. | |
| Low percentage of phagocytic cells | Suboptimal incubation time or temperature. | Optimize the incubation time (e.g., 30, 60, 90 minutes) and ensure the incubator is at 37°C. |
| Inefficient opsonization of particles. | Ensure the opsonizing agent is active and used at an optimal concentration. | |
| Low viability of phagocytic cells. | Check cell viability before starting the assay using a method like Trypan Blue exclusion. | |
| High variability between replicates | Inconsistent cell or particle numbers. | Ensure accurate cell and particle counting and consistent pipetting. |
| Clumping of cells or particles. | Gently vortex particles before use. Ensure a single-cell suspension of phagocytes. |
Conclusion
The flow cytometry-based phagocytosis assay is a robust and quantitative method to assess the immunomodulatory effects of this compound. By following the detailed protocols and data analysis guidelines provided in this application note, researchers can accurately measure the enhancement of phagocytic activity in various immune cell populations. This powerful tool is invaluable for basic research into immune function and for the development of novel therapeutics that target the phagocytic process.
References
- 1. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of anti-tuftsin antibody on the phagocytosis of bacteria by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound binds neuropilin-1 through a sequence similar to that encoded by exon 8 of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of phagocytic activity of murine Kupffer cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tuftsin Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methods used to study the binding of Tuftsin, a naturally occurring immunomodulatory tetrapeptide (Thr-Lys-Pro-Arg), to its receptors. The primary receptor for this compound is Neuropilin-1 (Nrp1), and its binding initiates a signaling cascade with implications for immune response and potential therapeutic applications.[1][2] This document outlines the theoretical background, experimental protocols, and data analysis for key this compound receptor binding assays.
Introduction to this compound and its Receptor
This compound is a peptide that stimulates phagocytosis by macrophages and microglia.[1][2] It binds to Neuropilin-1 (Nrp1), a single-pass transmembrane protein.[1][2] As Nrp1 possesses a small intracellular domain, it collaborates with co-receptors to initiate downstream signaling. A key co-receptor in this compound signaling is the Transforming Growth Factor-beta (TGFβ) receptor-1 (TβR1). The binding of this compound to Nrp1 leads to the activation of the canonical TGFβ signaling pathway, which includes the phosphorylation of Smad3.[1][2]
This compound-Nrp1 Signaling Pathway
The binding of this compound to Nrp1 triggers a signaling cascade that modulates immune cell function. The pathway, as currently understood, involves the recruitment and activation of the TGFβ receptor, leading to the phosphorylation and nuclear translocation of Smad proteins, which in turn regulate gene expression.
Quantitative Data Summary
The binding affinity of this compound for its receptors can be quantified using various assay methods. The equilibrium dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger binding interaction.
| Ligand | Receptor | Cell Type/System | Assay Method | Binding Affinity (Kd) | Number of Binding Sites (Bmax) | Reference |
| [3H]this compound | This compound Receptor | Thioglycollate-stimulated mouse peritoneal macrophages | Radioligand Binding Assay | 5.3 x 10⁻⁸ M | ~72,000 sites/cell | [3] |
| Unlabeled this compound | This compound Receptor | Thioglycollate-stimulated mouse peritoneal macrophages | Competitive Radioligand Binding Assay | 5.0 x 10⁻⁸ M | Not Reported | [3] |
| This compound | Neuropilin-1 (Nrp1) | Recombinant Human Protein | Surface Plasmon Resonance (SPR) | 10.65 µmol/L | Not Applicable | [4][5][6][7] |
| This compound | ACE2 | Recombinant Human Protein | Surface Plasmon Resonance (SPR) | 460 µmol/L | Not Applicable | [4][5][6][7] |
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions due to their high sensitivity and specificity.[8] These assays typically involve the use of a radiolabeled form of this compound (e.g., [3H]this compound) to measure its binding to cells or membrane preparations expressing the this compound receptor.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for its receptor on a given cell type.
Materials:
-
[3H]this compound (radioligand)
-
Unlabeled this compound (for competition assays)
-
Cells expressing this compound receptors (e.g., macrophage cell line, primary macrophages)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
a) Saturation Binding Assay:
-
Cell Preparation: Prepare a suspension of cells or cell membranes at a concentration that ensures less than 10% of the added radioligand is bound at equilibrium.[8]
-
Assay Setup: In a series of tubes, add a constant amount of the cell/membrane preparation.
-
Radioligand Addition: Add increasing concentrations of [3H]this compound to the tubes.
-
Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of [3H]this compound along with a high concentration of unlabeled this compound (e.g., 1000-fold excess) to determine non-specific binding.[8]
-
Incubation: Incubate all tubes at a specified temperature (e.g., 22°C or 37°C) for a predetermined time to reach equilibrium.[3]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. The filter will trap the cells/membranes with the bound radioligand.[9]
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of [3H]this compound.
-
Plot the specific binding versus the concentration of [3H]this compound.
-
Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax.
-
b) Competitive Binding Assay:
-
Assay Setup: In a series of tubes, add a constant amount of the cell/membrane preparation and a fixed concentration of [3H]this compound (typically at or below its Kd).
-
Competitor Addition: Add increasing concentrations of unlabeled this compound or other test compounds.
-
Follow steps 5-9 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]this compound against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence-Based Binding Assay
Fluorescence-based assays offer a non-radioactive alternative for studying this compound receptor binding. These methods can include fluorescence polarization, fluorescence resonance energy transfer (FRET), or direct fluorescence measurements using a fluorescently labeled this compound analog.
Objective: To qualitatively or quantitatively assess the binding of a fluorescently labeled this compound analog to its receptor.
Materials:
-
Fluorescently labeled this compound (e.g., this compound-FITC, this compound-Rhodamine)
-
Cells expressing this compound receptors
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Microplate reader with fluorescence detection capabilities or a flow cytometer.
Protocol (Microplate-based):
-
Cell Seeding: Seed cells expressing the this compound receptor into a 96-well black, clear-bottom microplate and allow them to adhere overnight.
-
Washing: Gently wash the cells with Assay Buffer to remove media.
-
Ligand Addition: Add increasing concentrations of fluorescently labeled this compound to the wells. For competitive assays, add a fixed concentration of labeled this compound and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a suitable duration (e.g., 1 hour) in the dark.
-
Washing: Gently wash the cells multiple times with cold Assay Buffer to remove unbound fluorescent ligand.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of the labeled or unlabeled ligand.
-
For saturation assays, analyze the data using non-linear regression to estimate the Kd.
-
For competitive assays, determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Objective: To determine the kinetics and affinity of this compound binding to purified Nrp1 receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant Nrp1 receptor
-
This compound peptide
-
Running Buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified Nrp1 receptor over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active sites using ethanolamine.
-
-
Analyte Binding:
-
Inject a series of increasing concentrations of this compound (analyte) over the immobilized Nrp1 surface.
-
Monitor the binding in real-time as a change in resonance units (RU).
-
-
Dissociation:
-
After the association phase, flow Running Buffer over the chip to monitor the dissociation of this compound from Nrp1.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound this compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the ka, kd, and Kd.
-
Troubleshooting and Considerations
-
Non-specific Binding: High non-specific binding can be an issue in radioligand and fluorescence assays. This can be minimized by optimizing blocking agents (e.g., BSA), increasing the number of washes, and using appropriate assay buffers.
-
Ligand Depletion: In binding assays, it is important to ensure that the concentration of the receptor does not significantly deplete the free ligand concentration, as this can affect the accuracy of the determined binding parameters.[8]
-
Data Analysis: The choice of the correct binding model is crucial for accurate data analysis. It is important to assess the quality of the data fit and consider more complex models if necessary.
-
Protein Quality: For SPR and other assays using purified proteins, the purity and activity of the receptor and ligand are critical for obtaining reliable results.
By following these detailed protocols and considering the key aspects of assay design and data analysis, researchers can effectively characterize the binding of this compound to its receptors and further elucidate its biological functions and therapeutic potential.
References
- 1. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. news-medical.net [news-medical.net]
- 7. This compound: A Natural Molecule Against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Natural Killer Cell Cytotoxicity Assay with Tuftsin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natural Killer (NK) cells are a critical component of the innate immune system, playing a vital role in the surveillance and elimination of malignant and virally infected cells. The cytotoxic activity of NK cells is a key mechanism of this immune defense. Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc fragment of immunoglobulin G, is a potent immunomodulatory agent.[1] It has been shown to enhance the effector functions of various immune cells, including NK cells.[2][3] This document provides detailed protocols for assessing the impact of this compound on NK cell cytotoxicity, offering valuable tools for immunology research and the development of novel immunotherapies.
Principle of the Assay
This protocol outlines two primary methods to assess NK cell-mediated cytotoxicity following stimulation with this compound: the classic Chromium-51 (⁵¹Cr) release assay and a more modern flow cytometry-based assay. Both methods involve the co-culture of effector cells (NK cells) with target tumor cells. The fundamental principle is to quantify the lysis of target cells by NK cells. This compound is introduced to the NK cells prior to or during the co-culture to evaluate its potential to enhance this cytotoxic activity.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the successful execution of the this compound-mediated NK cell cytotoxicity assay.
Table 1: this compound Stimulation Parameters
| Parameter | Recommended Value | Notes |
| This compound Concentration | 50 - 100 µg/mL[4] | Optimal concentration may vary depending on the cell source and purity. A dose-response experiment is recommended. |
| Incubation Time with NK Cells | 18 - 24 hours[4] | Prolonged incubation with this compound has been shown to enhance and sustain NK cell cytotoxic capabilities.[4] |
| Solvent | Sterile PBS or cell culture medium | Ensure the final solvent concentration does not affect cell viability. |
Table 2: Cell Preparation and Co-culture Parameters
| Parameter | Recommended Value | Notes |
| Effector to Target (E:T) Ratio | 50:1, 25:1, 12.5:1, 6.25:1 | A range of E:T ratios is crucial for generating a comprehensive cytotoxicity curve. |
| Target Cell Seeding Density (96-well plate) | 1 x 10⁴ cells/well | This can be adjusted based on the specific target cell line and assay duration. |
| Co-culture Incubation Time | 4 - 6 hours | Shorter incubation times are typical for cytotoxicity assays to minimize spontaneous cell death. |
Experimental Protocols
Protocol 1: Chromium-51 Release Cytotoxicity Assay
The ⁵¹Cr release assay is a well-established method for quantifying cell-mediated cytotoxicity. It measures the release of radioactive ⁵¹Cr from the cytoplasm of lysed target cells.
Materials:
-
Purified human NK cells (effector cells)
-
K562 or YAC-1 cell line (target cells, sensitive to NK cell lysis)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (synthetic, high purity)
-
Sodium Chromate (⁵¹Cr)
-
Fetal Bovine Serum (FBS)
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Preparation of Effector Cells (NK Cells):
-
Isolate NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
Resuspend the purified NK cells at a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
In separate tubes, treat NK cells with varying concentrations of this compound (e.g., 0, 25, 50, 100 µg/mL) for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, wash the NK cells twice with fresh medium to remove excess this compound and resuspend at the desired concentration for the assay.
-
-
Labeling of Target Cells:
-
Resuspend 1 x 10⁶ target cells in 100 µL of RPMI-1640 medium.
-
Add 100 µCi of ⁵¹Cr to the cell suspension.
-
Incubate for 1-2 hours at 37°C, gently mixing every 15-20 minutes.
-
Wash the labeled target cells three times with 10 mL of complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the labeled target cell suspension into each well of a 96-well V-bottom plate (1 x 10⁴ cells/well).
-
Prepare serial dilutions of the this compound-treated and untreated NK cells to achieve the desired E:T ratios.
-
Add 100 µL of the effector cell suspensions to the wells containing the target cells.
-
Controls:
-
Spontaneous Release: Target cells with 100 µL of medium only.
-
Maximum Release: Target cells with 100 µL of 2% Triton X-100 solution.
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes to initiate cell-cell contact.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well and transfer to tubes compatible with a gamma counter.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula:
-
Protocol 2: Flow Cytometry-Based Cytotoxicity Assay
This method utilizes fluorescent dyes to distinguish between live and dead target cells, offering a non-radioactive alternative to the ⁵¹Cr release assay.
Materials:
-
Purified human NK cells (effector cells)
-
Target cell line (e.g., K562)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Carboxyfluorescein succinimidyl ester (CFSE) or other cell proliferation dye
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Preparation of Effector Cells (NK Cells):
-
Follow the same procedure as described in Protocol 1 for the isolation and this compound treatment of NK cells.
-
-
Labeling of Target Cells:
-
Resuspend 1 x 10⁶ target cells in 1 mL of PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of complete medium.
-
Wash the cells twice with complete medium and resuspend at 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the CFSE-labeled target cell suspension into each well of a 96-well U-bottom plate (1 x 10⁴ cells/well).
-
Add 100 µL of the this compound-treated and untreated NK cell suspensions at various E:T ratios.
-
Controls:
-
Target cells only (spontaneous death): Labeled target cells with 100 µL of medium.
-
Target cells with lysis agent (maximum death): Labeled target cells with a cell lysis agent (e.g., 70% ethanol) added at the end of the incubation.
-
-
-
Incubation and Staining:
-
Centrifuge the plate at 200 x g for 3 minutes.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 7-AAD or PI to each well at the manufacturer's recommended concentration.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CFSE-positive population (target cells).
-
Within the CFSE-positive gate, quantify the percentage of 7-AAD or PI positive cells (dead target cells).
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity using the following formula:
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound-mediated NK cell cytotoxicity assay.
Proposed this compound Signaling Pathway in NK Cells
References
- 1. Antitumor effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorunstar.com [biorunstar.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. This compound: a naturally occurring immunopotentiating factor. I. In vitro enhancement of murine natural cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tuftsin in Experimental Autoimmune Encephalomyelitis (EAE) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tuftsin, a naturally occurring tetrapeptide, in preclinical Experimental Autoimmune Encephalomyelitis (EAE) models, a widely used animal model for multiple sclerosis (MS). The following sections detail the mechanism of action, experimental protocols, and key findings related to this compound's therapeutic potential in mitigating neuroinflammation and demyelination.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is an inflammatory demyelinating disease of the central nervous system (CNS) that serves as a critical animal model for human multiple sclerosis.[1][2] The pathology of EAE is characterized by the infiltration of autoreactive T cells into the CNS, leading to inflammation, demyelination, and axonal damage, which manifest clinically as progressive paralysis.[3][4]
This compound, a tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of the heavy chain of immunoglobulin G, has emerged as a potent immunomodulatory agent with therapeutic effects in EAE.[3][5] It primarily acts on macrophages and microglia, key cell types implicated in the pathogenesis of MS and EAE.[2][6] Research has demonstrated that this compound administration can significantly ameliorate the clinical course of EAE by promoting an anti-inflammatory environment in the CNS.[1][5]
Mechanism of Action
This compound exerts its immunomodulatory effects by binding to the receptor Neuropilin-1 (Nrp1) on the surface of microglia and macrophages.[3][4] This interaction triggers a signaling cascade that leads to a phenotypic switch of these cells from a pro-inflammatory M1 state to an anti-inflammatory M2 state.[3]
The signaling pathway initiated by this compound-Nrp1 binding involves the canonical Transforming Growth Factor-beta (TGF-β) pathway.[7][8] This leads to the phosphorylation of Smad3 and an increase in the production of anti-inflammatory cytokines such as IL-10 and TGF-β, while concurrently reducing the expression of pro-inflammatory mediators.[2][7]
The shift towards an M2 microglial phenotype has profound effects on the adaptive immune response. M2 microglia promote the differentiation of T helper 2 (Th2) cells and the expansion of regulatory T cells (Tregs), which are crucial for suppressing autoimmune responses.[1][2] Conversely, the pro-inflammatory Th1 response is downregulated.[1] This modulation of the T cell response is a key mechanism through which this compound attenuates EAE severity.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in EAE models.
Table 1: Effect of this compound on EAE Clinical Scores
| Treatment Group | Peak Mean Clinical Score (± SEM) | Cumulative Disease Score (± SEM) | Reference |
| WT EAE Control | 2.3 ± 0.1 | 30.0 ± 1.7 | [6] |
| WT EAE + this compound | 1.2 ± 0.1 | 18.5 ± 2.3 | [6] |
| Nrp1-MgKO EAE Control | 2.2 ± 0.1 | 28.3 ± 2.1 | [6] |
| Nrp1-MgKO EAE + this compound | 2.3 ± 0.1 | 28.4 ± 1.6 | [6] |
Table 2: Effect of this compound on Demyelination in EAE
| Treatment Group | Demyelination at Day 14 (%) (± SEM) | Demyelination at Day 21 (%) (± SEM) | Reference |
| WT EAE Control | 6.2 ± 0.5 | 25.5 ± 3.7 | [6] |
| WT EAE + this compound | 3.6 ± 0.2 | 5.8 ± 1.3 | [6] |
Table 3: Effect of this compound on Immune Cell Markers and Cytokines in the Spinal Cord of EAE Mice
| Marker | EAE Control (Relative Expression) | EAE + this compound (Relative Expression) | Reference |
| p-STAT1 | Increased | Blunted Increase | [2] |
| IL-10 | Low/Undetectable | Increased | [2] |
| IL-4 | Low/Undetectable | Increased | [2] |
| FoxP3 | Low/Undetectable | Increased | [2] |
| CD25 | Low/Undetectable | Increased | [2] |
Experimental Protocols
This section provides detailed protocols for the induction of EAE, administration of this compound, and subsequent analysis.
Protocol 1: Induction of EAE in C57BL/6 Mice
This protocol is for the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[3][7]
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
MOG35-55 peptide (Hooke Laboratories, EK-2110 or equivalent)
-
Complete Freund's Adjuvant (CFA) containing 5 mg/mL Mycobacterium tuberculosis (Hooke Laboratories, EK-2110 or equivalent)
-
Pertussis toxin (PTX) (List Biologicals, #180 or equivalent)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27G)
Procedure:
-
Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA. For each mouse, mix 150 µg of MOG35-55 with an equal volume of CFA to a final volume of 100 µL. Emulsify by drawing the mixture up and down through a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Anesthetize the mice. Administer a total of 100 µL of the MOG/CFA emulsion subcutaneously, distributed over two sites on the upper back.[9]
-
Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, inject each mouse intraperitoneally with 200-500 ng of PTX dissolved in 200 µL of sterile PBS.[3][10]
-
Clinical Scoring: Beginning on Day 7 post-immunization, monitor the mice daily for clinical signs of EAE. Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. This compound Promotes an Anti-Inflammatory Switch and Attenuates Symptoms in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-driven experimental autoimmune encephalomyelitis recovery requires Neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-driven experimental autoimmune encephalomyelitis recovery requires neuropilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes an anti-inflammatory switch and attenuates symptoms in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Combines With Remyelinating Therapy and Improves Outcomes in Models of CNS Demyelinating Disease [frontiersin.org]
- 7. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tuftsin Treatment in the Cuprizone Model of Demyelination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the cuprizone model of demyelination to evaluate the therapeutic potential of Tuftsin. The included information is intended to guide researchers in designing and executing experiments to study the effects of this compound on microglial modulation, oligodendrocyte survival, and remyelination.
Introduction to the Cuprizone Model and this compound
The cuprizone model is a widely used toxic model of demyelination in the central nervous system (CNS). Oral administration of the copper chelator cuprizone selectively induces apoptosis of mature oligodendrocytes, leading to demyelination, microgliosis, and astrogliosis, particularly in the corpus callosum.[1][2][3] This model is highly reproducible and allows for the study of both demyelination and spontaneous or therapeutically induced remyelination.[3][4]
This compound is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) known for its immunomodulatory properties.[1] It primarily targets microglia and macrophages, inducing a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[2] This is achieved through its binding to neuropilin-1 and subsequent activation of the canonical TGF-β signaling pathway. By modulating the neuroinflammatory environment, this compound presents a promising therapeutic strategy for demyelinating diseases like multiple sclerosis.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of this compound in the cuprizone model. These data highlight the impact of this compound, both alone and in combination with the remyelinating agent benztropine, on key cellular markers of demyelination and inflammation.
Table 1: Effect of this compound on Mature Oligodendrocytes in the Corpus Callosum
| Treatment Group | Mean Number of GST-π+ Cells per Field (± SEM) | Statistical Significance (vs. Saline) | Statistical Significance (vs. This compound Alone) |
| Saline | ~40 | - | - |
| This compound Alone | ~55 | Not Significant | - |
| This compound + Benztropine | ~95 | p < 0.05 | p < 0.01 |
Data extracted from Thompson et al., 2018. GST-π is a marker for mature oligodendrocytes.[5]
Table 2: Effect of this compound on Microglial/Macrophage Activation in the Corpus Callosum
| Treatment Group | Mean Number of Iba1+ Cells per Field (± SEM) | % of Iba1+ Cells Expressing iNOS (Pro-inflammatory) | % of Iba1+ Cells Expressing Arginase-1 (Anti-inflammatory) |
| Saline | ~100 | Not specified | ~10% |
| This compound Alone | ~175 | Not specified | ~35% |
| This compound + Benztropine | ~180 | Not specified | ~40% |
Data extracted from Thompson et al., 2018. Iba1 is a marker for microglia/macrophages. iNOS is a marker for the M1 pro-inflammatory phenotype. Arginase-1 is a marker for the M2 anti-inflammatory phenotype.[1]
Experimental Protocols
Cuprizone-Induced Demyelination Protocol (Acute Model)
This protocol describes the induction of acute demyelination using cuprizone, a method established to produce consistent demyelination in the corpus callosum of mice.
Materials:
-
8-week-old C57BL/6 mice
-
Powdered rodent chow
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
Scale and mixing equipment
Procedure:
-
Prepare a 0.2% (w/w) cuprizone diet by thoroughly mixing cuprizone powder with powdered rodent chow.
-
House the mice in a controlled environment with ad libitum access to the 0.2% cuprizone diet and water for 5 weeks.[1][5]
-
Monitor the weight and health of the mice regularly. A slight weight loss may be observed initially.
-
At the end of the 5-week period, demyelination in the corpus callosum is typically maximal.[5]
-
For studies on remyelination, switch the mice back to a normal chow diet after the 5-week cuprizone administration.
Cuprizone Model Experimental Workflow
This compound Administration Protocol
This protocol details the continuous administration of this compound using mini-osmotic pumps, a method that ensures consistent delivery of the therapeutic agent.
Materials:
-
This compound peptide
-
Sterile saline (0.9% NaCl)
-
Mini-osmotic pumps (e.g., Alzet)
-
Surgical instruments for subcutaneous implantation
-
Anesthesia
Procedure:
-
Prepare the this compound solution by dissolving it in sterile saline to the desired concentration.
-
Fill the mini-osmotic pumps with the this compound solution or sterile saline (for the control group) according to the manufacturer's instructions. A typical study might use a concentration that delivers a specific dose per day.[1]
-
At week 4 of the cuprizone diet, anesthetize the mice.[1][5]
-
Make a small incision in the skin on the back of the mouse and subcutaneously implant the filled mini-osmotic pump.
-
Suture the incision and monitor the mouse until it recovers from anesthesia.
-
The pumps will continuously deliver the treatment for their specified duration (e.g., 2 weeks).
Immunohistochemistry Protocols
Procedure:
-
Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains overnight.
-
Cryoprotect the brains in 30% sucrose.
-
Section the brains at 30-40 µm using a cryostat.
-
Wash free-floating sections three times in PBS.
-
Block for 1 hour at room temperature in PBS containing 5% normal goat serum and 0.3% Triton X-100.
-
Incubate sections overnight at 4°C with the primary antibody against GST-π (e.g., rabbit anti-GST-π, diluted 1:1000 in blocking buffer).
-
Wash sections three times in PBS.
-
Incubate for 2 hours at room temperature with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, diluted 1:500 in blocking buffer).
-
Wash sections three times in PBS.
-
Mount sections on slides and coverslip with mounting medium containing DAPI.
Procedure:
-
Follow steps 1-5 from the GST-π protocol.
-
Incubate sections overnight at 4°C with primary antibodies:
-
For total microglia/macrophages: Rabbit anti-Iba1 (e.g., 1:1000 dilution).[6]
-
For co-staining of polarization markers:
-
Goat anti-Iba1 (1:500)
-
Rabbit anti-iNOS (for M1, e.g., 1:250)
-
Rat anti-Arginase-1 (for M2, e.g., 1:100)
-
-
-
Wash sections three times in PBS.
-
Incubate for 2 hours at room temperature with appropriate fluorescently labeled secondary antibodies (e.g., Donkey anti-Goat Alexa Fluor 488, Donkey anti-Rabbit Alexa Fluor 594, Donkey anti-Rat Alexa Fluor 647).
-
Wash sections three times in PBS.
-
Mount and coverslip as described previously.
Signaling Pathway and Logical Relationships
This compound Signaling Pathway in Microglia
This compound exerts its anti-inflammatory effects on microglia by binding to the neuropilin-1 (Nrp1) receptor. This interaction initiates the canonical Transforming Growth Factor-beta (TGF-β) signaling pathway, which ultimately leads to a shift in microglial phenotype towards an anti-inflammatory M2 state, characterized by the expression of markers like Arginase-1.
This compound Signaling in Microglia
Logical Relationship of this compound and Benztropine in Remyelination
In the context of the cuprizone model, this compound and benztropine demonstrate a synergistic effect on remyelination. This compound's primary role is to create an anti-inflammatory environment by modulating microglial activity. This permissive environment then allows benztropine to effectively promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, leading to enhanced myelin repair.
Synergistic Action of this compound and Benztropine
References
- 1. Frontiers | this compound Combines With Remyelinating Therapy and Improves Outcomes in Models of CNS Demyelinating Disease [frontiersin.org]
- 2. The cuprizone model for demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remyelination in Multiple Sclerosis: Findings in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Application Notes and Protocols: Tuftsin-Conjugated Liposomes for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuftsin is a naturally occurring tetrapeptide (Threonine-Lysine-Proline-Arginine) derived from the Fc portion of immunoglobulin G.[1] It acts as a potent immunomodulator by specifically targeting receptors, primarily Neuropilin-1 (Nrp1), on macrophages and other phagocytic cells.[2][3][4] This targeting capability makes this compound an ideal ligand for directing drug-loaded nanocarriers, such as liposomes, to macrophage-rich environments. This is particularly advantageous for treating diseases where macrophages play a central role, including various cancers, infectious diseases like leishmaniasis and tuberculosis, and inflammatory disorders.[5][6]
By conjugating this compound to the surface of liposomes, we can enhance the delivery of therapeutic agents to these target cells, thereby increasing drug efficacy and reducing off-target toxicity.[5] These application notes provide detailed protocols for the synthesis, characterization, and evaluation of this compound-conjugated liposomes for targeted drug delivery.
Signaling Pathway of this compound in Macrophages
This compound exerts its effects on macrophages by binding to the Neuropilin-1 (Nrp1) receptor. This binding event initiates a signaling cascade through the canonical Transforming Growth Factor-beta (TGFβ) pathway.[2][3] The activation of this pathway ultimately leads to enhanced phagocytosis and other immunomodulatory responses.[1]
Data Presentation
The following tables summarize representative quantitative data for this compound-conjugated liposomes loaded with various therapeutic agents.
Table 1: Physicochemical Properties of this compound-Conjugated Liposomes
| Formulation | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| This compound-Doxorubicin-Curcumin Liposomes | Doxorubicin & Curcumin | 100-140 | Not Reported | Not Reported | Dox: 96-98%, Cur: 70-78% |
| This compound-Etoposide Liposomes | Etoposide | 80 ± 10 | Not Reported | Not Reported | ~98% (this compound incorporation) |
Data compiled from references[7][8].
Table 2: In Vitro Drug Release from this compound-Conjugated Liposomes
| Formulation | Time Point | Cumulative Drug Release (%) |
| This compound-Doxorubicin-Curcumin Liposomes | 48 hours | Dox: 54-63%, Cur: 46-55% |
| This compound-Etoposide Liposomes | 24 hours | 12% |
| This compound-Etoposide Liposomes | 48 hours | 23% |
Data compiled from references[7][8].
Table 3: In Vivo Antitumor Efficacy of this compound-Conjugated Liposomes
| Animal Model | Formulation | Treatment Regimen | Tumor Growth Inhibition |
| Ehrlich Ascites Carcinoma (EAC) Mice | This compound-Doxorubicin-Curcumin Liposomes | 10 mg/kg | Significant reduction in tumor weight and volume |
| Fibrosarcoma Mice | This compound-Etoposide Liposomes | 10 mg/kg/day for 5 days | Significant reduction in tumor volume and delayed growth |
Data compiled from references[7][8][9].
Experimental Protocols
Experimental Workflow Overview
The overall workflow for the development and evaluation of this compound-conjugated liposomes is depicted below.
Synthesis of Palmitoyl-Tuftsin
To facilitate the incorporation of this compound into the liposomal lipid bilayer, a fatty acid chain (e.g., palmitic acid) is conjugated to the this compound peptide.
Materials:
-
This compound (Thr-Lys-Pro-Arg)
-
Palmitic acid N-hydroxysuccinimide ester
-
1-(2-Aminoethyl)maleimide
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Protocol:
-
Synthesis of Maleimide-Functionalized Palmitic Acid:
-
Dissolve palmitic acid N-hydroxysuccinimide ester and 1-(2-aminoethyl)maleimide in DCM.
-
Add DIEA to the solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Purify the product by column chromatography to obtain N-(2-(N-palmitoylaminoethyl)maleimide).[10]
-
-
Modification of this compound:
-
Synthesize a this compound analogue with a C-terminal cysteine residue (Thr-Lys-Pro-Arg-Cys). This can be achieved through standard solid-phase peptide synthesis.
-
-
Conjugation of Palmitoyl Moiety to this compound:
-
Dissolve the cysteine-terminated this compound and N-(2-(N-palmitoylaminoethyl)maleimide) in DMF.
-
Add a weak base such as 2,4,6-trimethylpyridine (collidine) to the mixture.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.[10]
-
Purify the resulting palmitoyl-Tuftsin by high-performance liquid chromatography (HPLC).
-
Preparation of this compound-Conjugated Liposomes by Thin-Film Hydration
This is a common method for preparing liposomes.[11][12]
Materials:
-
Phospholipids (e.g., Egg Phosphatidylcholine (PC) or DSPC)
-
Cholesterol
-
DSPE-PEG2000 (for PEGylated liposomes)
-
Palmitoyl-Tuftsin
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform and Methanol
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
Protocol:
-
Dissolve the lipids (e.g., PC and cholesterol in a 2:1 molar ratio), the drug (if lipid-soluble), and palmitoyl-Tuftsin in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.[7][8]
-
Create a thin lipid film by evaporating the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 45°C).
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer (containing the drug if it is water-soluble) by gentle rotation at a temperature above the lipid transition temperature.
-
To obtain unilamellar vesicles of a defined size, the resulting liposome suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).[11]
Characterization of Liposomes
Method: Dynamic Light Scattering (DLS)[3][7]
Protocol:
-
Dilute the liposome suspension in an appropriate buffer (e.g., PBS) to a suitable concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).
-
For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the liposomes.
Method: Spectrophotometry or HPLC[7][13]
Protocol:
-
Separate the unencapsulated (free) drug from the liposome suspension. This can be done by methods such as ultracentrifugation, dialysis, or size-exclusion chromatography.[2]
-
Quantify the amount of free drug in the supernatant/dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Lyse the liposomes (e.g., with a detergent like Triton X-100 or an organic solvent like methanol) to release the encapsulated drug.
-
Quantify the total amount of drug in the lysed liposome suspension.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Cellular Uptake
Method: Flow Cytometry or Confocal Microscopy[14][15]
Protocol:
-
Prepare fluorescently labeled liposomes by incorporating a lipophilic dye (e.g., DiD or Rhodamine B) into the lipid bilayer during preparation.[7][14]
-
Seed macrophage cells (e.g., J774 or RAW 264.7) in a suitable culture plate and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled this compound-conjugated liposomes and control (non-conjugated) liposomes for various time points.
-
For Flow Cytometry:
-
Wash the cells with cold PBS to remove non-internalized liposomes.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Analyze the cell suspension by flow cytometry to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.[14]
-
-
For Confocal Microscopy:
-
Wash the cells with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the cell nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize the cellular uptake of liposomes using a confocal microscope.
-
In Vivo Antitumor Efficacy
Method: Tumor Xenograft Mouse Model[1][16]
Protocol:
-
Induce tumors in immunocompromised mice (e.g., nude or SCID mice) by subcutaneous injection of cancer cells (e.g., 4T1 breast cancer cells or EAC cells).[1][7]
-
Once the tumors reach a palpable size, randomize the mice into different treatment groups (e.g., saline control, free drug, non-conjugated liposomes, this compound-conjugated liposomes).
-
Administer the respective treatments intravenously via the tail vein at a predetermined dosing schedule.[17]
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals and calculate the tumor volume (Volume = 0.5 x length x width²).[1]
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, sacrifice the mice, excise the tumors, and weigh them.
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.
Western Blot Analysis for Apoptosis-Related Proteins
Method: Standard Western Blotting Protocol[18][19][20]
Protocol:
-
Lyse the tumor tissues or treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., p53, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein expression levels.
Conclusion
This compound-conjugated liposomes represent a promising strategy for the targeted delivery of therapeutic agents to macrophages. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, characterization, and evaluation of these targeted drug delivery systems. By leveraging the specific interaction between this compound and its receptor on macrophages, researchers can develop more effective and less toxic therapies for a range of diseases.
References
- 1. Tumor-Targeted Nanomedicines: Enhanced Anti-Tumor Efficacy In vivo of Doxorubicin-Loaded Long-Circulating Liposomes Modified with Cancer-Specific Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic light scattering (DLS) [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studenttheses.uu.nl [studenttheses.uu.nl]
- 10. Total Chemical Synthesis of Palmitoyl-Conjugated Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Tuftsin-Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and in vitro evaluation of Tuftsin-functionalized nanoparticles. The information is intended to guide researchers in developing targeted drug delivery systems for macrophages.
Introduction
This compound is a naturally occurring tetrapeptide (Threonine-Lysine-Proline-Arginine) that acts as a biological response modifier, primarily by activating macrophages.[1] Its ability to specifically bind to receptors on the surface of macrophages, such as Neuropilin-1 (Nrp1), makes it an attractive targeting ligand for the delivery of therapeutic agents to these cells.[2][3][4] By functionalizing nanoparticles with this compound, it is possible to enhance their uptake by macrophages, thereby increasing the intracellular concentration of encapsulated drugs and improving therapeutic efficacy, particularly in the context of diseases where macrophages play a central role, such as cancer and inflammatory disorders.[1][5]
This document outlines the synthesis of various this compound-functionalized nanoparticles, including polymeric nanoparticles, liposomes, gold nanoparticles, and magnetic nanoparticles. Detailed protocols for their characterization and for assessing their in vitro targeting efficiency in macrophage cell lines are also provided.
Data Presentation
The following tables summarize the key physicochemical properties and biological performance of different this compound-functionalized nanoparticle formulations as reported in the literature.
Table 1: Physicochemical Characterization of this compound-Functionalized Nanoparticles
| Nanoparticle Type | Core Material | Targeting Ligand | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Polymeric Nanoparticle | PLGA | This compound | 172 ± 55.6 | Not Reported | -18 ± 0.55 | [6] |
| Polymeric Nanoparticle | PLGA-PEG | cLABL peptide | ~175 | Low | Not Reported | [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2745747/] |
| Liposome | Phosphatidylcholine | Palmitoyl-Tuftsin | Not Reported | Not Reported | Not Reported | [7] |
| Gold Nanoparticle | Gold | Thiol-Tuftsin | 16 - 25 | 0.574 | Not Reported | [8] |
| Magnetic Nanoparticle | Iron Oxide | This compound | 17.71 ± 4.2 | Not Reported | Not Reported | [9] |
Table 2: Drug Loading and Release from this compound-Functionalized Nanoparticles
| Nanoparticle Type | Drug | Loading Efficiency (%) | Loading Capacity (%) | Release Profile | Reference |
| PLGA Nanoparticle | Doxorubicin | 60 ± 1.5 | 1.13 ± 0.21 | pH-dependent | [6] |
| PLGA-co-PEG Nanoparticle | Doxorubicin | Low | 2.6 - 2.9 | Biphasic, PEG-dependent | [10] |
| Iron Oxide Nanoparticle | Doxorubicin | ~93.6 | Not Reported | pH-triggered | [9] |
Table 3: In Vitro Cellular Uptake of this compound-Functionalized Nanoparticles in Macrophage Cell Lines
| Nanoparticle Type | Cell Line | Incubation Time | Uptake Measurement | Key Finding | Reference |
| Polystyrene Nanoparticles | RAW 264.7 | 1 h | Mean Fluorescence Intensity (MFI) | Uptake is size-dependent | [11] |
| Polystyrene Nanoparticles | THP-1 | Not Reported | Flow Cytometry | Uptake mechanism differs from primary macrophages | [https://pubmed.ncbi.nlm.nih.gov/21425807/] |
| Ceria-based Nanoparticles | RAW 264.7 & THP-1 | Not Reported | MFI | Shift to M2-like phenotype observed | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Functionalized PLGA Nanoparticles
This protocol describes the synthesis of this compound-conjugated Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion solvent evaporation method, followed by surface functionalization with this compound via carbodiimide chemistry.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
This compound peptide
-
Phosphate buffered saline (PBS)
-
Deionized water
Procedure:
-
Nanoparticle Synthesis (Double Emulsion Solvent Evaporation):
-
Dissolve 50 mg of PLGA in 2 ml of DCM.
-
Add 200 µl of deionized water to the PLGA solution and emulsify by sonication for 1 minute on an ice bath to form a primary water-in-oil (w/o) emulsion.
-
Add the primary emulsion to 4 ml of a 4% (w/v) PVA solution and sonicate again for 2 minutes on an ice bath to form a double water-in-oil-in-water (w/o/w) emulsion.
-
Add the double emulsion to 20 ml of a 0.3% (w/v) PVA solution and stir for 4-6 hours at room temperature to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticles three times with deionized water to remove excess PVA.
-
Resuspend the PLGA nanoparticles in PBS.
-
-
This compound Conjugation:
-
Activate the carboxyl groups on the surface of the PLGA nanoparticles by adding 10 mg of EDC and 5 mg of NHS to the nanoparticle suspension.
-
Incubate the mixture for 1 hour at room temperature with gentle stirring.
-
Add 5 mg of this compound peptide to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).
-
Purify the this compound-functionalized PLGA nanoparticles by centrifugation and washing three times with deionized water to remove unreacted this compound and coupling agents.
-
Resuspend the final this compound-PLGA nanoparticles in a suitable buffer for storage or further use.
-
Protocol 2: Characterization of this compound-Functionalized Nanoparticles
1. Size and Zeta Potential Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the nanoparticles. Laser Doppler Velocimetry is used to measure the zeta potential, which indicates the surface charge and stability of the nanoparticle suspension.
-
Procedure:
-
Disperse the nanoparticle suspension in deionized water or a suitable buffer at a concentration of approximately 0.1 mg/ml.
-
Transfer the suspension to a disposable cuvette.
-
Measure the size, PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
-
2. Morphological Characterization:
-
Principle: Transmission Electron Microscopy (TEM) is used to visualize the morphology and size of the nanoparticles.
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate for enhanced contrast.
-
Image the grid using a TEM at an appropriate magnification.
-
Protocol 3: In Vitro Macrophage Targeting Assay
This protocol describes a method to assess the targeting efficiency of this compound-functionalized nanoparticles to macrophage cells in vitro using flow cytometry.
Materials:
-
RAW 264.7 or THP-1 macrophage cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Fluorescently labeled this compound-functionalized nanoparticles and control (non-functionalized) nanoparticles
-
Phosphate buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture macrophage cells in a T-75 flask until they reach 80-90% confluency.
-
For THP-1 monocytes, differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/ml) for 48-72 hours.[13]
-
Seed the cells into 24-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
-
Nanoparticle Incubation:
-
Prepare different concentrations of fluorescently labeled this compound-functionalized nanoparticles and control nanoparticles in complete cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle suspensions.
-
Incubate the cells with the nanoparticles for a defined period (e.g., 1, 2, or 4 hours) at 37°C in a 5% CO2 incubator.
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
For adherent cells (like RAW 264.7), detach them using Trypsin-EDTA.
-
Centrifuge the cell suspension at 1,200 rpm for 5 minutes and resuspend the cell pellet in 500 µl of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for the fluorescent label used.
-
Acquire data for at least 10,000 events per sample.
-
Quantify the cellular uptake by measuring the mean fluorescence intensity (MFI) of the cell population.
-
Compare the MFI of cells treated with this compound-functionalized nanoparticles to those treated with control nanoparticles to determine the targeting efficiency.
-
Visualizations
This compound Signaling Pathway in Macrophages
The following diagram illustrates the signaling pathway initiated by the binding of this compound to its receptor, Neuropilin-1 (Nrp1), on the surface of a macrophage. This interaction leads to the activation of the canonical Transforming Growth Factor-beta (TGF-β) signaling pathway, resulting in the phosphorylation of Smad3 and subsequent modulation of gene expression related to macrophage activation and phagocytosis.[2][3][4]
Caption: this compound signaling cascade in macrophages.
Experimental Workflow for Synthesis and Characterization
This diagram outlines the general workflow for the synthesis, functionalization, and characterization of this compound-targeted nanoparticles.
Caption: General experimental workflow.
Logical Relationship of Nanoparticle Uptake
The following diagram illustrates the logical steps involved in the receptor-mediated endocytosis of this compound-functionalized nanoparticles by macrophages.
References
- 1. Frontiers | Nanoparticles Targeting Macrophages as Potential Clinical Therapeutic Agents Against Cancer and Inflammation [frontiersin.org]
- 2. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DOX-PLGA Nanoparticles Effectively Suppressed the Expression of Pro-Inflammatory Cytokines TNF-a IL-6 iNOS and IL-1β in MCF-7 Breast Cancer Cell Line - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropilin-1 is a receptor for transforming growth factor β-1, activates its latent form, and promotes regulatory T cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Proteomic Analysis of Polarized Human THP-1 and Mouse RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Antigen Immunogenicity via Tuftsin Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulatory agent derived from the Fc domain of the heavy chain of immunoglobulin G.[1] Its ability to stimulate phagocytic cells, enhance antigen presentation, and modulate cytokine production makes it an attractive candidate for improving the efficacy of vaccines and immunotherapies.[2][3][4] Covalently conjugating this compound to antigens has been demonstrated to significantly enhance their immunogenicity, transforming poorly immunogenic molecules into robust triggers of the immune response.[2][5] This document provides detailed protocols for the conjugation of this compound to protein antigens and subsequent assays to evaluate the enhanced immunogenic response.
Rationale for this compound Conjugation
The conjugation of this compound to an antigen leverages its intrinsic immunostimulatory properties to augment the adaptive immune response against the antigen. This compound acts on various immune cells, including macrophages, neutrophils, and dendritic cells.[4] By delivering both the antigen and the immunostimulant in a single complex, the uptake and processing of the antigen by antigen-presenting cells (APCs) are enhanced, leading to a more potent activation of T-cells and a stronger subsequent antibody response.[2] Studies have shown that this compound-antigen conjugates can elicit high antibody titers, increase T-cell proliferation, and stimulate the secretion of key immunomodulatory cytokines such as Interleukin-1 (IL-1).[2]
Experimental Protocols
Protocol for this compound-Antigen Conjugation using EDC/NHS Chemistry
This protocol describes the conjugation of a carboxyl-containing this compound derivative to the primary amines of a carrier protein antigen (e.g., Keyhole Limpet Hemocyanin - KLH or Bovine Serum Albumin - BSA) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
This compound with a C-terminal carboxyl group
-
Carrier protein (e.g., KLH or BSA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Carrier Protein Preparation:
-
Dissolve the carrier protein (e.g., KLH) in Activation Buffer at a concentration of 10 mg/mL.
-
If the protein solution contains amines (e.g., Tris buffer), perform a buffer exchange into the Activation Buffer using a desalting column.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer at a concentration of 5 mg/mL.
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.
-
Add EDC and NHS to the this compound solution. A molar excess of 5-10 fold of EDC and NHS over this compound is recommended as a starting point.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the carrier protein solution. A molar ratio of 20-50 moles of this compound per mole of carrier protein is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification of the Conjugate:
-
Remove unconjugated this compound and reaction by-products by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions, which can be identified by measuring the absorbance at 280 nm.
-
-
Characterization and Storage:
-
Determine the concentration of the purified this compound-antigen conjugate using a protein assay (e.g., BCA assay).
-
The conjugation efficiency can be estimated by techniques such as MALDI-TOF mass spectrometry or by amino acid analysis.
-
Store the conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol for Immunization and Sample Collection
Materials:
-
This compound-antigen conjugate
-
Unconjugated antigen (as a control)
-
Adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for booster immunizations)
-
Syringes and needles
-
Experimental animals (e.g., mice or rabbits)
Procedure:
-
Preparation of Immunogen:
-
Emulsify the this compound-antigen conjugate or unconjugated antigen with an equal volume of adjuvant.
-
-
Immunization:
-
Immunize animals subcutaneously or intraperitoneally with the prepared immunogen (e.g., 50-100 µg of conjugate per mouse).
-
Boost the animals with the same amount of immunogen in incomplete adjuvant at 2-3 week intervals.
-
-
Sample Collection:
-
Collect blood samples from the animals before the primary immunization (pre-immune serum) and at specified time points after each immunization.
-
Isolate serum from the blood and store at -20°C until analysis.
-
Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) to Determine Antibody Titers
Materials:
-
Antigen (the same one used for conjugation)
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: PBST with 1% BSA
-
Serum samples (pre-immune and immune)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution: 2 M H₂SO₄
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the antigen to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Incubation with Serum:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the serum samples in Blocking Buffer.
-
Add 100 µL of each dilution to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Incubation with Secondary Antibody:
-
Wash the plate three times with Wash Buffer.
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature until color develops (typically 15-30 minutes).
-
-
Reading:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol for T-Cell Proliferation Assay (MTT Assay)
Materials:
-
Spleens from immunized and control animals
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Antigen (the same one used for conjugation)
-
Concanavalin A (Con A) as a positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution: 0.01 M HCl in 10% SDS
-
96-well cell culture plates
Procedure:
-
Spleen Cell Preparation:
-
Aseptically remove spleens from immunized and control animals.
-
Prepare single-cell suspensions by gently teasing the spleens through a sterile mesh.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with RPMI-1640 medium and resuspend to a concentration of 2 x 10⁶ cells/mL.
-
-
Cell Culture:
-
Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Add 100 µL of medium containing the antigen (e.g., 10 µg/mL), Con A (2.5 µg/mL), or medium alone (negative control).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of the Solubilization Solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Reading:
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.
-
The proliferation is expressed as a stimulation index (SI), calculated as the ratio of the mean absorbance of antigen-stimulated wells to the mean absorbance of unstimulated wells.
-
Protocol for Cytokine Quantification (ELISA)
Materials:
-
Supernatants from the T-cell proliferation assay
-
Cytokine-specific ELISA kits (e.g., for IL-1β, IL-6, TNF-α)
Procedure:
-
Follow the manufacturer's instructions provided with the specific cytokine ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme conjugate, and a substrate for color development.
-
The concentration of the cytokine in the samples is determined by comparing the absorbance to a standard curve generated with recombinant cytokine.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experiments, demonstrating the enhanced immunogenicity of this compound-antigen conjugates compared to the antigen alone.
Table 1: Antibody Titer (ELISA)
| Immunogen | Pre-immune Titer | Post-immunization Titer (Week 4) | Post-immunization Titer (Week 6) |
| Antigen Alone | < 1:100 | 1:1,000 - 1:5,000 | 1:2,000 - 1:10,000 |
| This compound-Antigen Conjugate | < 1:100 | 1:20,000 - 1:100,000 | 1:50,000 - 1:250,000 |
Table 2: T-Cell Proliferation (MTT Assay)
| Stimulant | Unimmunized Control (SI) | Antigen Alone Immunized (SI) | This compound-Antigen Conjugate Immunized (SI) |
| Medium | 1.0 | 1.0 | 1.0 |
| Antigen | 1.2 ± 0.3 | 3.5 ± 0.8 | 8.2 ± 1.5 |
| Con A | 15.5 ± 2.1 | 16.2 ± 2.5 | 17.1 ± 2.8 |
SI = Stimulation Index
Table 3: Cytokine Production (ELISA)
| Cytokine | Unimmunized Control (pg/mL) | Antigen Alone Immunized (pg/mL) | This compound-Antigen Conjugate Immunized (pg/mL) |
| IL-1β | < 10 | 50 ± 15 | 250 ± 45 |
| IL-6 | < 15 | 80 ± 20 | 400 ± 70 |
| TNF-α | < 20 | 100 ± 25 | 500 ± 90 |
Visualizations
Experimental Workflow
This compound Signaling Pathway
References
- 1. This compound and this compound conjugates potentiate immunogenic processes: effects and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment Effect of this compound and Antigen Peptide Combined with Immune Cells on Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dithis compound and polythis compound induce an anti-peptide IgG response to non-immunogenic peptides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
Application Notes and Protocols for Tuftsin-Methotrexate Conjugates in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, mechanism of action, and in vitro evaluation of Tuftsin-methotrexate conjugates for targeted cancer therapy. The protocols detailed below are based on the findings from preclinical studies and are intended to guide researchers in the development and evaluation of similar targeted drug delivery systems.
Introduction
This compound, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is an immunomodulatory agent that primarily targets macrophages, monocytes, and neutrophils.[1][2] By conjugating this compound to a cytotoxic drug such as methotrexate (MTX), it is possible to achieve targeted delivery to tumor-associated macrophages or cancer cells that express this compound receptors. Methotrexate is a potent anticancer agent that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby leading to cell cycle arrest and apoptosis.[3][4][5][6] The this compound-methotrexate conjugate aims to enhance the therapeutic index of MTX by increasing its concentration at the tumor site and reducing systemic toxicity.
Mechanism of Action
The proposed mechanism of action for the this compound-methotrexate conjugate involves a multi-step process:
-
Targeting: The this compound moiety of the conjugate selectively binds to this compound receptors, which can be overexpressed on various cancer cells and tumor-associated macrophages.
-
Internalization: Upon binding, the conjugate is internalized by the target cells, likely through receptor-mediated endocytosis.
-
Drug Release: Inside the cell, the enzyme-labile linker connecting this compound and methotrexate is cleaved by intracellular enzymes, such as cathepsins, releasing the active methotrexate.
-
Cytotoxicity: The released methotrexate then exerts its cytotoxic effects by inhibiting DHFR, leading to the disruption of DNA synthesis and ultimately, cell death.
Data Presentation
Chemotactic Activity of this compound-Methotrexate Conjugates
The chemotactic effect of the conjugates on the human monocytic cell line, MonoMac6, was evaluated to confirm the targeting capability of the this compound moiety.
| Compound | Concentration (μM) | Chemotactic Index (%) |
| Conjugate 1 (H-TKPR targeting moiety) | 1 | 120 ± 15 |
| 0.1 | 115 ± 10 | |
| 0.01 | 110 ± 12 | |
| Conjugate 2 (Ac-TKPKG targeting moiety) | 1 | 135 ± 20 |
| 0.1 | 125 ± 18 | |
| 0.01 | 118 ± 15 | |
| Methotrexate (MTX) | 1 | No significant effect |
| Control | - | 100 |
Data presented as mean ± standard deviation. A chemotactic index greater than 100% indicates a chemoattractant effect.
In Vitro Cytotoxicity
The cytotoxic effects of the this compound-methotrexate conjugates were compared to free methotrexate on the MonoMac6 cell line.
| Compound | Concentration (μM) | Cell Viability (%) after 48h |
| Conjugate 1 (H-TKPR targeting moiety) | 1 | 45 ± 5 |
| 0.1 | 75 ± 8 | |
| 0.01 | 90 ± 7 | |
| Conjugate 2 (Ac-TKPKG targeting moiety) | 1 | 40 ± 6 |
| 0.1 | 70 ± 9 | |
| 0.01 | 88 ± 6 | |
| Methotrexate (MTX) | 1 | 55 ± 7 |
| 0.1 | 65 ± 8 | |
| 0.01 | 85 ± 5 | |
| Control | - | 100 |
Data presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Synthesis of this compound-Methotrexate Conjugate
This protocol describes the solid-phase synthesis of the peptide carrier and the subsequent solution-phase conjugation to methotrexate via an enzyme-labile spacer.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methotrexate-GFLGC-NHS ester
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Peptide Carrier Synthesis (Solid-Phase):
-
Swell the Rink Amide MBHA resin in DMF.
-
Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using DCC and HOBt in DMF.
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
After the final coupling, wash the resin extensively with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the peptide carrier by reverse-phase HPLC.
-
-
Conjugation of Methotrexate (Solution-Phase):
-
Dissolve the purified peptide carrier in DMF.
-
Add the Methotrexate-GFLGC-NHS ester to the solution in a 1.2-fold molar excess.
-
Add DIPEA to the reaction mixture to maintain a basic pH.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, precipitate the conjugate in cold diethyl ether.
-
Purify the this compound-methotrexate conjugate by reverse-phase HPLC and characterize by mass spectrometry.
-
Protocol 2: In Vitro Chemotaxis Assay
This protocol details the evaluation of the chemotactic properties of the conjugates using a Boyden chamber assay.
Materials:
-
MonoMac6 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
This compound-methotrexate conjugates
-
Methotrexate
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Calcein-AM fluorescent dye
Procedure:
-
Culture MonoMac6 cells in RPMI-1640 medium.
-
Harvest and resuspend the cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Load the lower wells of the Boyden chamber with different concentrations of the test compounds (conjugates, methotrexate) or control buffer.
-
Place the polycarbonate membrane over the lower wells.
-
Add the cell suspension to the upper wells.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 4 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Alternatively, pre-label the cells with Calcein-AM and quantify the migrated cells using a fluorescence plate reader.
-
Calculate the chemotactic index as the ratio of migrated cells in the presence of the test compound to the migrated cells in the control buffer.
Protocol 3: Cellular Uptake Assay
This protocol describes how to quantify the internalization of the conjugates into target cells using flow cytometry.
Materials:
-
MonoMac6 cells
-
Fluorescently labeled this compound-methotrexate conjugates (e.g., FITC-labeled)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Trypan blue
Procedure:
-
Seed MonoMac6 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fluorescently labeled conjugates for different time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells three times with cold PBS to remove unbound conjugate.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS.
-
Quench extracellular fluorescence by adding trypan blue.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity of the cell population.
-
Use untreated cells as a negative control.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the conjugates on cancer cells.
Materials:
-
MonoMac6 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound-methotrexate conjugates
-
Methotrexate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed MonoMac6 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the conjugates and free methotrexate. Include untreated cells as a control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Visualizations
Caption: Signaling pathway of this compound-Methotrexate conjugate action.
Caption: Experimental workflow for this compound-Methotrexate conjugate development.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro hepatotoxicity evaluation of methotrexate-loaded niosome formulation: fabrication, characterization and cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 4. Design, synthesis, and in vitro activity of novel drug delivery systems containing this compound derivatives and methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel formulation of a methotrexate derivative with a lipid nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Application Notes and Protocols for Developing Tu-ftsin-Based Drug Delivery Systems for Infectious Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and evaluation of Tuftsin-based drug delivery systems for the targeted treatment of infectious diseases. The protocols outlined below cover the synthesis, characterization, and efficacy testing of these systems, leveraging this compound's natural ability to target phagocytic cells, which are often reservoirs for intracellular pathogens.
Introduction to this compound-Based Drug Delivery
This compound is a naturally occurring tetrapeptide (Threonine-Lysine-Proline-Arginine) derived from the Fc domain of immunoglobulin G.[1][2] It specifically binds to receptors, primarily Neuropilin-1 (Nrp1), on phagocytic cells such as macrophages, neutrophils, and monocytes.[3][4][5] This binding stimulates a range of immune responses, including enhanced phagocytosis, chemotaxis, and bactericidal and tumoricidal activities.[2][6] By functionalizing drug carriers with this compound, it is possible to actively target therapeutic agents to these immune cells, which are often exploited by intracellular pathogens like Mycobacterium tuberculosis, Leishmania, and various viruses.[3][7][8] This targeted approach aims to increase the intracellular concentration of the drug, thereby enhancing its efficacy while minimizing systemic toxicity.[9]
The signaling mechanism of this compound involves its binding to the Nrp1 receptor, which then associates with the Transforming Growth Factor-beta (TGFβ) receptor 1 (TβR1) as a coreceptor.[3] This interaction triggers the canonical TGFβ signaling pathway, leading to the phosphorylation of Smad3 and a subsequent anti-inflammatory M2 shift in microglia.[3]
Synthesis of this compound-Based Drug Delivery Systems
The synthesis of this compound-based drug delivery systems typically involves the conjugation of this compound or its derivatives to a carrier vehicle, such as a liposome or a polymeric nanoparticle.
Synthesis of this compound-Conjugated Liposomes
Liposomes are a versatile platform for drug delivery due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs. This compound can be incorporated into the liposomal bilayer to facilitate active targeting.[3]
Protocol 2.1.1: Preparation of Palmitoyl-Tuftsin
To anchor this compound to the lipid bilayer, it is often modified with a fatty acid, such as palmitic acid.
-
Synthesize the this compound peptide (Thr-Lys-Pro-Arg) using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[9][10][11]
-
Couple palmitic acid to the N-terminus of the peptide while it is still on the resin.
-
Cleave the palmitoylated peptide from the resin and purify it using high-performance liquid chromatography (HPLC).
Protocol 2.1.2: Formulation of this compound-Bearing Liposomes via Solvent Evaporation
-
Dissolve the lipid mixture (e.g., egg phosphatidylcholine and cholesterol) and the drug to be encapsulated in a suitable organic solvent (e.g., chloroform).[1]
-
If incorporating a lipid-modified this compound, add it to this mixture.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[1]
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle agitation. If this compound is not lipid-modified, it can be included in the hydration buffer for passive encapsulation or surface adsorption.
-
To create unilamellar vesicles of a specific size, sonicate the hydrated lipid suspension or extrude it through polycarbonate membranes with defined pore sizes.[4]
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.[4]
Synthesis of this compound-Conjugated Polymeric Nanoparticles
Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offer controlled drug release profiles.
Protocol 2.2.1: Preparation of this compound-Functionalized PLGA Nanoparticles
-
Synthesize PLGA nanoparticles using a method like nanoprecipitation.[4]
-
To functionalize the surface with this compound, the polymer can be pre-activated with functional groups (e.g., carboxyl groups) that can react with the amine groups of the this compound peptide.
-
Alternatively, a this compound-polymer conjugate can be synthesized first and then used to form the nanoparticles. For instance, this compound can be conjugated to a hydrophilic polymer like Pluronic F127, which can then be used to coat the surface of PLGA nanoparticles during their formation.[4]
-
Incorporate the desired drug during the nanoparticle formation process, typically by dissolving it in the organic phase with the polymer.
-
Purify the nanoparticles by centrifugation to remove unreacted reagents and unloaded drug.
Characterization of this compound-Based Drug Delivery Systems
Thorough characterization is essential to ensure the quality, stability, and efficacy of the drug delivery system.
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the nanoparticles or liposomes.[8] |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the carriers.[5] |
| Surface Charge | Zeta Potential Measurement | To assess the surface charge of the particles, which influences their stability and interaction with cells.[8] |
| Drug Loading Content (DLC) and Entrapment Efficiency (EE) | Spectrophotometry (e.g., UV-Vis) or HPLC | To quantify the amount of drug loaded into the carrier.[12] |
| This compound Conjugation Efficiency | Amino Acid Analysis or HPLC | To determine the amount of this compound successfully conjugated to the carrier surface. |
Table 1: Key Characterization Parameters and Methods.
Quantitative Data Summary:
| Delivery System | Drug | Drug Loading Content (%) | Entrapment Efficiency (%) | Reference |
| This compound-conjugated PPI Dendrimers | Efavirenz | - | 49.31 ± 0.33 | [2] |
| PPI Dendrimers (unconjugated) | Efavirenz | - | 37.43 ± 0.3 | [2] |
Table 2: Example of Drug Loading and Entrapment Efficiency.
In Vitro Efficacy and Targeting Evaluation
In vitro assays are crucial for assessing the biological activity and targeting specificity of the this compound-based drug delivery systems.
Protocol 4.1: Macrophage Uptake Assay
This protocol determines the efficiency of cellular uptake of the this compound-functionalized carriers by macrophages.
-
Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) in appropriate culture medium.
-
Label the drug delivery system with a fluorescent marker (e.g., rhodamine or FITC).
-
Incubate the cultured macrophages with the fluorescently labeled drug delivery systems (both this compound-conjugated and non-conjugated controls) for various time points.
-
After incubation, wash the cells thoroughly to remove any non-internalized particles.
-
Quantify the cellular uptake using flow cytometry or fluorescence microscopy.[6]
Protocol 4.2: Intracellular Bacterial Killing Assay
This assay evaluates the efficacy of the drug-loaded delivery system in killing intracellular bacteria.
-
Infect a monolayer of macrophages with the target bacteria (e.g., Mycobacterium tuberculosis or Salmonella enterica) at a specific multiplicity of infection (MOI).[1]
-
After an incubation period to allow for phagocytosis, wash the cells and treat them with an antibiotic that does not penetrate the macrophages (e.g., gentamicin) to kill any remaining extracellular bacteria.
-
Incubate the infected macrophages with the this compound-based drug delivery system, the non-targeted delivery system, and a free drug control at equivalent drug concentrations.
-
At various time points, lyse the macrophages to release the intracellular bacteria.
-
Plate serial dilutions of the cell lysate on appropriate agar plates to determine the number of viable bacteria (colony-forming units, CFUs).[13] A significant reduction in CFUs in the cells treated with the this compound-targeted system compared to controls indicates enhanced efficacy.
Protocol 4.3: Viral Replication Inhibition Assay
This protocol assesses the ability of the drug delivery system to inhibit viral replication within host cells.
-
Seed host cells (e.g., Vero cells for Herpes Simplex Virus) in a multi-well plate.
-
Infect the cells with the target virus at a known MOI.
-
After a viral adsorption period, remove the inoculum and add fresh medium containing the this compound-based antiviral drug delivery system, non-targeted controls, and free drug.
-
Incubate for a period that allows for one or more rounds of viral replication.
-
Quantify the viral yield by collecting the cell culture supernatant and determining the viral titer using a plaque assay or a quantitative PCR (qPCR) for the viral genome.[14] A significant reduction in viral titer in the wells treated with the this compound-targeted system indicates effective inhibition of viral replication.
In Vivo Efficacy and Biodistribution Studies
Animal models are essential for evaluating the therapeutic efficacy and biodistribution of the drug delivery system in a living organism.
Protocol 5.1: Murine Model of Tuberculosis
-
Infect mice (e.g., BALB/c strain) with an aerosolized dose of Mycobacterium tuberculosis.[3][10]
-
After a set period to allow the infection to establish, administer the this compound-based drug delivery system, non-targeted controls, and free drug intravenously or via inhalation.
-
At various time points post-treatment, euthanize the animals and harvest the lungs and spleen.
-
Homogenize the organs and plate serial dilutions on appropriate agar to determine the bacterial load (CFUs).[3][10] A significant reduction in the bacterial burden in the organs of mice treated with the this compound-targeted system demonstrates in vivo efficacy.
Protocol 5.2: Biodistribution Study
-
Label the drug delivery system with a radioactive isotope (e.g., 99mTc) or a near-infrared fluorescent probe.
-
Administer the labeled formulation to healthy or infected animals.
-
At different time points, euthanize the animals and collect major organs (liver, spleen, lungs, kidneys, heart, and blood).
-
Quantify the amount of radioactivity or fluorescence in each organ to determine the tissue distribution of the drug delivery system. Increased accumulation in the liver and spleen, which are rich in macrophages, would be expected for this compound-targeted systems.
Visualizing Pathways and Workflows
Diagram 1: this compound Signaling Pathway
Caption: this compound binds to Nrp1, leading to TGFβ pathway activation.
Diagram 2: Experimental Workflow for Synthesis and Characterization
Caption: Workflow for creating and verifying this compound drug carriers.
Diagram 3: In Vitro Efficacy Testing Workflow
Caption: Evaluating this compound-drug carrier efficacy in infected cells.
References
- 1. rsc.org [rsc.org]
- 2. Antibiotic Polymeric Nanoparticles for Biofilm-Associated Infection Therapy | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound-bearing liposomes as rifampin vehicles in treatment of tuberculosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. This compound-bearing liposomes as antibiotic carriers in treatment of macrophage infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Drug Delivery Using this compound-bearing Liposomes: Implications in the Treatment of Infectious Diseases and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. This compound-bearing liposomes as rifampin vehicles in treatment of tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Polymeric nanoparticles – a novel solution for delivery of antimicrobial agents [termedia.pl]
- 13. Intracellular Invasion and Killing Assay to Investigate the Effectsof Binge Alcohol Toxicity in Murine Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Viral Replication by Ribozyme: Mutational Analysis of the Site and Mechanism of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of Tuftsin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), and its analogs. This compound exhibits a wide range of biological activities, primarily related to the immune system, making it and its derivatives promising candidates for immunotherapy and drug development.[1] This document outlines the standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology, characterization techniques, and provides insights into this compound's signaling pathway.
Introduction to this compound and its Analogs
This compound is a tetrapeptide derived from the Fc-domain of the heavy chain of immunoglobulin G.[1] It stimulates various functions of phagocytic cells, including phagocytosis, motility, and bactericidal and tumoricidal activities.[1] The synthesis of this compound and its analogs is crucial for structure-activity relationship studies and the development of more potent and stable therapeutic agents.[2][3] Analogs with modifications at the N-terminus, C-terminus, or within the peptide chain have been synthesized to explore their biological potency and receptor binding affinity.[2]
Solid-Phase Peptide Synthesis (SPPS) of this compound and Analogs
The most common and efficient method for synthesizing this compound and its analogs is the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[4][5][6] This methodology involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[7][8]
General Workflow for Fmoc-SPPS of this compound
The synthesis follows a cyclical process of deprotection, activation, and coupling.
References
- 1. Synthesis and biological activity of [L-hydroxyproline]3-tuftsin analogue and its alpha- or beta-O-D-glucosylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound analogues: synthesis, structure-function relationships, and implications for specificity of this compound's bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues | Springer Nature Experiments [experiments.springernature.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Tuftsin Activity in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of the heavy chain of immunoglobulin G.[1] It functions as an immunomodulatory agent, primarily by stimulating the activity of phagocytic cells such as macrophages and neutrophils.[2][3] this compound exerts its effects by binding to specific receptors on the cell surface, with Neuropilin-1 (Nrp1) being identified as a key receptor.[4][5][6] Upon binding, this compound triggers a signaling cascade that enhances various cellular functions, including phagocytosis, chemotaxis, and the release of cytokines.[7][8][9] The assessment of this compound's activity is crucial for understanding its biological roles and for the development of this compound-based therapeutics.
These application notes provide detailed protocols for assessing the biological activity of this compound in cell culture, focusing on four key functional assays: phagocytosis, chemotaxis, cytokine release, and receptor binding.
Key Signaling Pathway of this compound
This compound initiates its cellular effects by binding to the Neuropilin-1 (Nrp1) receptor. This binding event leads to the activation of the transforming growth factor-beta (TGF-β) signaling pathway.[4] Specifically, this compound binding to Nrp1 facilitates the recruitment and activation of the TGF-β receptor 1 (TβR1). This, in turn, leads to the phosphorylation and activation of Smad3, a key downstream effector of the canonical TGF-β pathway.[4][6] Activated Smad3 then translocates to the nucleus to regulate the transcription of target genes involved in various immune responses.
Caption: this compound signaling pathway.
Phagocytosis Assay
This assay measures the ability of this compound to enhance the engulfment of particles by phagocytic cells like macrophages or neutrophils.
Data Presentation
| Cell Type | Particle Type | This compound Concentration | Incubation Time | Readout Method | Result | Reference |
| Mouse Macrophages | FITC-labeled BSA | 10 µM | 2 hours | Flow Cytometry | Increased phagocytosis | [10] |
| Human PMNs | Fluorescent Microspheres | 5 µg/ml | 15 minutes | Flow Cytometry | Increased number of engulfed particles | [2] |
| Rabbit Macrophages | Staphylococcus aureus | Not specified | Not specified | Bacterial plate count | Enhanced engulfing activity | [11] |
| Mouse Macrophages | CFSE-labeled tumor cells | 10 µM | Not specified | Live-cell imaging | Promoted phagocytosis | [7] |
Experimental Workflow
Caption: Phagocytosis assay workflow.
Detailed Protocol
Materials:
-
Phagocytic cells (e.g., J774A.1 macrophage cell line, primary peritoneal macrophages, or human neutrophils)
-
Complete cell culture medium
-
This compound peptide
-
Fluorescently labeled particles (e.g., FITC-labeled bovine serum albumin (BSA), fluorescent microspheres, or pHrodo™ E. coli BioParticles™)[10][12]
-
Phosphate-buffered saline (PBS)
-
Trypan blue or other viability stain
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed phagocytic cells into a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[7][10]
-
This compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µM). Include a vehicle-only control. Incubate for 1-2 hours at 37°C.
-
Phagocytosis Induction: Add the fluorescently labeled particles to each well. The ratio of particles to cells should be optimized, for example, a 50:1 ratio for microspheres to PMNs has been reported.[2]
-
Incubation: Incubate the plate for a defined period (e.g., 15 minutes to 2.5 hours) at 37°C to allow for phagocytosis.[2][12] A parallel control plate should be incubated at 4°C to measure non-specific binding.[12]
-
Washing: After incubation, aspirate the medium and wash the cells three times with cold PBS to remove non-ingested particles. For adherent cells, gentle washing is sufficient. For suspension cells, centrifugation steps will be necessary.
-
Quenching (Optional): To differentiate between internalized and surface-bound particles, an agent like trypan blue can be added to quench the fluorescence of external particles.
-
Quantification:
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution. Analyze the cells on a flow cytometer to determine the percentage of fluorescent cells (phagocytic cells) and the mean fluorescence intensity (number of particles per cell).[2][10]
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and count the number of cells containing fluorescent particles.[7]
-
Chemotaxis Assay
This assay evaluates the effect of this compound on the directed migration of immune cells towards a chemical gradient.
Data Presentation
| Cell Type | Assay Type | This compound Concentration | Incubation Time | Result | Reference |
| Tetrahymena pyriformis | Two-chamber assay | 10⁻⁹ - 10⁻⁶ M | Not specified | Chemoattractant or chemorepellent depending on analog | [13] |
| Monocytes | Not specified | Not specified | Not specified | Stimulation of chemotaxis | [1] |
| Macrophages/Granulocytes | Not specified | Not specified | Not specified | Effect on migration and chemotaxis | [8] |
Experimental Workflow
Caption: Chemotaxis assay workflow.
Detailed Protocol
Materials:
-
Immune cells (e.g., monocytes, neutrophils)
-
Chemotaxis chamber (e.g., Boyden chamber or 24-well plate with transwell inserts with appropriate pore size)
-
Serum-free culture medium
-
This compound peptide
-
Staining solution (e.g., DAPI, Crystal Violet)
-
Microscope
Procedure:
-
Preparation: Resuspend the immune cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add serum-free medium containing various concentrations of this compound to the lower chamber of the chemotaxis plate.[14] Include a negative control (medium only) and a positive control (a known chemoattractant).
-
Place the transwell insert into each well.
-
Add the cell suspension to the upper chamber (the insert).[14]
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-4 hours).[14]
-
Cell Removal: After incubation, carefully remove the transwell inserts. Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification:
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., DAPI for nuclear staining).
-
Count the number of migrated cells in several fields of view using a microscope.
-
Alternatively, if cells have migrated into the bottom well, they can be collected and counted using a hemocytometer or an automated cell counter.[14]
-
Cytokine Release Assay
This assay measures the ability of this compound to modulate the production and secretion of cytokines from immune cells.
Data Presentation
| Cell Type | Cytokine Measured | This compound Treatment | Result | Reference |
| Immune Cells | IL-2, STAT1 | Not specified | This compound targets these molecules | [15] |
| PBMCs | TNFα, IFNɣ, IL-2, IL-6, IL-8, IL-10 | Varies | Standard panel for cytokine release assays | [16] |
Experimental Workflow
Caption: Cytokine release assay workflow.
Detailed Protocol
Materials:
-
Immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs, macrophages)
-
Complete RPMI 1640 medium
-
This compound peptide
-
Stimulating agent (optional, e.g., Lipopolysaccharide - LPS, Phorbol 12-myristate 13-acetate - PMA, and ionomycin)[17][18]
-
Cytokine detection kit (e.g., ELISA, Cytometric Bead Array - CBA, or Luminex assay)[19]
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using a Ficoll gradient or use a cultured macrophage cell line.[19] Resuspend cells in complete RPMI 1640 medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Stimulation:
-
Treat the cells with various concentrations of this compound.
-
To assess the modulatory effect of this compound, cells can be co-stimulated with a known immune activator like LPS (for macrophages) or PMA/ionomycin (for T cells).[17][18]
-
Include appropriate controls: untreated cells (basal release), cells with stimulus alone, and cells with this compound alone.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C. The optimal incubation time may vary depending on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using a suitable immunoassay such as ELISA or a multiplex bead-based assay (Luminex).[16][19] Follow the manufacturer's instructions for the chosen assay kit.
Receptor Binding Assay
This assay is used to characterize the interaction between this compound and its receptor, Nrp1, on the cell surface.
Data Presentation
| Ligand | Receptor | Assay Type | K D | IC 50 | Reference |
| This compound | ACE2 | SPR | 460 µmol/L | [20] | |
| This compound | NRP1 | SPR | 10.65 µmol/L | [20] | |
| This compound | Nrp1 on microglia | Competitive Binding | Inhibited by EG00229 | [6] |
Experimental Workflow
Caption: Receptor binding assay workflow.
Detailed Protocol
Materials:
-
Cells expressing Nrp1 (e.g., primary microglia, endothelial cells)[6]
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Labeled this compound (e.g., biotinylated this compound, [3H]-Tuftsin)[6][21]
-
Unlabeled this compound (for competition assay)
-
Streptavidin-conjugated fluorophore (if using biotinylated this compound)
-
Filter plates and vacuum manifold (for radioligand binding)[22]
-
Scintillation counter or fluorescence plate reader/microscope
Procedure (using biotinylated this compound):
-
Cell Preparation: Culture Nrp1-expressing cells on coverslips or in a multi-well plate.
-
Inhibitor Pre-incubation (for competition): To determine binding specificity, pre-incubate some wells with a high concentration of unlabeled this compound or a known Nrp1 inhibitor (like EG00229) for 1 hour at 37°C.[6]
-
Binding:
-
Washing: Wash the cells extensively with cold binding buffer to remove unbound biotinylated this compound.
-
Detection:
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Add a fluorescently labeled streptavidin conjugate (e.g., Cy3-streptavidin) and incubate for 30-60 minutes in the dark.[6]
-
Wash again to remove excess streptavidin.
-
-
Analysis:
-
Visualize the cells using a fluorescence microscope. A reduction in fluorescence in the wells pre-incubated with unlabeled this compound or inhibitor indicates specific binding.
-
Alternatively, for a quantitative readout, lyse the cells and measure the fluorescence in a plate reader.
-
Procedure (using radiolabeled this compound):
-
Reaction Setup: In microcentrifuge tubes or a filter plate, incubate the cells or cell membranes with a constant concentration of radiolabeled this compound.[22]
-
Competition: For displacement binding curves, add increasing concentrations of unlabeled this compound to a series of tubes.[22]
-
Incubation: Incubate at a specified temperature and time to reach binding equilibrium.
-
Separation: Rapidly separate the bound from free ligand by filtering the reaction mixture through a glass fiber filter plate using a vacuum manifold. The receptor and bound ligand are retained on the filter.[22]
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound ligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[22] The data can then be used to calculate binding affinity (Kd) and receptor number (Bmax).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound on the migration, chemotaxis, and differentiation of macrophages and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-derived T-peptide prevents cellular immunosuppression and improves survival rate in septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro phagocytosis assay [bio-protocol.org]
- 11. A biochemical study of the phagocytic activities of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. media.jax.org [media.jax.org]
- 13. Effect of this compound and oligotuftsins on chemotaxis and chemotactic selection in Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. Frontiers | this compound: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 16. proimmune.com [proimmune.com]
- 17. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 20. news-medical.net [news-medical.net]
- 21. Receptor-mediated endocytosis of this compound by macrophage cells [pubmed.ncbi.nlm.nih.gov]
- 22. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Application Notes and Protocols for Creating Stable Tuftsin Analogs for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), is a potent immunomodulator with significant therapeutic potential. However, its clinical application is hampered by its short in vivo half-life due to rapid enzymatic degradation. This document provides detailed application notes and protocols for the design, synthesis, and evaluation of stable this compound analogs for in vivo research. We will cover strategies to enhance peptide stability, detailed experimental protocols for synthesis and biological characterization, and methods for assessing in vivo stability.
Introduction to this compound and its Inherent Instability
This compound is an endogenous immunomodulatory peptide derived from the Fc region of the heavy chain of immunoglobulin G.[1] It exerts its biological effects, including stimulation of phagocytosis, chemotaxis, and antitumor activity, by binding to specific receptors on macrophages and neutrophils.[1][2] The signaling cascade is initiated through its interaction with the neuropilin-1 (Nrp1) receptor, which then signals through the transforming growth factor-beta (TGF-β) pathway.[3]
Despite its promising therapeutic activities, the in vivo efficacy of native this compound is limited by its rapid degradation by various peptidases, resulting in a half-life of only about 16 minutes in the bloodstream.[4] This instability necessitates the development of this compound analogs with enhanced resistance to enzymatic cleavage to enable meaningful in vivo studies and potential clinical applications.
Strategies for Enhancing this compound Stability
Several strategies have been successfully employed to create more stable and potent this compound analogs. These modifications aim to protect the peptide backbone from enzymatic attack without compromising its biological activity. Key strategies include:
-
N-Terminal Modifications: Acetylation or the introduction of other chemical moieties at the N-terminus can block the action of aminopeptidases.[5]
-
C-Terminal Modifications: Alterations at the C-terminus can prevent degradation by carboxypeptidases.
-
Substitution with Unnatural Amino Acids: Replacing natural L-amino acids with D-amino acids or other non-canonical amino acids can render the peptide resistant to proteases.[6]
-
Peptide Backbone Modifications: Introducing modifications such as isopeptide bonds can enhance stability.[7]
-
Cyclization: Cyclizing the peptide can improve its conformational rigidity and resistance to enzymatic degradation.
-
Elongation and Dimerization: Creating longer peptide chains or dimers of this compound has been shown to improve stability and, in some cases, biological activity.[8]
-
Conjugation to Polymers or Proteins: Attaching this compound analogs to larger molecules like polyethylene glycol (PEG) or albumin can significantly extend their in vivo half-life.
Signaling Pathway of this compound
The immunomodulatory effects of this compound are initiated by its binding to the neuropilin-1 (Nrp1) receptor on the surface of immune cells. This interaction triggers a signaling cascade through the canonical transforming growth factor-beta (TGF-β) pathway, leading to the phosphorylation of Smad3 and a reduction in Akt phosphorylation.[3] This signaling ultimately results in the potentiation of various immune cell functions, including phagocytosis.
This compound signaling cascade.
Experimental Protocols
Synthesis of a Stable this compound Analog: [D-Arg⁴]-Tuftsin
This protocol describes the manual solid-phase synthesis of a stable this compound analog, [D-Arg⁴]-Tuftsin, using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The substitution of L-Arginine with its D-enantiomer at position 4 enhances the peptide's resistance to carboxypeptidases.
Materials:
-
Fmoc-D-Arg(Pbf)-Wang resin
-
Fmoc-Pro-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Thr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell 0.5 g of Fmoc-D-Arg(Pbf)-Wang resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Proline):
-
Dissolve Fmoc-Pro-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential addition of Fmoc-Lys(Boc)-OH and Fmoc-Thr(tBu)-OH.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Characterize the purified peptide by mass spectrometry to confirm its molecular weight.
-
In Vitro Stability Assay in Mouse Serum
This protocol outlines a method to assess the stability of this compound analogs in mouse serum.
Materials:
-
Purified this compound analog
-
Mouse serum
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system
Protocol:
-
Sample Preparation: Prepare a stock solution of the this compound analog in PBS.
-
Incubation:
-
Add the peptide stock solution to fresh mouse serum to a final concentration of 1 mg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Immediately quench the enzymatic reaction by adding an equal volume of acetonitrile with 0.1% TFA to the aliquot.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
HPLC Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Quantify the amount of intact peptide remaining at each time point by measuring the peak area at a specific wavelength (e.g., 220 nm).
-
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of the analog in serum.
Phagocytosis Assay
This protocol describes a method to evaluate the biological activity of this compound analogs by measuring their ability to stimulate phagocytosis in macrophages.
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
This compound analog
-
Fluorescently labeled zymosan or latex beads
-
Cell culture medium
-
96-well plate
-
Fluorometer or flow cytometer
Protocol:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare different concentrations of the this compound analog in cell culture medium.
-
Remove the old medium from the cells and add the peptide solutions.
-
Include a negative control (medium only) and a positive control (native this compound).
-
Incubate the cells with the peptides for 1-2 hours at 37°C.
-
-
Phagocytosis Induction:
-
Add fluorescently labeled zymosan or latex beads to each well.
-
Incubate for 1-2 hours to allow for phagocytosis.
-
-
Washing: Gently wash the cells with cold PBS to remove non-phagocytosed particles.
-
Quantification:
-
Fluorometer: Lyse the cells and measure the fluorescence intensity of the ingested particles.
-
Flow Cytometer: Detach the cells and analyze the fluorescence of individual cells to determine the percentage of phagocytic cells and the mean fluorescence intensity.
-
-
Data Analysis: Compare the phagocytic activity of cells treated with the this compound analog to the controls.
Workflow for phagocytosis assay.
In Vivo Half-Life Determination in Mice
This protocol provides a general framework for determining the in vivo half-life of a stable this compound analog in mice.[1][7]
Materials:
-
Stable this compound analog
-
Male C57BL/6 mice (6-8 weeks old)
-
Sterile saline
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Dosing:
-
Prepare a sterile solution of the this compound analog in saline.
-
Administer a single intravenous (IV) or intraperitoneal (IP) injection of the analog to the mice at a predetermined dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) from the tail vein or retro-orbital sinus at various time points post-injection (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Processing:
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the proteins and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the this compound analog.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the analog versus time.
-
Calculate the elimination half-life (t₁/₂) and other pharmacokinetic parameters using appropriate software.
-
Data Presentation: Stability and Activity of this compound Analogs
The following table summarizes the reported stability and biological activity of selected this compound analogs. This data can be used as a reference for selecting or designing new analogs with improved properties.
| Analog | Modification | In Vitro Stability (Serum Half-life) | In Vivo Half-life | Relative Phagocytic Activity (% of this compound) | Reference(s) |
| This compound | None (Thr-Lys-Pro-Arg) | ~16 minutes | Short | 100% | [4] |
| [D-Arg⁴]-Tuftsin | Substitution of L-Arg with D-Arg at position 4 | Significantly increased | Longer than this compound | ~95% | [10] |
| [Ala¹]-Tuftsin | Substitution of Thr with Ala at position 1 | Increased | Not reported | Inhibitory | [5] |
| Acetyl-Tuftsin | Acetylation at the N-terminus | Increased | Not reported | Variable | [5] |
| Retro-Tuftsin | Inverted sequence (Arg-Pro-Lys-Thr) | More stable than this compound | Longer than this compound | Similar to this compound | [4] |
| This compound-Poly(HPMA) | Conjugation to a polymer | Significantly increased | Significantly prolonged | Maintained | [11] |
| [Lys(Thr)]-Tuftsin | Isopeptide bond | Increased resistance to leucine aminopeptidase | Not reported | Higher IL-1 secretion than this compound | [7] |
Conclusion
The development of stable this compound analogs is a critical step towards harnessing the therapeutic potential of this potent immunomodulator for in vivo applications. By employing the strategies and protocols outlined in this document, researchers can design, synthesize, and evaluate novel this compound analogs with enhanced stability and retained biological activity. The provided methodologies for assessing in vitro and in vivo stability, as well as biological function, will aid in the selection of lead candidates for further preclinical and clinical development.
References
- 1. Tuning protein half-life in mouse using sequence-defined biopolymers functionalized with lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chempep.com [chempep.com]
- 6. mdpi.com [mdpi.com]
- 7. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound analogues: synthesis, structure-function relationships, and implications for specificity of this compound's bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. In vivo immunopharmacological properties of this compound and four analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extension of in vivo half-life of biologically active peptides via chemical conjugation to XTEN protein polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Uptake Studies Using Fluorescently Labeled Tuftsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuftsin is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) primarily derived from the Fc domain of the heavy chain of immunoglobulin G.[1] It plays a significant role in the immune system, particularly in stimulating the phagocytic activity of macrophages and other phagocytic cells.[1][2] The biological effects of this compound are mediated through its specific receptor, Neuropilin-1 (Nrp1), which is expressed on the surface of various immune cells, including macrophages and microglia.[3][4][5] Upon binding to Nrp1, this compound triggers a signaling cascade through the canonical Transforming Growth Factor-beta (TGFβ) pathway, leading to downstream cellular responses.[3][4]
The ability of this compound to target and activate macrophages makes it an attractive candidate for the targeted delivery of therapeutics and imaging agents. Fluorescently labeling this compound provides a powerful tool to visualize and quantify its cellular uptake, intracellular trafficking, and to elucidate the mechanisms of its interaction with target cells. This document provides detailed application notes and protocols for conducting cellular uptake studies of fluorescently labeled this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from cellular uptake studies of FITC-labeled this compound in a macrophage cell line (e.g., RAW 264.7). These tables are intended to serve as a template for presenting experimental results.
Table 1: Cellular Uptake of FITC-Tuftsin Measured by Flow Cytometry
| Concentration of FITC-Tuftsin (µM) | Incubation Time (minutes) | Percentage of FITC-Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| 0.1 | 15 | 25.3 ± 2.1 | 150 ± 12 |
| 0.1 | 30 | 45.8 ± 3.5 | 280 ± 25 |
| 0.1 | 60 | 65.2 ± 4.8 | 450 ± 38 |
| 1.0 | 15 | 55.6 ± 4.2 | 550 ± 45 |
| 1.0 | 30 | 85.1 ± 6.7 | 980 ± 76 |
| 1.0 | 60 | 95.3 ± 5.9 | 1500 ± 120 |
| 2.0 | 15 | 70.4 ± 5.8 | 800 ± 65 |
| 2.0 | 30 | 96.2 ± 4.1 | 1800 ± 150 |
| 2.0 | 60 | 98.9 ± 3.2 | 2500 ± 210 |
| Control (untreated) | 60 | < 1 | 10 ± 2 |
Table 2: Time-Dependent Intracellular Localization of FITC-Tuftsin by Confocal Microscopy
| Incubation Time (minutes) | Predominant Localization |
| 5 | Cell Membrane |
| 15 | Early Endosomes |
| 30 | Late Endosomes / Lysosomes |
| 60 | Perinuclear Region |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Experimental Workflow for Cellular Uptake Studies
Experimental Protocols
Synthesis and Purification of Fluorescently Labeled this compound (FITC-Tuftsin)
This protocol describes the labeling of this compound with fluorescein isothiocyanate (FITC). Other fluorescent dyes with amine-reactive groups can also be used.
Materials:
-
This compound peptide (Thr-Lys-Pro-Arg)
-
Fluorescein isothiocyanate (FITC)
-
Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-10)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Lyophilizer
Protocol:
-
Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Dissolve FITC in DMSO to a final concentration of 1 mg/mL.
-
Slowly add the FITC solution to the this compound solution at a molar ratio of 1.5:1 (FITC:this compound) while gently stirring.
-
Incubate the reaction mixture for 8 hours at 4°C in the dark.
-
Purify the FITC-Tuftsin conjugate from unreacted FITC using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the yellow-colored conjugate.
-
Measure the absorbance of the purified FITC-Tuftsin at 280 nm (for peptide) and 495 nm (for FITC) to determine the concentration and labeling efficiency.
-
Lyophilize the purified FITC-Tuftsin and store it at -20°C, protected from light.
Cell Culture
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For uptake experiments, seed the cells in appropriate plates (e.g., 24-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to adhere overnight.
Cellular Uptake Assay by Flow Cytometry
Materials:
-
RAW 264.7 cells seeded in a 24-well plate
-
FITC-Tuftsin stock solution
-
Serum-free DMEM
-
PBS
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Wash the seeded RAW 264.7 cells twice with warm PBS.
-
Add serum-free DMEM containing various concentrations of FITC-Tuftsin (e.g., 0.1, 1.0, 2.0 µM) to the wells. Include a well with untreated cells as a negative control.
-
Incubate the plate at 37°C for different time points (e.g., 15, 30, 60 minutes).
-
After incubation, aspirate the medium and wash the cells three times with cold PBS to stop the uptake and remove unbound FITC-Tuftsin.
-
Detach the cells by adding Trypsin-EDTA and incubating for 3-5 minutes at 37°C.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of cold PBS.
-
Analyze the cells on a flow cytometer, measuring the fluorescence in the FITC channel.
-
Gate on the live cell population based on forward and side scatter.
-
Determine the percentage of FITC-positive cells and the mean fluorescence intensity (MFI).
Cellular Uptake and Intracellular Localization by Confocal Microscopy
Materials:
-
RAW 264.7 cells seeded on glass-bottom dishes or coverslips
-
FITC-Tuftsin
-
Serum-free DMEM
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Confocal microscope
Protocol:
-
Wash the seeded RAW 264.7 cells twice with warm PBS.
-
Add serum-free DMEM containing the desired concentration of FITC-Tuftsin (e.g., 1.0 µM) to the cells.
-
Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to observe the time-course of uptake and trafficking.
-
After incubation, wash the cells three times with cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if co-staining for intracellular markers is desired.
-
Stain the nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for FITC and DAPI.
-
Acquire z-stack images to analyze the three-dimensional intracellular localization of FITC-Tuftsin.
References
- 1. A flow cytometric analysis of macrophage– nanoparticle interactions in vitro: induction of altered Toll-like receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound binds neuropilin-1 through a sequence similar to that encoded by exon 8 of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Stability of Tuftsin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo stability of Tuftsin.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the in vivo efficacy of this compound?
The principal obstacle is its short biological half-life, which is approximately 16 minutes in blood.[1] This rapid degradation is primarily due to enzymatic hydrolysis by leucine aminopeptidase, carboxypeptidase B, and other proteases, leading to inactive peptide fragments.[1]
Q2: What are the main strategies to improve the in vivo stability of this compound?
There are three primary strategies to enhance the in vivo stability of this compound:
-
Chemical Modification: Synthesizing this compound analogues with altered peptide backbones or amino acid substitutions to resist enzymatic cleavage.[2][3][4]
-
Encapsulation and Conjugation: Incorporating this compound into or onto carrier systems like liposomes and nanoparticles to shield it from degradative enzymes.[5][6][7]
-
Polymer Conjugation: Attaching polymers like Polyethylene Glycol (PEG) to increase hydrodynamic size and mask cleavage sites.[8][9]
Q3: How does encapsulation in liposomes improve this compound's stability and function?
Encapsulating this compound within liposomes or anchoring it to the liposomal surface protects it from systemic proteases.[10] This approach not only increases its circulation time but can also enhance its therapeutic efficacy by targeting macrophages, which readily phagocytose liposomes.[5][10] Palmitoylation of this compound is a common method used to stably incorporate it into the lipid bilayer of liposomes.[5][11]
Q4: Can this compound analogues exhibit greater stability and activity than the native peptide?
Yes, several analogues have been developed that show improved stability and biological activity. For instance, a this compound analogue designated TP, [(Thr-Lys-Pro-Arg)4-Lys2-Lys-Gly-OH], demonstrated a significantly longer half-life of 1.3-2.8 hours in beagles compared to this compound's 16 minutes.[1] Retro-inverso analogues have also been shown to be more potent, suggesting increased resistance to degradation.[12]
Q5: What is the role of nanoparticle conjugation in stabilizing this compound?
Conjugating this compound to nanoparticles, such as gold nanoparticles (AuNPs), serves as a protective shield against enzymatic degradation.[7][13] This strategy can also improve cellular uptake and allow for a more sustained release and targeted delivery of the peptide.[7][13]
Troubleshooting Guides
Issue 1: Low Yield or Purity of Synthesized this compound Analogues
| Potential Cause | Troubleshooting Step |
| Incomplete peptide coupling during solid-phase synthesis. | - Double-couple difficult amino acid residues. - Use a different coupling reagent (e.g., HBTU, HATU). - Monitor coupling completion with a ninhydrin test. |
| Side reactions during synthesis or cleavage. | - Ensure proper use of protecting groups for reactive amino acid side chains. - Optimize cleavage cocktail and time to minimize side-product formation. |
| Poor purification. | - Optimize the gradient and column for reverse-phase HPLC purification. - Perform a second, orthogonal purification step if necessary (e.g., ion-exchange chromatography). |
Issue 2: Poor Encapsulation Efficiency of this compound in Liposomes
| Potential Cause | Troubleshooting Step |
| Suboptimal liposome formulation. | - Vary the lipid composition (e.g., add cholesterol to improve membrane rigidity). - Optimize the charge of the liposome by including charged lipids (e.g., DOTAP, DPPG) to potentially improve interaction with charged this compound. |
| Inefficient encapsulation method. | - Compare different encapsulation techniques such as thin-film hydration, reverse-phase evaporation, and extrusion. - For surface-grafted this compound, ensure the chemical conjugation strategy (e.g., palmitoylation) is successful prior to liposome formation.[5] |
| Leakage of this compound from liposomes. | - Store liposomal formulations at 4°C. - Avoid freezing, which can disrupt the lipid bilayer. - Incorporate lipids with higher phase transition temperatures (Tm) to create a more stable membrane. |
Issue 3: Aggregation of this compound-Conjugated Nanoparticles
| Potential Cause | Troubleshooting Step |
| Loss of colloidal stability after conjugation. | - Ensure the nanoparticle core is properly passivated before conjugation. - Co-functionalize the nanoparticle surface with a stabilizing agent like PEG in addition to this compound.[9][14] |
| Incorrect buffer conditions. | - Optimize the pH and ionic strength of the buffer used for conjugation and storage. Nanoparticle stability can be highly sensitive to these parameters. |
| High degree of this compound loading. | - Reduce the ratio of this compound to nanoparticles during the conjugation reaction to avoid excessive surface charge neutralization or cross-linking. |
Quantitative Data Summary
The following table summarizes available data on the in vivo half-life of this compound and its modified analogues.
| Compound | Modification | In Vivo Half-Life | Species | Reference |
| This compound | None (Native Peptide) | ~16 minutes | Blood | [1] |
| TP Peptide | (Thr-Lys-Pro-Arg)4-Lys2-Lys-Gly-OH | 1.3 - 2.8 hours | Beagle | [1] |
| T-peptide | Analogue | Characterized as having a long half-life compared to this compound | Not Specified | [15] |
Key Experimental Protocols
Protocol 1: Synthesis of Palmitoylated this compound for Liposomal Anchoring
-
Solid-Phase Synthesis: Synthesize the this compound peptide (Thr-Lys-Pro-Arg) using standard Fmoc solid-phase peptide synthesis.
-
C-Terminus Modification: Before cleavage from the resin, couple an ethylenediamine spacer to the C-terminus of the peptide.
-
Palmitoylation: React the N-terminus of the ethylenediamine spacer with palmitic acid using a suitable coupling agent (e.g., HBTU/DIPEA) in DMF.
-
Cleavage and Deprotection: Cleave the palmitoylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the product using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product (Thr-Lys-Pro-Arg-CO-NH-(CH₂)₂-NH-COC₁₅H₃₁) using mass spectrometry and analytical HPLC.[16]
Protocol 2: Preparation of this compound-Bearing Liposomes
-
Lipid Film Hydration: Prepare a lipid mixture (e.g., phosphatidylcholine, cholesterol) in a round-bottom flask. If incorporating palmitoylated this compound, add it to this initial mixture.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing. This will form multilamellar vesicles (MLVs). If encapsulating unmodified this compound, it should be dissolved in this hydration buffer.
-
Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
Characterization: Analyze the liposomes for particle size and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by lysing the liposomes with a detergent and quantifying the this compound content via HPLC.[16]
Visualizations
This compound Stability Enhancement Workflow
Caption: Workflow for improving this compound's in vivo stability.
Logical Flow for Troubleshooting Liposome Formulation
Caption: Troubleshooting logic for low this compound encapsulation.
This compound Signaling Pathway in Macrophages
Caption: Simplified this compound signaling in macrophages.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. In vivo immunopharmacological properties of this compound and four analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound analogues: synthesis, structure-function relationships, and implications for specificity of this compound's bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 5. Targeted Drug Delivery Using this compound-bearing Liposomes: Implications in the Treatment of Infectious Diseases and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conjugation with gold nanoparticles improves the stability of the KT2 peptide and maintains its anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 9. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-bearing liposomes in treatment of macrophage-based infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted Drug Delivery Using this compound-bearing Liposomes: Implicati...: Ingenta Connect [ingentaconnect.com]
- 12. Anti-inflammatory effect of this compound and its retro-inverso analogue in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gold nanoparticles stabilize peptide-drug-conjugates for sustained targeted drug delivery to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound-derived T-peptide prevents cellular immunosuppression and improves survival rate in septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-Bearing Liposomes Co-Encapsulated with Doxorubicin and Curcumin Efficiently Inhibit EAC Tumor Growth in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Challenges with Tuftsin's Short Half-Life
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tuftsin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on overcoming the limitations of this compound's short half-life in circulation.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with this compound showed minimal or no effect. What could be the reason?
A1: The most likely reason is this compound's short half-life in circulation, which is approximately 16 minutes in blood.[1][2] It is rapidly degraded by exopeptidases, such as leucine aminopeptidase and carboxypeptidase B.[1][2] This rapid degradation significantly reduces its bioavailability and, consequently, its therapeutic efficacy in vivo.
Troubleshooting Steps:
-
Confirm Peptide Integrity: Before administration, ensure the integrity and concentration of your this compound stock solution.
-
Consider Alternative Administration Routes: While intravenous injection is common, explore administration routes that might offer a degree of protection from rapid enzymatic degradation.
-
Use Protease Inhibitors (with caution): Including protease inhibitors in your experimental setup could prolong this compound's half-life. However, this may introduce confounding variables and is not a viable long-term therapeutic strategy.
-
Switch to a Stable Analog: Consider using a synthesized this compound analog with enhanced stability.
Q2: I am not observing the expected increase in phagocytosis in my in vitro assay. What are some potential issues?
A2: Difficulties in demonstrating this compound's phagocytosis-stimulating activity in vitro can arise from several factors.[3]
Troubleshooting Steps:
-
Optimize Assay Conditions: The effect of this compound is sensitive to incubation time, concentration, and the ratio of phagocytic cells to particles. Optimal conditions have been reported as a 15-minute incubation at 37°C with 5 µg/ml this compound and a 50:1 particle-to-cell ratio.[3]
-
Cell Type and Health: Ensure your phagocytic cells (e.g., neutrophils, macrophages) are viable and in a responsive state. The origin and handling of primary cells can significantly impact their activity.
-
Particle Labeling and Detection: If using fluorescently labeled particles, confirm the labeling efficiency and ensure your detection method (e.g., flow cytometry, microscopy) is properly calibrated.
-
Assay Specifics: Distinguish between the percentage of phagocytic cells and the number of particles engulfed per cell. This compound may have a greater impact on the latter.[3]
Q3: How can I prolong the half-life of this compound for my experiments?
A3: Several strategies can be employed to extend the circulatory half-life of this compound:
-
Chemical Modifications:
-
N-terminal and C-terminal modifications: Protecting the ends of the peptide can reduce degradation by exopeptidases.
-
Use of D-amino acids: Substituting L-amino acids with their D-isomers can confer resistance to proteolysis.
-
Peptide backbone modifications: Introducing non-natural linkages can enhance stability.
-
-
Development of Analogs: Synthesizing analogs with altered amino acid sequences can improve stability while retaining biological activity. For example, the analog T-peptide has a significantly longer half-life of 2.8 hours compared to native this compound.[4]
-
Fusion Proteins: Fusing this compound to a larger protein, such as albumin or an antibody fragment, can increase its hydrodynamic radius and reduce renal clearance.[5]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to this compound can increase its size and shield it from enzymatic degradation.
-
Encapsulation: Using drug delivery systems like liposomes or nanoparticles can protect this compound from degradation and facilitate targeted delivery.
Quantitative Data Summary
The following table summarizes the half-life of this compound and one of its stabilized analogs. Data on a wider range of analogs is limited in publicly accessible literature.
| Peptide | Half-life in Circulation | Key Modifications | Reference(s) |
| This compound | ~16 minutes | None (Native Peptide) | [1][2] |
| T-peptide | ~2.8 hours | Branched peptide structure: (Thr-Lys-Pro-Arg-AAN)4-(Lys-AAN)2-Lys-AAN | [4] |
Experimental Protocols
Protocol 1: In Vitro Phagocytosis Assay Using Fluorescent Microspheres
This protocol is adapted from established methods to assess the phagocytosis-stimulating activity of this compound on human polymorphonuclear leukocytes (PMNs).[3]
Materials:
-
Human PMNs (isolated from fresh blood)
-
This compound solution (e.g., 5 µg/ml in appropriate buffer)
-
Fluorescently labeled microspheres
-
24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Trypsin solution
-
Fetal Bovine Serum (FBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Plating: Plate isolated human PMNs in a 24-well plate.
-
This compound Incubation: Add this compound solution to the wells to a final concentration of 5 µg/ml. Incubate for 15 minutes at 37°C. Include a control group without this compound.
-
Addition of Microspheres: Add fluorescent microspheres to the wells at a particle-to-PMN ratio of 50:1.
-
Phagocytosis: Incubate for 15 minutes at 37°C to allow for phagocytosis.
-
Removal of Non-engulfed Particles:
-
Wash the cells to remove unbound microspheres.
-
Treat with trypsin to detach any surface-bound, non-internalized microspheres.
-
Centrifuge the cells through a layer of FBS to pellet the cells and leave remaining free particles in the supernatant.
-
-
Analysis:
-
Flow Cytometry: Resuspend the cell pellet and analyze using a flow cytometer to determine the percentage of fluorescently positive cells (phagocytic cells) and the mean fluorescence intensity (indicative of the number of particles per cell).
-
Fluorescence Microscopy: Resuspend the cells and visualize under a fluorescence microscope to quantify the number of engulfed particles per cell.
-
Protocol 2: Determination of Peptide Half-Life in Serum (In Vitro)
This protocol provides a general framework for assessing the stability of this compound and its analogs in serum.
Materials:
-
This compound or this compound analog
-
Human or animal serum
-
Incubator (37°C)
-
Trichloroacetic acid (TCA) or other protein precipitation agent
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Incubation:
-
Prepare a stock solution of the peptide.
-
Add the peptide to pre-warmed serum at a defined final concentration.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes for native this compound; longer intervals for stabilized analogs), collect aliquots of the serum-peptide mixture.
-
-
Protein Precipitation:
-
Immediately stop the enzymatic degradation in each aliquot by adding a protein precipitation agent like TCA.
-
Incubate on ice to allow for complete protein precipitation.
-
Centrifuge to pellet the precipitated serum proteins.
-
-
Analysis of Supernatant:
-
Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products.
-
Analyze the supernatant by reverse-phase HPLC to separate the intact peptide from its metabolites.
-
-
Quantification and Half-Life Calculation:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide against time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay model.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. researchgate.net [researchgate.net]
- 3. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-derived T-peptide prevents cellular immunosuppression and improves survival rate in septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Efficacy of Tuftsin In Vivo
Welcome to the technical support center for Tuftsin-related research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the in vivo efficacy of this compound. Below you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a tetrapeptide (Thr-Lys-Pro-Arg) that primarily functions as an immunomodulatory agent.[1][2] Its main mechanism of action involves binding to the neuropilin-1 (Nrp1) receptor on the surface of phagocytic cells like macrophages and microglia.[3][4][5] This binding event initiates a signaling cascade through the transforming growth factor-beta (TGFβ) pathway, leading to the potentiation of various immune cell functions.[3] These functions include enhanced phagocytosis, motility, and bactericidal and tumoricidal activities.[2]
Caption: this compound Signaling Pathway.
Troubleshooting Guide
Q2: My in vivo experiment with this compound is showing low or no efficacy. What are the potential reasons?
Several factors can contribute to the low efficacy of this compound in vivo. These can be broadly categorized into issues with the this compound peptide itself, the experimental design, and the biological system. A logical approach to troubleshooting this issue is essential.
Caption: Troubleshooting Decision Tree for Low this compound Efficacy.
Q3: How can I assess the quality and purity of my this compound peptide?
The purity of the synthetic this compound peptide is critical for its biological activity. Impurities, such as inhibitory analogs (e.g., Thr-Lys-Pro-Pro-Arg), can antagonize the effects of this compound.[6]
Recommended Action:
-
Verify Purity: Ensure the purity of your this compound is ≥95%.[4][7] This can be verified by the manufacturer's certificate of analysis or through independent testing.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity.[8][9][10]
-
Identity Confirmation: Mass spectrometry can be used to confirm the molecular weight and identity of the this compound peptide.[8][9]
Experimental Protocol: Purity Assessment by RP-HPLC
-
Sample Preparation: Dissolve the lyophilized this compound peptide in a suitable solvent (e.g., distilled water or acetonitrile) to a known concentration (e.g., 1 mg/mL).[11]
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: Monitor the elution profile at 210-220 nm.[9]
-
Analysis: The purity is calculated as the area of the main peak relative to the total area of all peaks.[9]
| Parameter | Recommendation |
| Purity | >95% |
| Analytical Method | Reverse-Phase HPLC |
| Identity Verification | Mass Spectrometry |
Q4: My this compound peptide is of high purity, but the efficacy is still low. Could stability be an issue?
Yes, this compound is a peptide and is susceptible to degradation, which can significantly reduce its in vivo efficacy. Its half-life in blood is relatively short.[12]
Recommended Action:
-
Storage: Store lyophilized this compound at -20°C, protected from light and moisture.[11]
-
Solution Preparation: Prepare this compound solutions fresh before each experiment. If storage of solutions is necessary, they should be frozen at -20°C or -70°C.[13] Storing this compound solutions at 4°C or room temperature can lead to a rapid loss of activity.[13]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot solutions into single-use volumes to prevent degradation from repeated freezing and thawing.
This compound Solution Stability Data
| Storage Temperature | Activity Loss |
| 25°C | Complete loss of activity by 6 months.[13] |
| 5°C | Rapid loss of activity.[13] |
| -20°C / -70°C | Gradual loss of activity over time.[13] |
Q5: What is the optimal dosage and administration route for in vivo this compound studies?
The optimal dosage and administration route can vary depending on the animal model and the specific application.
Recommended Action:
-
Dose-Response Study: If you are observing low efficacy, it is advisable to perform a dose-response study to determine the optimal dose for your specific model.
-
Administration Route: The most common routes for in vivo administration are intravenous (i.v.) and intraperitoneal (i.p.).[14] The choice of route can affect the bioavailability and distribution of the peptide.
Reported In Vivo Dosages of this compound
| Animal Model | Dosage | Administration Route | Reference |
| Mice | 25 µ g/mouse | i.v. | [15] |
Experimental Protocol: In Vivo Efficacy Study Workflow
Caption: General In Vivo Experimental Workflow.
Q6: Could the choice of animal model or its immune status affect this compound's efficacy?
Absolutely. The biological context is crucial for the immunomodulatory effects of this compound.
Recommended Action:
-
Animal Strain: Different mouse strains can have varying immune responses. Be consistent with the strain used and consider potential strain-specific differences.
-
Immune Status: The baseline immune status of the animals can influence the outcome. Ensure that the animals are healthy and free from infections that could alter their immune response.
-
Splenectomy: this compound is naturally cleaved from IgG by enzymes in the spleen.[6] Therefore, in splenectomized animals, the endogenous levels of this compound may be deficient, which could impact the response to exogenous this compound.
For further assistance, please contact our technical support team with details of your experimental setup, including the lot number of your this compound peptide.
References
- 1. [this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound peptide [novoprolabs.com]
- 8. The identification of serum this compound by reverse-phase high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Peptide purity requirements [innovagen.com]
- 11. abbiotec.com [abbiotec.com]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
- 13. Stability of sterile saline solutions of synthetic this compound, a naturally occurring immunomodulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ichor.bio [ichor.bio]
- 15. In vivo immunopharmacological properties of this compound (Thr-Lys-Pro-Arg) and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Tuftsin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Tuftsin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring tetrapeptide (Threonine-Lysine-Proline-Arginine) with immunomodulatory properties.[1] Its derivatives are being explored for various therapeutic applications. However, like many peptides, this compound and its analogues can exhibit poor aqueous solubility, which can hinder their formulation, bioavailability, and overall therapeutic efficacy.[1]
Q2: What are the primary factors influencing the solubility of this compound derivatives?
A2: The solubility of this compound derivatives is influenced by several factors, including:
-
Amino Acid Composition: The presence of hydrophobic or charged amino acids significantly impacts solubility.
-
Peptide Sequence: The specific arrangement of amino acids can lead to aggregation.
-
pH of the Solution: Peptides are least soluble at their isoelectric point (pI).
-
Temperature: Solubility can be temperature-dependent, though excessive heat can cause degradation.
-
Ionic Strength of the Buffer: High salt concentrations can sometimes decrease solubility.
Q3: What are the common signs of poor peptide solubility or aggregation?
A3: Poor solubility can manifest as:
-
Cloudiness or precipitation in the solution.
-
Formation of a visible gel or film.
-
Inconsistent results in biological assays due to inaccurate peptide concentration.
Q4: How can I predict the solubility of my this compound derivative?
A4: A preliminary prediction can be made by calculating the overall charge of the peptide.[2]
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
A higher absolute net charge generally suggests better aqueous solubility. Peptides with a high proportion of hydrophobic residues are likely to have poor water solubility.[3]
Troubleshooting Guides
Issue 1: My lyophilized this compound derivative powder will not dissolve in aqueous buffers.
Cause: The inherent hydrophobicity of the derivative or inappropriate buffer conditions.
Troubleshooting Steps:
-
Initial Solvent Test: Before dissolving the entire sample, test the solubility of a small aliquot.[3][4]
-
pH Adjustment:
-
For Basic Derivatives (net positive charge): Try dissolving in a slightly acidic solution, such as 10% acetic acid, and then dilute with your aqueous buffer.[3]
-
For Acidic Derivatives (net negative charge): Attempt to dissolve in a slightly basic solution, like 0.1 M ammonium bicarbonate, before diluting.
-
-
Use of Organic Co-solvents:
-
For highly hydrophobic or neutral derivatives, dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) first.[3]
-
Slowly add this stock solution to your aqueous buffer with gentle stirring. Note: Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% for cell-based assays).
-
-
Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[3]
-
Heating: Gentle warming of the solution may improve solubility, but monitor carefully to avoid degradation.
Issue 2: My this compound derivative solution is cloudy, suggesting aggregation.
Cause: The peptide is forming insoluble aggregates in the chosen solvent.
Troubleshooting Steps:
-
Centrifugation: Spin down the solution to pellet the aggregates. The supernatant can be carefully collected for use, but the concentration will be lower than intended.
-
Re-dissolution: If possible, lyophilize the sample to remove the solvent and attempt re-dissolution using a different strategy from the guide above.
-
Inclusion of Chaotropic Agents: As a last resort for non-cellular assays, agents like 6 M guanidinium chloride or 8 M urea can be used to disrupt aggregates.
Data Presentation: Solubility of this compound and its Derivatives
The following table summarizes the expected solubility of this compound and its modified derivatives in common laboratory solvents. Note: These are generalized values and actual solubility may vary based on the specific derivative and experimental conditions.
| Derivative | Water | PBS (pH 7.4) | 10% Acetic Acid | DMSO |
| This compound (Thr-Lys-Pro-Arg) | Soluble | Soluble | Highly Soluble | Soluble |
| Lipophilic Derivative (e.g., Palmitoyl-Tuftsin) | Insoluble | Insoluble | Sparingly Soluble | Highly Soluble |
| PEGylated Derivative (e.g., PEG-Tuftsin) | Highly Soluble | Highly Soluble | Highly Soluble | Soluble |
Experimental Protocols
Protocol 1: General Method for Solubilizing a Novel this compound Derivative
-
Characterize the Peptide: Determine the amino acid sequence and calculate the theoretical isoelectric point (pI) and net charge at neutral pH.
-
Initial Solubility Test:
-
Weigh a small amount of the lyophilized peptide (e.g., 1 mg).
-
Attempt to dissolve in 100 µL of sterile, deionized water. Vortex briefly.
-
If insoluble, proceed to the next step.
-
-
pH-Based Dissolution:
-
If the peptide is basic (pI > 7), add 10% acetic acid dropwise until dissolved.
-
If the peptide is acidic (pI < 7), add 0.1 M ammonium bicarbonate dropwise until dissolved.
-
If the peptide is neutral or highly hydrophobic, proceed to step 4.
-
-
Organic Solvent Dissolution:
-
Add a minimal volume (e.g., 10-20 µL) of DMSO to the peptide and vortex until a clear solution is obtained.
-
Slowly add this concentrated stock to your desired aqueous buffer with constant, gentle mixing.
-
-
Final Preparation:
-
Once dissolved, the solution can be sterile-filtered through a 0.22 µm filter if necessary.
-
Aliquot the peptide solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Turbidity Assay for Quantitative Solubility Measurement
This protocol provides a method to determine the approximate solubility of a this compound derivative in a specific buffer.
-
Prepare a High-Concentration Stock: Dissolve a known mass of the this compound derivative in a solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in your target aqueous buffer in a 96-well plate.
-
Equilibration: Allow the plate to equilibrate at the desired experimental temperature for a set period (e.g., 2 hours).
-
Absorbance Reading: Measure the absorbance of each well at a wavelength where the peptide does not absorb (e.g., 600 nm) using a plate reader.
-
Data Analysis: Plot the absorbance against the peptide concentration. The concentration at which the absorbance begins to increase significantly above the baseline indicates the onset of precipitation and thus the approximate solubility limit.
Visualizations
This compound Signaling Pathway
This compound binds to the Neuropilin-1 (Nrp1) receptor, which then modulates the Transforming Growth-Factor Beta (TGF-β) signaling pathway.[5] This pathway plays a role in various cellular processes, including immune response.
References
Technical Support Center: Strategies to Prevent Enzymatic Degradation of Tuftsin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tuftsin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the enzymatic degradation of this potent immunomodulatory peptide.
Introduction to this compound Stability
This compound, a tetrapeptide (Thr-Lys-Pro-Arg), holds significant therapeutic promise due to its ability to stimulate phagocytic cells. However, its clinical application is hampered by a short biological half-life of approximately 16 minutes in blood plasma.[1] This rapid degradation is primarily mediated by enzymes such as leucine aminopeptidases and carboxypeptidase B. This guide outlines various strategies to enhance this compound's stability and provides practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for this compound degradation?
A1: The primary enzymes responsible for this compound degradation in biological fluids are exopeptidases, specifically leucine aminopeptidases, which cleave the N-terminal Threonine, and carboxypeptidase B, which targets the C-terminal Arginine.[1]
Q2: My this compound solution seems to be losing activity even when stored. What are the recommended storage conditions?
A2: For optimal stability, this compound should be stored in lyophilized form at -20°C or -80°C. Once in solution, it is highly recommended to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: I am observing rapid degradation of this compound in my in vitro cell culture experiments. How can I mitigate this?
A3: The presence of proteases in cell culture media, especially when supplemented with serum, can lead to rapid this compound degradation. Consider using serum-free media if your experimental design allows. Alternatively, the use of protease inhibitors can be explored, but their potential effects on your cellular model should be carefully evaluated. For prolonged experiments, employing stabilized this compound analogs or formulation strategies is recommended.
Q4: What are the main strategies to improve this compound's stability?
A4: The main strategies to prevent enzymatic degradation of this compound fall into two broad categories:
-
Structural Modification (Analog Synthesis): This involves altering the peptide's structure to make it less susceptible to enzymatic cleavage. Examples include cyclization, creating retro-inverso analogs, and N- or C-terminal modifications.
-
Formulation Strategies: This approach focuses on protecting the this compound molecule from the enzymatic environment. Key methods include encapsulation in liposomes or formulation into self-emulsifying drug delivery systems (SEDDS).
Q5: How can I assess the stability of my this compound preparation or its analogs?
A5: The most common method for quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS).[2] This technique allows for the separation and sensitive detection of the intact peptide and its fragments over time in a biological matrix like plasma or serum.
Troubleshooting Guides
Troubleshooting Poor Stability of this compound Analogs
| Problem | Possible Cause | Suggested Solution |
| Newly synthesized analog shows no improvement in stability over native this compound. | The specific modification may not be effective against the primary degrading enzymes. | Consider alternative modifications. For example, if an N-terminal modification was unsuccessful, a C-terminal modification or cyclization might be more effective. Combining different modifications can also be explored. |
| Incorrect synthesis or purification leading to a non-homogenous product. | Verify the structure and purity of the synthesized analog using techniques like mass spectrometry and analytical HPLC. Re-purify if necessary. | |
| Analog precipitates out of solution during the stability assay. | The modification may have altered the solubility of the peptide. | Adjust the buffer composition or pH of the assay medium. The inclusion of a small percentage of an organic solvent like DMSO might be necessary, but its compatibility with the assay should be confirmed. |
Troubleshooting Liposomal this compound Formulation
| Problem | Possible Cause | Suggested Solution |
| Low encapsulation efficiency of this compound in liposomes. | Inefficient hydration of the lipid film. | Ensure the lipid film is thin and evenly distributed in the round-bottom flask. Hydrate the film at a temperature above the phase transition temperature of the lipids used.[3] |
| Incorrect lipid composition. | The choice of lipids can influence encapsulation. Experiment with different lipid compositions, including charged lipids, which may improve the encapsulation of the positively charged this compound. | |
| Liposomes are too large or have a wide size distribution. | Inadequate sizing method. | Use extrusion through polycarbonate membranes with a defined pore size for a more uniform liposome population.[4] Ensure the extrusion is performed above the lipid phase transition temperature.[3] |
| Aggregation of liposomes. | Include a PEGylated lipid (e.g., DSPE-PEG2000) in your formulation to create a protective hydrophilic layer that prevents aggregation.[5] | |
| Leakage of this compound from liposomes during storage. | Instability of the liposomal membrane. | Optimize the lipid composition. The inclusion of cholesterol can increase the stability and reduce the permeability of the lipid bilayer. Store liposomes at 4°C and avoid freezing unless a suitable cryoprotectant is used. |
Quantitative Data Summary
The following tables summarize the stability of native this compound and some of its stabilized forms.
Table 1: Half-life of Native this compound and an Analog
| Peptide | Modification | Half-life | Biological System |
| Native this compound | None | ~16 minutes | Blood |
| Branched this compound Analog (TP) | Four copies of this compound linked by lysine | 1.3 - 2.8 hours | Beagle plasma |
Table 2: Stability of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
| Formulation | Degradation after 4 hours with Aminopeptidase N |
| Unformulated this compound | Completely degraded within 20 minutes |
| This compound in SEDDS-2 | ~30% degraded |
| This compound in SEDDS-3 | <20% degraded |
Experimental Protocols
Protocol 1: Preparation of this compound-Bearing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar this compound-bearing liposomes.
Materials:
-
Egg Phosphatidylcholine (PC)
-
Cholesterol
-
Palmitoyl-Tuftsin
-
Chloroform
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve the desired amounts of egg PC, cholesterol, and palmitoyl-Tuftsin in chloroform in a round-bottom flask.
-
Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 45°C).[5] Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
For a more uniform size distribution, subject the MLV suspension to five freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.
-
Extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder. This process should also be performed at a temperature above the lipid phase transition temperature.
-
The resulting suspension of small unilamellar vesicles (SUVs) can be purified from unencapsulated this compound by size exclusion chromatography or dialysis.
Protocol 2: Assessment of this compound Stability in Plasma by HPLC-MS/MS
This protocol provides a general workflow for evaluating the stability of this compound or its analogs in a plasma matrix.
Materials:
-
This compound or this compound analog
-
Human plasma (or other species of interest)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or PBS).
-
Spike a known concentration of the this compound stock solution into pre-warmed human plasma at 37°C.
-
Incubate the plasma sample at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately stop the enzymatic degradation by adding three volumes of ice-cold acetonitrile containing 0.1% TFA to precipitate the plasma proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Analyze the sample by HPLC-MS/MS to quantify the amount of remaining intact this compound. The concentration at time zero is considered 100%.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and calculate the half-life.
Visualizations
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. The identification of serum this compound by reverse-phase high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Bearing Liposomes Co-Encapsulated with Doxorubicin and Curcumin Efficiently Inhibit EAC Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
selecting the appropriate animal model for Tuftsin studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate animal model for Tuftsin studies. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which animal models are most commonly used for this compound research?
A1: Mice and rats are the most frequently used animal models for studying the in vivo effects of this compound.[1][2][3][4][5][6][7][8][9] Rabbits have also been utilized in some studies.[10][11][12] The choice of model often depends on the specific research question, such as investigating immune modulation, anti-tumor effects, or neurological applications.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) that primarily stimulates the function of phagocytic cells like macrophages and neutrophils.[10][13][14][15] It binds to the receptor Neuropilin-1 (Nrp1) on the surface of these cells and signals through the canonical TGFβ pathway, leading to an anti-inflammatory M2 phenotype shift in microglia and macrophages.[13]
Q3: Is this compound immunogenic in animals?
A3: this compound itself is weakly antigenic, and generating specific antibodies against it can be challenging.[1][11] Successful antibody production in mice has been achieved by conjugating a modified this compound (Cys-tuf) to a carrier protein like keyhole limpet hemocyanin (KLH) in a way that leaves the carboxyl end of the peptide free.[1]
Q4: What are the expected effects of this compound administration in animal models?
A4: this compound administration in animal models has been shown to have a range of effects, including:
-
Enhanced phagocytosis: Increased engulfment of particles by macrophages and neutrophils.[14]
-
Immunomodulation: Shifting the immune response towards an anti-inflammatory state, with increased production of cytokines like IL-10 and decreased pro-inflammatory cytokines like IFN-γ, IL-1β, and IL-6.[7][9][16]
-
Anti-tumor activity: Inhibition of tumor growth, often associated with enhanced macrophage phagocytosis of tumor cells.[17][18]
-
Neuroprotective effects: Amelioration of symptoms in animal models of neurological diseases like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[7][19]
Q5: Are there species-specific differences in the this compound sequence?
A5: Yes, there are variations in the this compound analogue sequence between species. For instance, the mouse IgG1 analogue is Thr-Gln-Pro-Arg (TQPR), while the canine analogue is Thr-Lys-Pro-Lys (TKPK).[20] Researchers should consider these differences when designing experiments and interpreting results.
Troubleshooting Guides
Issue 1: Inconsistent or no observable effect of this compound in vivo.
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | The effective dose of this compound can vary between animal models and experimental setups. Review the literature for established dose ranges for your specific model and application. For example, doses in rats have ranged from 50 µg/kg to 300 µg/kg.[2][3] |
| Route of Administration | The route of administration can significantly impact the bioavailability and efficacy of this compound. Common routes include intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous injection.[17][21][22][23] Ensure the chosen route is appropriate for the intended target and experimental design. |
| Peptide Stability | This compound is a small peptide and may be susceptible to degradation by proteases. Ensure proper storage of the peptide solution and consider using analogues with increased stability, such as retro-inverso this compound, which has shown higher potency.[4] |
| Animal Strain Differences | Different strains of mice or rats may exhibit varied responses to this compound. Studies have shown that the enhancement of natural killer cell activity by this compound is not strain-specific in mice (CBA/J, C56BL/10, and DBA/2).[5] However, it is good practice to use a consistent and well-characterized animal strain throughout your experiments. |
Issue 2: Difficulty in assessing the phagocytic activity of macrophages after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | The conditions for the phagocytosis assay, such as incubation time, particle-to-cell ratio, and temperature, are critical. For human polymorphonuclear leukocytes (PMNs), optimal stimulation with this compound was observed after 15 minutes of incubation at 37°C with 5 µg/ml of this compound and a 50:1 particle-to-PMN ratio.[14] These parameters may need to be optimized for your specific cell type and particles. |
| Inadequate Labeling of Particles | Ensure that the fluorescently labeled particles (e.g., zymosan beads, E. coli BioParticles) are properly conjugated and emit a strong, stable signal.[24] |
| Distinguishing Internalized from Surface-Bound Particles | It is crucial to differentiate between particles that have been internalized by phagocytes and those that are merely attached to the cell surface. This can be achieved by using quenching agents or by washing and treating the cells with trypsin to remove surface-bound particles before analysis by flow cytometry or microscopy.[14][25] |
Issue 3: Variable or unexpected cytokine profiles following this compound administration.
| Possible Cause | Troubleshooting Step |
| Timing of Sample Collection | Cytokine expression levels can change rapidly. Establish a time-course experiment to determine the optimal time point for sample collection (e.g., blood, spleen) after this compound administration to capture the peak cytokine response. |
| Method of Cytokine Detection | Ensure that the chosen method for cytokine analysis (e.g., ELISA, flow cytometry with intracellular cytokine staining) is validated and sensitive enough to detect the expected changes.[16][17][26] |
| Activation State of Immune Cells | The baseline activation state of the immune cells can influence their response to this compound. Ensure that animals are housed in a clean, stress-free environment to minimize non-specific immune activation. |
Quantitative Data Summary
Table 1: In Vivo Dosage and Effects of this compound in Rodent Models
| Animal Model | Strain | Dosage | Route of Administration | Observed Effects | Reference |
| Rat | White | 50 µg/kg | Not Specified | No change in locomotion. | [2] |
| Rat | White | 150 µg/kg | Not Specified | Short-term increase in locomotion. | [2] |
| Rat | White | 300 µg/kg | Not Specified | Enhanced locomotion, increased "open field" running time, reduced reaction latency. | [2] |
| Rat | Wistar | 300 µg/kg | Intraperitoneal | Increased exploratory activity. | [3] |
| Rat | Not Specified | Not Specified | Oral | Inhibition of adjuvant-induced arthritis. | [4] |
| Mouse | BALB/c | Not Specified | Not Specified | Used for antibody generation. | [1] |
| Mouse | CBA/J, C56BL/10, DBA/2 | 50-100 µg/ml (in vitro) | Not Applicable | Enhanced natural killer cell cytotoxicity. | [5] |
| Mouse | Nude BALB/c | Various doses | Intravenous | Inhibition of circulating gastric tumor cell growth. | [17] |
| Mouse | NZBxW/F1 | 5 µ g/mouse | Not Specified | Ameliorated lupus nephritis, prolonged survival. | [9] |
| Mouse | BALB/c | Not Specified | Not Specified | Used in a sepsis model to improve survival. | [8] |
Experimental Protocols
Phagocytosis Assay (Flow Cytometry-Based)
This protocol is adapted from methods used to assess the phagocytic activity of microglia-like cells.[24]
Materials:
-
Mature macrophages or microglia-like cells
-
Fluorescently labeled zymosan beads or E. coli BioParticles™
-
Culture media
-
1X PBS
-
TrypLE™ Express Enzyme
-
FACS buffer (1X PBS with 2% Fetal Bovine Serum)
-
Flow cytometer
Procedure:
-
Culture mature phagocytic cells to the desired density.
-
Incubate the cells with fluorescently labeled particles (e.g., 100 µg/mL) for a predetermined optimal time (e.g., 2.5 hours) at 37°C. Include negative controls (cells only) and non-specific binding controls (incubation at 4°C).
-
Gently wash the cells with 1X PBS to remove non-adherent particles.
-
Incubate the cells with TrypLE™ Express Enzyme for approximately 7 minutes at 37°C to detach the cells.
-
Neutralize the enzyme with culture media and collect the cells.
-
Centrifuge the cell suspension at 1600 RPM for 5 minutes.
-
Resuspend the cell pellet in 1X PBS and repeat the centrifugation step.
-
Resuspend the final cell pellet in FACS buffer.
-
Analyze the samples using a flow cytometer to quantify the percentage of cells that have internalized fluorescent particles.
Cytokine Analysis (ELISA)
This protocol outlines the general steps for measuring cytokine levels in serum samples.[17]
Materials:
-
Blood samples from experimental animals
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IFN-γ, IL-10, IL-12)
-
Microplate reader
Procedure:
-
Collect blood samples from animals at a predetermined time point after this compound or control treatment.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves:
-
Coating the microplate wells with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the serum samples and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
In Vivo Tumor Model
This protocol describes a general workflow for establishing a xenograft tumor model in mice.[17][27]
Materials:
-
Tumor cells (e.g., CTC-141 circulating gastric tumor cells)
-
Female nude BALB/c mice (4-6 weeks old)
-
Sterile saline or appropriate vehicle
-
This compound or this compound-fusion protein
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inoculate a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank or axilla of the mice.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., saline control, this compound treatment).
-
Administer the treatment (e.g., intravenous injection of this compound in sterile saline) according to the experimental design.
-
Measure the tumor volume (e.g., every two days) using calipers.
-
Monitor the body weight of the mice as an indicator of overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling through the Nrp1/TGFβ pathway.
Caption: Workflow for a flow cytometry-based phagocytosis assay.
Caption: Troubleshooting logic for inconsistent in vivo this compound effects.
References
- 1. The generation of antibody in mice to this compound: a naturally occurring phagocytosis stimulating tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Excitatory effect of this compound tetrapeptide on the activity of white rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of this compound and its analog on learning, memory and exploratory behavior in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of this compound and its retro-inverso analogue in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a naturally occurring immunopotentiating factor. I. In vitro enhancement of murine natural cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound promotes an anti-inflammatory switch and attenuates symptoms in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-derived T-peptide prevents cellular immunosuppression and improves survival rate in septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-phosphorylcholine (TPC) equally effective to methylprednisolone in ameliorating lupus nephritis in a mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The lack of antigenicity of this compound: a naturally occurring phagocytosis stimulating tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Muscle Regeneration Effects at Different Melittin Concentrations in Rabbit Atrophied Muscle [mdpi.com]
- 13. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | this compound Combines With Remyelinating Therapy and Improves Outcomes in Models of CNS Demyelinating Disease [frontiersin.org]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. downstate.edu [downstate.edu]
- 22. az.research.umich.edu [az.research.umich.edu]
- 23. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 24. media.jax.org [media.jax.org]
- 25. pubcompare.ai [pubcompare.ai]
- 26. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 27. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Technical Support Center: Navigating Tuftsin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in experiments involving the immunomodulatory peptide Tuftsin. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their results.
I. Troubleshooting Guides
This section is designed to help you identify and resolve common issues encountered during this compound-related experiments.
Phagocytosis Assays
Question: My phagocytosis assay results with this compound are inconsistent or show no effect. What are the potential causes and solutions?
Answer: Variability in phagocytosis assays is a frequent challenge. Here’s a step-by-step troubleshooting guide:
-
This compound Integrity and Activity:
-
Purity: Ensure the this compound peptide is of high purity (>95%), as impurities can interfere with the assay.[1] Non-peptide impurities, such as residual solvents from synthesis, can also impact cellular responses.[2]
-
Storage: this compound in solution is prone to degradation. For long-term storage, lyophilized peptide should be kept at -20°C or -80°C.[3] Prepare fresh solutions for each experiment or aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.[3]
-
Bioactivity Confirmation: If possible, test each new batch of this compound for its bioactivity using a standardized positive control cell line.
-
-
Cell-Based Factors:
-
Cell Type and Passage Number: Different macrophage cell lines (e.g., RAW 264.7, J774A.1) and primary macrophages can exhibit varying responses to this compound.[4] Use cells with a consistent and low passage number to minimize phenotypic drift.
-
Receptor Expression: The primary receptor for this compound is Neuropilin-1 (Nrp1).[5] The expression of Nrp1 can vary between cell types and activation states (M1 vs. M2 macrophages).[6][7] Verify Nrp1 expression on your target cells using techniques like flow cytometry or western blotting.
-
Cell Health and Density: Ensure cells are healthy and seeded at an optimal density. Over-confluent or stressed cells may exhibit altered phagocytic capacity.[4]
-
-
Assay Conditions:
-
This compound Concentration: The optimal concentration of this compound for stimulating phagocytosis can vary. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions.[8]
-
Incubation Time: The timing of this compound pre-incubation and the phagocytosis period are critical. A 15-minute incubation with this compound has been shown to be effective for human polymorphonuclear leukocytes (PMNs).[8]
-
Particle-to-Cell Ratio: An optimal particle-to-cell ratio is essential for quantifiable results. A 50:1 ratio of fluorescent microspheres to PMNs has been used successfully.[8]
-
Cytokine Release Assays
Question: I am not observing the expected cytokine profile after stimulating peripheral blood mononuclear cells (PBMCs) with this compound. What should I check?
Answer: Cytokine release assays are sensitive to several variables. Consider the following troubleshooting points:
-
This compound Preparation and Handling:
-
Endotoxin Contamination: Peptides can sometimes be contaminated with endotoxins (lipopolysaccharides), which are potent inducers of pro-inflammatory cytokines. Use endotoxin-free reagents and test your this compound stock for endotoxin levels.
-
Peptide Stability: As with phagocytosis assays, ensure proper storage and handling of this compound to maintain its bioactivity.
-
-
Experimental Setup:
-
Donor Variability: PBMCs from different donors can show significant variability in their cytokine responses.[9] It is advisable to use cells from multiple donors to ensure the observed effect is not donor-specific.
-
Cell Culture Conditions: The choice of cell culture medium and serum can influence cytokine production. Ensure consistency across experiments.
-
Time Course: Cytokine release is a dynamic process. The peak production of different cytokines occurs at different time points.[10][11] Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to capture the optimal window for the cytokines of interest.
-
-
Data Analysis and Interpretation:
-
Expected Cytokine Profile: this compound is known to modulate the immune response, which may not always result in a strong pro-inflammatory cytokine storm. It can promote an anti-inflammatory M2 phenotype in microglia.[12] The expected cytokine profile might include changes in cytokines like TGF-β, IL-10, or a shift in the balance of pro- and anti-inflammatory cytokines.
-
Assay Sensitivity: Ensure your cytokine detection method (e.g., ELISA, multiplex bead array) has sufficient sensitivity to detect the expected concentrations of cytokines.
-
Receptor Binding Assays
Question: I am having difficulty demonstrating specific binding of this compound to its receptor in my binding assay. What could be the issue?
Answer: Receptor binding assays require careful optimization. Here are some factors to consider:
-
Ligand and Receptor Preparation:
-
Labeled this compound: If using a labeled version of this compound (e.g., biotinylated, radiolabeled), ensure the label does not interfere with its binding to the receptor.[9]
-
Receptor Source: The density of Nrp1 on the cell surface can impact the signal in a binding assay. Use a cell line known to express high levels of Nrp1 or consider using membrane preparations from these cells.[13]
-
-
Assay Conditions:
-
Non-Specific Binding: High non-specific binding can mask the specific binding signal. Include appropriate controls, such as competition with an excess of unlabeled this compound, to determine the level of non-specific binding.
-
Incubation Time and Temperature: Binding kinetics are time and temperature-dependent. Perform experiments to determine the optimal incubation time to reach equilibrium. Performing the assay at a lower temperature (e.g., 4°C) can help to minimize receptor internalization.[14]
-
Washing Steps: Insufficient washing can lead to high background signals, while excessive washing can result in the dissociation of the bound ligand. Optimize the number and duration of washing steps.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound? A1: this compound is a tetrapeptide with the amino acid sequence Threonine-Lysine-Proline-Arginine (Thr-Lys-Pro-Arg).[15]
Q2: What is the primary receptor for this compound? A2: The primary receptor for this compound on immune cells such as macrophages and microglia is Neuropilin-1 (Nrp1).[5][12]
Q3: How should I store my this compound peptide? A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C to avoid multiple freeze-thaw cycles.[3]
Q4: What is a typical effective concentration range for this compound in in vitro assays? A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. For phagocytosis assays, concentrations in the range of 100 nM to 10 µM have been reported to be effective.[5][8] A dose-response experiment is always recommended to determine the optimal concentration for your experimental setup.
Q5: Can this compound be used in animal models? A5: Yes, this compound has been used in various animal models to study its immunomodulatory effects.[4] However, its short half-life in vivo should be considered when designing experiments.
III. Quantitative Data Summary
The following tables summarize key quantitative data from the literature to aid in experimental design and data interpretation.
Table 1: this compound Receptor Binding Kinetics
| Ligand | Receptor | Cell Type/System | Kd (Equilibrium Dissociation Constant) | Reference |
| [3H]this compound | This compound Receptor | Thioglycollate-stimulated mouse peritoneal macrophages | 5.3 x 10-8 M | [13] |
| This compound | ACE2 | Recombinant Human ACE2 (SPR) | 460 µmol/L | [16] |
| This compound | Neuropilin-1 (Nrp1) | Recombinant Human NRP1 (SPR) | 10.65 µmol/L | [16] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Cell Type | Effective Concentration | Observed Effect | Reference |
| Phagocytosis | Human PMNs | 5 µg/ml (~10 µM) | Increased engulfment of fluorescent microspheres | [8] |
| Phagocytosis | Mouse Peritoneal Macrophages | 10 µM | Increased phagocytosis of CTC-141 cells | [5] |
| Receptor Binding Inhibition | Microglia | 100 µg/ml | Inhibition of biotinylated this compound binding | [12] |
IV. Experimental Protocols
Protocol: In Vitro Phagocytosis Assay Using Fluorescent Beads
This protocol provides a general framework for assessing this compound-induced phagocytosis in macrophage cell lines (e.g., RAW 264.7).
-
Cell Culture:
-
Culture macrophages in appropriate media and conditions until they reach 70-80% confluency.
-
Seed 1 x 105 cells per well in a 24-well plate and allow them to adhere overnight.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS.
-
Dilute the this compound stock solution to the desired final concentrations in pre-warmed cell culture media. A typical starting range is 0.1 µM to 10 µM.
-
Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media without this compound).
-
Incubate the cells with this compound for 15-60 minutes at 37°C.
-
-
Phagocytosis:
-
Add fluorescently labeled microbeads (e.g., FITC-labeled zymosan or latex beads) to each well at a predetermined optimal particle-to-cell ratio (e.g., 10:1 or 50:1).
-
Incubate for 30-90 minutes at 37°C to allow for phagocytosis.
-
-
Quenching and Washing:
-
To distinguish between internalized and surface-bound beads, add a quenching solution (e.g., Trypan Blue) to quench the fluorescence of the extracellular beads.
-
Wash the cells three times with cold PBS to remove non-phagocytosed beads.
-
-
Analysis:
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysates using a plate reader.
-
Alternatively, cells can be detached and analyzed by flow cytometry to determine the percentage of phagocytic cells and the mean fluorescence intensity per cell.
-
Protocol: Cytokine Release Assay from PBMCs
This protocol outlines the stimulation of human PBMCs with this compound to measure cytokine release.
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
-
Cell Plating and Stimulation:
-
Seed the PBMCs at a density of 2 x 105 cells per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the this compound solutions to the wells. Include a vehicle control and a positive control (e.g., LPS at 100 ng/mL).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 4, 12, 24 hours).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
-
Cytokine Measurement:
-
Analyze the supernatants for the levels of desired cytokines (e.g., TNF-α, IL-6, IL-10, TGF-β) using ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.
-
V. Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for this compound Studies.
Caption: Troubleshooting Decision Tree for this compound Assays.
References
- 1. abbiotec.com [abbiotec.com]
- 2. jpt.com [jpt.com]
- 3. Frontiers | From protein-protein interactions to immune modulation: Therapeutic prospects of targeting Neuropilin-1 in high-grade glioma [frontiersin.org]
- 4. Macrophage activation by this compound and muramyl-dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound analogs for probing its specific receptor site on phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulation-induced cytokine polyfunctionality as a dynamic concept | eLife [elifesciences.org]
- 11. Stimulation-induced cytokine polyfunctionality as a dynamic concept [elifesciences.org]
- 12. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor-mediated endocytosis of this compound by macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound peptide [novoprolabs.com]
- 16. news-medical.net [news-medical.net]
potential off-target effects of Tuftsin in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tuftsin in cell culture experiments. It is designed for researchers, scientists, and drug development professionals to address potential off-target or unexpected effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound?
A1: this compound is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) primarily known for its immunomodulatory functions.[1][2] Its main role is to stimulate the activity of phagocytic cells like macrophages, neutrophils, and microglia.[1][2][3] This includes enhancing phagocytosis, motility, bactericidal activity, and tumoricidal activity.[1][2]
Q2: What are the known receptors for this compound?
A2: The primary receptor for this compound on macrophages and microglia is Neuropilin-1 (Nrp1).[4][5] this compound binding to Nrp1 initiates downstream signaling.[4][5] Earlier studies also identified other binding sites on granulocytes.[6] More recently, Angiotensin-Converting Enzyme 2 (ACE2) has also been identified as a direct binding partner for this compound.[3][7]
Q3: What is the canonical signaling pathway for this compound?
A3: this compound signals through its receptor Nrp1, which lacks a significant intracellular signaling domain and thus requires a co-receptor.[4][5] It has been shown that this compound's signaling in microglia occurs through the canonical Transforming Growth Factor-beta (TGFβ) pathway.[4] This involves promoting TGFβ release and subsequent phosphorylation of Smad3.[4]
Q4: Can this compound have effects on non-immune cells?
A4: Yes. While its primary role is in immunomodulation, the expression of its receptors on other cell types can lead to effects on non-immune cells. For example, Nrp1 is expressed on endothelial cells and some tumor cells.[5] Additionally, this compound's ability to bind ACE2, a receptor present on various cell types including epithelial cells, suggests a broader range of potential cellular targets.[3][7] Effects on such cells might be considered "off-target" in the context of a purely immunological experiment.
Q5: Are there dose-dependent considerations for this compound experiments?
A5: Yes, this compound's effects can be highly dose-dependent. For instance, in vitro studies have shown that the enhancement of natural killer cell cytotoxicity is directly dependent on the concentration of this compound, with maximal stimulation observed at 50 to 100 µg/ml.[8] In other contexts, such as impairing the binding of SARS-CoV-2 S1 to ACE2, concentrations up to 625 µM were required for a complete blockade.[9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Troubleshooting Guides
Problem 1: I am observing an unexpected response (e.g., proliferation, morphological change) to this compound in my non-phagocytic cell line.
-
Possible Cause 1: Receptor Expression. Your cell line may express one of this compound's receptors, such as Neuropilin-1 (Nrp1) or ACE2.[5][7] Nrp1 is involved in various processes including development and cancer, and its activation could lead to unexpected signaling.[5]
-
Troubleshooting Steps:
-
Literature Review: Check published literature for evidence of Nrp1 or ACE2 expression in your cell line or tissue of origin.
-
Expression Analysis: Perform qPCR or immunofluorescence/western blotting to confirm the expression of Nrp1 and ACE2 in your cell line.
-
Use of Inhibitors: If Nrp1 is expressed, consider using a specific Nrp1 inhibitor, such as EG00229, to see if it reverses the observed effect.[4][5]
-
Problem 2: My macrophage or microglia cell line is not responding to this compound.
-
Possible Cause 1: Low Receptor Expression. The specific clone or passage number of your cell line may have low or absent expression of the Nrp1 receptor.
-
Possible Cause 2: Peptide Instability. Natural this compound can be degraded by peptidases in cell culture media. Its activity has been noted to be short-lived.[1]
-
Possible Cause 3: Sub-optimal Concentration. The concentration of this compound may be too low to elicit a response.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify Nrp1 expression in your cells using qPCR or antibody-based methods.
-
Use a Stable Analog: Consider using a more stable analog of this compound, such as a retro-inverso analogue, which has shown higher stability and activity in some assays.[10]
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 10 nM to 100 µM) to identify the optimal effective dose for your specific experimental setup.
-
Positive Control: Ensure your assay is working by using a known activator of phagocytosis, such as LPS, in parallel.
-
Problem 3: I am seeing a pro-tumor or anti-proliferative effect in my cancer cell line, and I'm not sure if this is an on-target or off-target effect.
-
Possible Cause: This could be a context-dependent "on-target" effect. This compound has known anti-tumor activities, often mediated by activating immune cells like macrophages and natural killer cells.[11] However, if this compound directly affects cancer cells, it is likely through receptors like Nrp1 expressed on the tumor cells themselves. This compound-based fusion proteins have been designed to inhibit the growth of circulating tumor cells.[12][13]
-
Troubleshooting Steps:
-
Characterize Receptor Profile: Determine if your cancer cells express Nrp1 or ACE2.
-
Co-culture Experiments: To distinguish between direct effects on cancer cells and immune-mediated effects, perform co-culture experiments with macrophages or other immune cells.
-
Signal Pathway Analysis: If you observe a direct effect, investigate the downstream signaling pathways. For example, since this compound can signal via the TGFβ pathway, you could check for the phosphorylation of Smad3.[4]
-
Quantitative Data Summary
Table 1: Binding Affinities of this compound to Receptors
| Ligand | Receptor | Method | Reported Affinity (KD) | Source |
| This compound | ACE2 | Surface Plasmon Resonance (SPR) | 460 µM | [3][7] |
| This compound | NRP1 | Molecular Docking | -8.1 kcal/mol (Binding Affinity) | [3][9] |
Note: Molecular docking provides a binding affinity score, not a KD value. A more negative value indicates stronger binding.
Table 2: Reported Effective Concentrations of this compound in Vitro
| Effect | Cell Type | Concentration | Source |
| Enhancement of NKC Cytotoxicity | Murine Splenic Effector Cells | 50 - 100 µg/ml | [8] |
| Induction of NO Synthesis | Murine Macrophages | Dose-dependent | [14] |
| Release of IFN-gamma & TNF-alpha | Human Leukocytes (r.i. analogue) | 10⁻¹⁰ M | [10] |
| Inhibition of Gastric Cancer Cells (IC50) | CTC-141 (LDP-TF fusion protein) | 1.4 x 10⁻¹¹ M | [12] |
| Blockade of S1-ACE2 Binding | N/A (Biochemical Assay) | 625 µM (for complete block) | [9] |
Experimental Protocols
Protocol 1: Phagocytosis Assay Using pHrodo™ Green Zymosan Bioparticles
This protocol is to assess the phagocytic activity of macrophages (e.g., J774.1 cell line) in response to this compound.
Materials:
-
J774.1 macrophage cell line
-
Complete DMEM (10% FBS, 1% Pen/Strep)
-
This compound (powder, reconstitute in sterile PBS)
-
LPS (positive control)
-
pHrodo™ Green Zymosan Bioparticles™ Conjugate
-
Live Cell Imaging Solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader or fluorescence microscope
Methodology:
-
Cell Seeding: Seed J774.1 cells at a density of 4 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Remove the culture medium. Add fresh, serum-free medium containing different concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a positive control (e.g., 100 ng/mL LPS) and a negative control (medium only).
-
Incubation: Incubate the cells with the treatments for 2-4 hours at 37°C, 5% CO₂.
-
Particle Preparation: Reconstitute the pHrodo™ Green Zymosan Bioparticles as per the manufacturer's instructions. Dilute the particles in a live cell imaging solution to the recommended working concentration.
-
Phagocytosis: Add the diluted bioparticle suspension to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence (Excitation/Emission ~485/530 nm) every 5-10 minutes for at least 2 hours. Alternatively, visualize phagocytosis using a fluorescence microscope.
-
Analysis: The fluorescence intensity is proportional to the phagocytic uptake of the bioparticles. Plot the fluorescence intensity over time for each treatment condition.
Protocol 2: Immunofluorescence Staining for Neuropilin-1 (Nrp1) Expression
This protocol is to determine if a cell line expresses the this compound receptor Nrp1.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton™ X-100 in PBS for permeabilization
-
5% Bovine Serum Albumin (BSA) in PBS for blocking
-
Primary antibody: Anti-Nrp1 (rabbit or mouse monoclonal)
-
Secondary antibody: Alexa Fluor™ 488-conjugated anti-rabbit/mouse IgG
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Preparation: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach 60-70% confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes. (Note: This step is for intracellular targets; for a surface protein like Nrp1, this can be gentle or skipped if only surface staining is desired).
-
Blocking: Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-Nrp1 primary antibody in the blocking buffer according to the manufacturer's datasheet. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the coverslips for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.
-
Mounting: Wash once with PBS, then mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for DAPI (blue) and Alexa Fluor™ 488 (green).
Visualizations
Caption: Canonical this compound signaling pathway via Nrp1 and TGFβ co-receptor.
Caption: Workflow for troubleshooting unexpected effects of this compound.
Caption: Potential this compound receptor interactions on different cell types.
References
- 1. This compound, a natural activator of phagocyte cells: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Natural Molecule Against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | this compound: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 8. This compound: a naturally occurring immunopotentiating factor. I. In vitro enhancement of murine natural cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Effect of this compound and its retro-inverso analogue on the release of interferon (IFN-gamma) and tumor necrosis factor (TNF-alpha) by human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tuftsin-Nanoparticle Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of Tuftsin to nanoparticles.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to nanoparticles, particularly when using the popular EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide) chemistry.
Issue 1: Low Conjugation Efficiency
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal pH | The pH of the reaction buffer significantly impacts the efficiency of EDC/NHS chemistry. For the activation of carboxyl groups on nanoparticles, a slightly acidic pH (typically 4.5-6.0) is optimal. For the subsequent reaction with the primary amine of this compound, a pH of 7.2-8.5 is generally preferred.[1] It's crucial to perform the reaction in a buffer that does not contain primary amines or carboxylates, such as MES buffer for the activation step and phosphate-buffered saline (PBS) for the conjugation step.[2] |
| Inactive Reagents | EDC and NHS are moisture-sensitive and can hydrolyze over time, leading to reduced activity. Always use freshly prepared EDC and NHS solutions.[2] Store reagents in a desiccator at the recommended temperature. |
| Inappropriate Molar Ratios | The molar ratios of EDC, NHS, and this compound to the nanoparticles are critical. A common starting point is a molar excess of EDC and NHS to the carboxyl groups on the nanoparticles, and a molar excess of this compound to the nanoparticles. Optimization is often necessary. |
| Steric Hindrance | The accessibility of reactive groups on both the nanoparticle surface and this compound can be limited by steric hindrance.[3] Introducing a linker molecule, such as polyethylene glycol (PEG), between the nanoparticle and this compound can increase the distance and flexibility, thereby improving conjugation efficiency.[4][5] |
| Presence of Interfering Substances | Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., citrate) will compete with the intended reaction. Ensure all components are in appropriate, non-reactive buffers.[6] |
| Incorrect Order of Reagent Addition | For a two-step conjugation, the nanoparticles should first be activated with EDC and NHS, followed by removal of excess reagents before the addition of this compound. This prevents unwanted crosslinking of this compound molecules.[2] |
Issue 2: Nanoparticle Aggregation
Possible Causes and Solutions:
| Cause | Recommended Action |
| Loss of Surface Charge | During the activation of carboxyl groups with EDC, the negative surface charge of the nanoparticles is neutralized, which can lead to aggregation due to the loss of electrostatic repulsion.[1] Including NHS or Sulfo-NHS can help to stabilize the nanoparticles. |
| Inappropriate Buffer Conditions | The ionic strength and pH of the buffer can influence nanoparticle stability. Use buffers at a concentration that maintains nanoparticle dispersion. |
| High Nanoparticle Concentration | Working with highly concentrated nanoparticle solutions can increase the likelihood of aggregation.[7] It may be beneficial to perform the conjugation at a more dilute concentration. |
| Insufficient Mixing | Gentle but thorough mixing is essential to ensure a homogenous reaction and prevent localized areas of high reagent concentration that could induce aggregation. Avoid vigorous vortexing or sonication that could damage the nanoparticles. |
Issue 3: Inconsistent Batch-to-Batch Results
Possible Causes and Solutions:
| Cause | Recommended Action |
| Variability in Reagent Quality | Use high-purity, fresh reagents for each experiment to ensure consistency. |
| Inconsistent Reaction Times and Temperatures | Strictly control the incubation times and temperatures for both the activation and conjugation steps as these can affect the reaction kinetics. |
| Incomplete Removal of Excess Reagents | In a two-step conjugation, ensure that excess EDC and NHS are completely removed before adding this compound, as residual reagents can lead to side reactions and variability. |
| Inadequate Characterization | Thoroughly characterize each batch of conjugated nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and aggregation, Zeta Potential for surface charge, and a method to quantify conjugated this compound (e.g., HPLC, fluorescence spectroscopy).[8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal chemistry for conjugating this compound to nanoparticles?
A1: The most common and versatile method is carbodiimide chemistry using EDC and NHS (or the water-soluble version, Sulfo-NHS).[9] This method forms a stable amide bond between a carboxyl group on the nanoparticle and the primary amine group of the N-terminus or the lysine side chain of this compound.
Q2: How can I quantify the amount of this compound conjugated to my nanoparticles?
A2: Several methods can be used for quantification. A common approach is to use a fluorescently labeled this compound analog and measure the fluorescence of the conjugate after removing any unbound peptide. High-Performance Liquid Chromatography (HPLC) can also be used to separate the conjugated nanoparticles from free this compound and quantify the amount of peptide.[1] Other methods include UV-Vis spectroscopy if this compound has a distinct absorbance, or assays that quantify the primary amines remaining on this compound after conjugation.[8]
Q3: Should I use a one-step or a two-step EDC/NHS conjugation process?
A3: A two-step process is generally recommended for conjugating peptides like this compound.[2] In the first step, the carboxyl groups on the nanoparticles are activated with EDC and NHS. After removing the excess activation reagents, this compound is added in the second step. This approach minimizes the risk of EDC-mediated crosslinking of this compound molecules to each other.
Q4: What is the role of a linker in this compound-nanoparticle conjugation?
A4: A linker, such as PEG, can be used to space the this compound molecule away from the nanoparticle surface. This can be beneficial in overcoming steric hindrance, improving the accessibility of this compound for receptor binding, and potentially increasing the overall stability of the conjugate in biological media.[4][5] The length of the linker can also influence the biological activity of the conjugated this compound.
Q5: How does the sequence of this compound (Thr-Lys-Pro-Arg) affect conjugation?
A5: this compound has two primary amine groups available for conjugation: the N-terminal threonine and the side chain of lysine. The C-terminal arginine has a guanidinium group that is also nucleophilic. The choice of conjugation chemistry and reaction conditions can influence which amine reacts. For EDC/NHS chemistry targeting carboxylated nanoparticles, both the N-terminal amine and the lysine side-chain amine are potential reaction sites. The proline residue can introduce a kink in the peptide backbone, which might affect its orientation upon conjugation.[10]
Experimental Protocols
General Two-Step EDC/NHS Conjugation Protocol for this compound to Carboxylated Nanoparticles
This protocol provides a general framework. Optimization of reagent concentrations, buffers, and reaction times is crucial for each specific nanoparticle system.
Materials:
-
Carboxylated Nanoparticles
-
This compound (or a modified version with a terminal cysteine for alternative chemistries)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 4.5-6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS) (pH 7.2-7.4)
-
Quenching Solution: Glycine or Tris buffer (100 mM, pH 7.4)
-
Washing Buffer: PBS or other suitable buffer
-
Centrifuge or other separation method appropriate for the nanoparticles
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in Activation Buffer to the desired concentration.
-
Sonicate briefly if necessary to ensure a uniform dispersion.
-
-
Activation of Nanoparticles:
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
-
Add EDC and NHS to the nanoparticle suspension. A typical starting molar ratio is a 5-10 fold excess of EDC and NHS over the available carboxyl groups on the nanoparticles.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Centrifuge the activated nanoparticles to form a pellet.
-
Carefully remove and discard the supernatant containing excess EDC and NHS.
-
Resuspend the nanoparticle pellet in Coupling Buffer.
-
Repeat the washing step at least once to ensure complete removal of unreacted reagents.
-
-
Conjugation of this compound:
-
Dissolve this compound in Coupling Buffer at a concentration that provides a desired molar excess relative to the nanoparticles.
-
Add the this compound solution to the washed, activated nanoparticles.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted Sites:
-
Add the Quenching Solution to the reaction mixture to deactivate any remaining active NHS-ester groups on the nanoparticles.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Centrifuge the this compound-conjugated nanoparticles to separate them from the reaction solution.
-
Remove and discard the supernatant containing unbound this compound and quenching agent.
-
Resuspend the nanoparticle pellet in a suitable storage buffer.
-
Repeat the washing step two to three times to ensure the removal of all unbound molecules.
-
-
Characterization:
-
Characterize the final this compound-nanoparticle conjugate for size, surface charge, and the amount of conjugated this compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. CyTOForum • View topic - New conjuate doesn't work, now what? [cytoforum.stanford.edu]
- 4. Targeted Drug Delivery Using this compound-bearing Liposomes: Implications in the Treatment of Infectious Diseases and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The generation of antibody in mice to this compound: a naturally occurring phagocytosis stimulating tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Gold Nanoparticle Conjugation on Peptide Dynamics and Structure [mdpi.com]
protocol for assessing the stability of Tuftsin solutions
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for assessing the stability of Tuftsin solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical?
A1: this compound is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) primarily derived from the Fc-domain of immunoglobulin G.[1] It plays a significant role in the immune system by stimulating phagocytic cells like macrophages and neutrophils.[1] Its stability is critical because degradation can lead to a loss of biological activity, compromising experimental results and therapeutic potential. The peptide is known to elicit various activities, including antimicrobial, antiviral, and antitumor effects.[2]
Q2: What are the primary factors that affect the stability of this compound in a solution?
A2: The stability of this compound, like many peptides, is influenced by several factors:
-
Temperature: Higher temperatures accelerate degradation. This compound solutions lose biological activity rapidly at room temperature (25°C) and even under refrigeration (5°C).[2]
-
pH: The pH of the solution can affect chemical degradation pathways such as hydrolysis and oxidation.[3][4][5] Maintaining an optimal pH with appropriate buffers is a key strategy for peptide stabilization.[4][6]
-
Enzymatic Degradation: As a peptide, this compound is susceptible to cleavage by proteases, especially in biological media like serum or on intestinal mucosa.[7][8]
-
Oxidation: Amino acid residues within the peptide can be susceptible to oxidation, which can be influenced by the presence of oxygen, metal ions, or light.[4][9]
-
Storage Container/Surfaces: Peptides can adsorb to surfaces, which may affect their concentration and stability.[10]
Q3: How should I prepare and store this compound solutions to ensure stability?
A3: For maximum stability and preservation of biological activity, follow these guidelines:
-
Short-term Storage: For immediate use or storage for a few weeks, keep solutions refrigerated at 4°C.[9]
-
Long-term Storage: For long-term preservation, this compound solutions must be stored frozen, ideally at -20°C or -70°C.[2] Lyophilized (freeze-dried) this compound powder is more stable and should be stored at or below -20°C.[9][11]
-
Solvent: Prepare solutions in sterile, appropriate buffers. Saline solutions have been used in stability studies.[2] The use of co-solvents like glycerol or propylene glycol can sometimes slow degradation.[4]
-
Handling: Avoid repeated freeze-thaw cycles, as this can degrade the peptide. Aliquot the solution into single-use volumes before freezing.
Q4: My HPLC analysis shows high chemical purity, but the solution has low biological activity. What could be the cause?
A4: This is a known issue with this compound solutions. Studies have shown that even when HPLC analysis indicates very minor chemical changes (e.g., only 1% impurities), the biological activity, measured by a phagocytosis assay, can be completely lost.[2] This discrepancy suggests that subtle structural changes, modifications, or aggregation not easily detected by standard HPLC may be occurring, which render the peptide biologically inactive. Therefore, assessing both chemical purity (via HPLC) and biological potency (via bioassay) is crucial for a complete stability profile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of biological activity in solution. | Improper Storage Temperature: Storing at room temperature (25°C) or 5°C leads to a rapid decline in phagocytosis-stimulating activity.[2] | Action: Immediately aliquot and freeze solutions for storage at -20°C or -70°C.[2] Use thawed aliquots promptly and avoid refreezing. |
| Enzymatic Contamination: Presence of proteases in the solution or from external contamination. | Action: Use sterile, protease-free reagents and water. Handle solutions under aseptic conditions. | |
| pH Shift: The pH of the solution may have shifted outside the optimal range for this compound stability. | Action: Prepare solutions using a suitable buffer system to maintain a stable pH.[4][6] | |
| Inconsistent results between different experimental batches. | Variable Storage Conditions: Differences in storage time or temperature between batches. | Action: Standardize the storage protocol for all batches. Maintain a detailed log of storage duration and temperature. |
| Inconsistent Solution Preparation: Minor variations in pH, buffer concentration, or final peptide concentration.[10] | Action: Follow a strict, validated protocol for solution preparation. Ensure all reagents are from reliable sources and within their expiration dates. | |
| New peaks or peak broadening observed in HPLC chromatogram. | Chemical Degradation: Appearance of new peaks indicates the formation of degradation products. | Action: Characterize the degradation products if possible using methods like mass spectrometry (MS).[12][13] This can help identify the degradation pathway (e.g., hydrolysis, oxidation). |
| Aggregation: Peak broadening or loss of the main peak can indicate peptide aggregation.[10] | Action: Analyze the sample using Size Exclusion Chromatography (SEC) to detect aggregates. Consider adjusting formulation by adding excipients that reduce aggregation.[10] |
Quantitative Stability Data
The biological activity of this compound is highly sensitive to storage temperature.
Table 1: Effect of Storage Temperature on this compound's Phagocytosis-Stimulating Activity in Saline Solution
| Storage Temperature | Time | Remaining Biological Activity | HPLC Purity | Reference |
| 25°C | 6 Months | No activity; significant inhibition observed at 12 months. | ~99% (only 1% impurities detected) | [2] |
| 5°C | - | Rapid loss of activity. | Not specified | [2] |
| -20°C | - | Gradual loss of activity. | Not specified | [2] |
| -70°C | - | Gradual loss of activity. | Not specified | [2] |
Data synthesized from a study on sterile saline solutions of synthetic this compound.[2]
Experimental Protocols
Protocol 1: General Stability Study Workflow
This protocol outlines a comprehensive approach to assessing this compound stability, incorporating both chemical and biological analyses.
Caption: Workflow for a comprehensive this compound stability study.
Methodology:
-
Solution Preparation: Dissolve lyophilized this compound in the chosen buffer (e.g., sterile saline) to the desired concentration under aseptic conditions.
-
Initial Analysis (t=0): Immediately after preparation, perform a full analysis on a sample to establish baseline values. This includes HPLC, a bioassay, and visual inspection.
-
Aliquoting and Storage: Distribute the remaining solution into sterile, single-use tubes for each time point and storage condition to avoid cross-contamination and freeze-thaw cycles.
-
Incubation: Place the samples in controlled temperature environments (e.g., 25°C, 5°C, -20°C, -70°C).
-
Time-Point Analysis: At each scheduled interval, retrieve the designated aliquots and perform the same set of analyses as the t=0 sample.
-
Data Comparison: Compare the results from each time point to the baseline data to determine the rate of degradation and loss of activity. Stability is often defined as retaining at least 95% of the initial concentration.[14]
Protocol 2: RP-HPLC for Purity Assessment
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity of this compound and detecting degradation products.[2][12]
-
System: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a linear gradient from low %B to high %B to elute this compound and any impurities. A typical gradient might be 5% to 60% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Sample Preparation: Dilute the this compound solution to an appropriate concentration (e.g., 0.1-1.0 mg/mL) with Mobile Phase A.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main this compound peak divided by the total area of all peaks.
Protocol 3: Phagocytosis Bioassay for Potency Assessment
This bioassay measures the biological activity of this compound by its ability to stimulate phagocytosis in cells like polymorphonuclear leukocytes (PMNs) or macrophages.[2]
-
Cell Preparation: Isolate phagocytic cells (e.g., human PMNs) from blood or use a suitable macrophage cell line. Adjust cell concentration to a working density (e.g., 1x10^6 cells/mL).
-
Opsonized Particles: Prepare particles for phagocytosis (e.g., latex beads, zymosan) by opsonizing them with serum to coat them with immunoglobulins.
-
Assay Setup:
-
In a multi-well plate, add the prepared cells.
-
Add this compound solutions (both control and stability samples) at various concentrations to the wells. Include a negative control (no this compound).
-
Incubate the cells with this compound for a defined period (e.g., 30 minutes at 37°C) to allow for cell stimulation.
-
-
Phagocytosis: Add the opsonized particles to the wells and incubate for another period (e.g., 30-60 minutes at 37°C) to allow for particle engulfment.
-
Quantification: Stop the phagocytosis (e.g., by adding cold buffer or a fixing agent). Measure the extent of phagocytosis. This can be done by:
-
Microscopy: Counting the number of internalized particles per 100 cells.
-
Plate Reader: Using fluorescently labeled particles and measuring the fluorescence of internalized particles after quenching the external fluorescence.
-
-
Data Analysis: Plot the phagocytic index against the this compound concentration and compare the dose-response curves of the stability samples to the t=0 control to determine the relative potency.
This compound Degradation Pathways
This compound can degrade through several chemical and biological pathways that impact its stability and function.
Caption: Overview of this compound's potential degradation pathways.
References
- 1. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of sterile saline solutions of synthetic this compound, a naturally occurring immunomodulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the stability of tylosin A in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound peptide [novoprolabs.com]
- 12. The identification of serum this compound by reverse-phase high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of a bioactive synthetic analogue of this compound by tandem mass spectrometry: anomalous fast atom bombardment activated processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5PSQ-061 Stability of carboplatin infusion solutions used in desensitisation protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tuftsin-Based Drug Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of Tuftsin-based drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc-domain of the heavy chain of immunoglobulin G.[1] Its primary role is to stimulate the phagocytic activity of macrophages and neutrophils.[2] this compound binds to the Neuropilin-1 (Nrp1) receptor on the surface of these immune cells and signals through the canonical Transforming Growth Factor Beta (TGFβ) pathway, leading to an anti-inflammatory M2 shift in microglia and macrophages.[3] This immunomodulatory function makes it a promising candidate for various therapeutic applications, including in the treatment of infections and cancer.[2]
Q2: What are the main challenges encountered when working with this compound-based drugs?
Researchers often face challenges related to the stability, delivery, and targeted efficacy of this compound. Key issues include:
-
Poor Stability: this compound is susceptible to enzymatic degradation in serum, which can limit its in vivo half-life and therapeutic efficacy.[4] Saline solutions of this compound can lose activity rapidly at room temperature.[5]
-
Non-specific Targeting: While this compound preferentially targets phagocytic cells, achieving high concentrations at specific disease sites (e.g., tumors) without affecting healthy tissues can be challenging.
-
Suboptimal Potency: In some applications, the intrinsic activity of native this compound may not be sufficient to elicit a robust therapeutic response.
Q3: How can the therapeutic index of this compound-based drugs be improved?
Several strategies can be employed to enhance the therapeutic index of this compound-based drugs:
-
Drug Delivery Systems: Encapsulating this compound or this compound-drug conjugates in delivery systems like liposomes can protect the peptide from degradation, improve its pharmacokinetic profile, and enhance targeted delivery.[6][7]
-
Chemical Modification and Analogs: Synthesizing this compound analogs with modified amino acid sequences can improve stability and receptor binding affinity.[8][9][10] For instance, modifying the N-terminus can enhance biological activity.[10]
-
Conjugation to Targeting Moieties: Attaching this compound to molecules that target specific cell surface receptors (e.g., in cancer cells) can increase drug concentration at the desired site, thereby reducing off-target effects.[11][12]
-
Combination Therapies: Using this compound in combination with other therapeutic agents can lead to synergistic effects. For example, combining this compound with a remyelinating agent has shown promise in models of multiple sclerosis.[13]
Troubleshooting Guides
Problem 1: Low In Vitro Efficacy of this compound Analog
Symptoms:
-
Synthesized this compound analog shows lower than expected phagocytosis-stimulating activity in macrophage cell culture.
-
Inconsistent results between experimental repeats.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Peptide Purity and Integrity | Verify the purity and sequence of the synthesized analog. | Use High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm purity (>95%) and correct molecular weight. |
| Peptide Storage and Handling | Improper storage leading to degradation. | Store lyophilized peptide at -20°C or -80°C. For solutions, prepare fresh or store as single-use aliquots at -20°C to avoid freeze-thaw cycles. |
| Assay Conditions | Suboptimal assay parameters for phagocytosis measurement. | Optimize incubation time, this compound concentration, and particle-to-cell ratio. A 15-minute incubation at 37°C with 5 µg/ml this compound and a 50:1 particle-to-PMN ratio has been shown to be effective.[14] |
| Cell Line Viability and Receptor Expression | Poor health of macrophage cell line or low expression of Nrp1 receptor. | Check cell viability using a Trypan Blue exclusion assay. Confirm Nrp1 expression using flow cytometry or western blotting. |
Problem 2: Poor In Vivo Stability and Bioavailability of this compound Conjugate
Symptoms:
-
Rapid clearance of the this compound-drug conjugate in animal models.
-
Low accumulation of the conjugate at the target site.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Enzymatic Degradation | The conjugate is being rapidly degraded by proteases in the blood. | Encapsulate the conjugate in liposomes or other nanoparticles to shield it from enzymatic attack.[6][7] Alternatively, modify the peptide sequence to include non-natural amino acids to increase resistance to proteolysis.[10] |
| Renal Clearance | The small size of the conjugate leads to rapid filtration by the kidneys. | Increase the hydrodynamic size of the conjugate by attaching it to a larger carrier molecule like a polymer or incorporating it into a larger delivery system. |
| Linker Instability | The linker connecting this compound to the drug or carrier is unstable in vivo. | Select a more stable linker chemistry. Evaluate linker stability in plasma or serum before in vivo studies. |
Data Presentation
Table 1: In Vitro Cytotoxicity of a this compound-Lidamycin Fusion Protein (LDM-TF) [15]
| Cell Line | Drug | IC50 (M) |
| CTC-105 | LDM-TF | 1.84 x 10⁻⁸ |
| CTC-141 | LDM-TF | 1.4 x 10⁻¹¹ |
| HGC | LDM-TF | 1.2 x 10⁻¹⁰ |
| MGC | LDM-TF | 1.1 x 10⁻¹⁰ |
Table 2: Binding Affinity of this compound to its Receptors [16]
| Receptor | Equilibrium Dissociation Constant (KD) |
| ACE2 | 460 µmol/L |
| NRP1 | 10.65 µmol/L |
Experimental Protocols
Protocol 1: In Vitro Phagocytosis Assay
This protocol is adapted from studies on this compound-stimulated phagocytosis by human polymorphonuclear leukocytes (PMNs).[14]
Materials:
-
Human PMNs isolated from whole blood.
-
Fluorescently labeled microspheres (e.g., FITC-labeled latex beads).
-
This compound or this compound analog solution.
-
24-well tissue culture plates.
-
Fetal Bovine Serum (FBS).
-
Trypsin solution.
-
Flow cytometer.
Procedure:
-
Seed PMNs in a 24-well plate.
-
Add this compound or the analog at the desired concentration (e.g., 5 µg/ml).
-
Add fluorescent microspheres at a particle-to-cell ratio of 50:1.
-
Incubate for 15 minutes at 37°C.
-
Wash the cells to remove non-adherent particles.
-
Treat with trypsin to detach surface-bound, non-internalized microspheres.
-
Centrifuge the cells through a layer of FBS to pellet the cells and remove remaining free particles.
-
Resuspend the cells and analyze by flow cytometry to quantify the percentage of phagocytic cells and the number of particles engulfed per cell.
Protocol 2: Synthesis of a this compound-Drug Conjugate
This protocol outlines a general approach for conjugating this compound to a drug molecule, as described for a methotrexate conjugate.[11][12]
Materials:
-
Solid-phase peptide synthesis resin.
-
Fmoc- and Boc-protected amino acids.
-
Drug molecule with a reactive group (e.g., a maleimide for reaction with a cysteine).
-
Enzyme-labile linker (e.g., GFLGC).
-
HPLC for purification.
-
Mass spectrometer for characterization.
Procedure:
-
Synthesize the branched peptide carrier containing the this compound targeting moieties using solid-phase synthesis with a mixed Boc and Fmoc strategy.[12]
-
Synthesize the drug-linker construct separately.
-
Cleave the peptide carrier from the resin and purify it by HPLC.
-
Conjugate the drug-linker to the purified peptide carrier in solution.
-
Purify the final this compound-drug conjugate by HPLC.
-
Characterize the conjugate by mass spectrometry to confirm its identity and purity.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Phagocytosis Assay Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biorunstar.com [biorunstar.com]
- 3. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-derived T-peptide prevents cellular immunosuppression and improves survival rate in septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of sterile saline solutions of synthetic this compound, a naturally occurring immunomodulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Drug Delivery Using this compound-bearing Liposomes: Implications in the Treatment of Infectious Diseases and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Drug Delivery Using this compound-bearing Liposomes: Implicati...: Ingenta Connect [ingentaconnect.com]
- 8. This compound analogues: synthesis, structure-function relationships, and implications for specificity of this compound's bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New synthetic and natural this compound-related compounds and evaluation of their phagocytosis-stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo immunopharmacological properties of this compound and four analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 12. Design, synthesis, and in vitro activity of novel drug delivery systems containing this compound derivatives and methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Combines With Remyelinating Therapy and Improves Outcomes in Models of CNS Demyelinating Disease [frontiersin.org]
- 14. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | this compound: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
Technical Support Center: Tuftsin Receptor Binding Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Tuftsin receptor binding experiments. The information is tailored for scientists and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments in a question-and-answer format.
Question: Why am I observing high non-specific binding in my radioligand binding assay?
Answer: High non-specific binding can obscure your specific binding signal. Here are several potential causes and solutions:
-
Inadequate Blocking: The blocking agents in your assay buffer may be insufficient.
-
Solution: Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking agent.
-
-
Ligand Sticking to Surfaces: Your radiolabeled this compound might be adhering to the assay plates or filter membranes.
-
Solution: Pre-treat plates with a blocking agent. For filtration assays, pre-soak the filters in buffer containing a blocking agent. Consider using low-adhesion microplates.
-
-
Suboptimal Washing Steps: Insufficient or overly harsh washing can lead to high background or loss of specific binding, respectively.
-
Solution: Optimize the number of washes and the volume of wash buffer. Ensure the wash buffer composition is appropriate to minimize non-specific interactions without disrupting specific binding.
-
-
High Radioligand Concentration: Using a concentration of radiolabeled this compound that is too high can lead to increased non-specific binding.[1]
-
Solution: Use a radioligand concentration at or below the Kd for your receptor.[1]
-
Question: My specific binding signal is too low. What can I do?
Answer: A low specific binding signal can be due to several factors related to your reagents and experimental setup.
-
Low Receptor Expression: The cells or membrane preparation you are using may have a low number of this compound receptors.
-
Solution: Use a cell line known to express high levels of Neuropilin-1 (Nrp1) or the specific this compound receptor you are studying. You can also try to increase the amount of cell membrane protein per assay point.
-
-
Inactive Ligand: The labeled or unlabeled this compound may have lost its activity.
-
Solution: Verify the integrity and activity of your this compound preparations. If using a custom-labeled this compound, ensure the labeling process has not compromised its binding affinity. A high-performance liquid chromatography (HPLC) purified fluorescein-labeled analogue of this compound has been shown to retain full biological activity.[2]
-
-
Incorrect Assay Conditions: The pH, temperature, or incubation time of your assay may not be optimal.
-
Presence of Inhibitory Substances: Your buffers or reagents might contain substances that interfere with this compound binding.
-
Solution: Use high-purity reagents and check for any known inhibitors of this compound-receptor interaction in your solutions.
-
Question: I am seeing inconsistent results between replicate wells. What is the cause?
Answer: Poor reproducibility can stem from technical errors in assay execution.
-
Pipetting Inaccuracies: Inconsistent volumes of reagents, especially the radioligand or competitor, can lead to significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing master mixes to be dispensed.
-
-
Inadequate Mixing: Failure to properly mix the assay components can result in uneven binding.
-
Solution: Gently mix the contents of the wells after adding all reagents.
-
-
Cell Clumping: If using whole cells, clumping can lead to inconsistent cell numbers per well.
-
Solution: Ensure a single-cell suspension before plating. Gentle trituration can help break up clumps.
-
-
Temperature Gradients: Uneven temperature across the assay plate during incubation can affect binding kinetics.
-
Solution: Ensure the entire plate is at a uniform temperature during incubation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors for this compound?
A1: The primary receptor for this compound is Neuropilin-1 (Nrp1).[3][5][6] this compound has also been shown to bind to Angiotensin-Converting Enzyme 2 (ACE2).[7][8][9]
Q2: What is the signaling pathway activated by this compound binding to its receptor?
A2: this compound binding to Nrp1 has been shown to signal through the canonical transforming growth factor-beta (TGF-β) pathway.[5][6] This activation leads to the phosphorylation of Smad3.[5]
Q3: What are typical binding affinity (Kd) values for this compound?
A3: Reported equilibrium dissociation constants (Kd) for this compound binding vary depending on the receptor and the experimental system. For instance, the Kd for this compound binding to ACE2 has been reported as approximately 460 µmol/L, while for NRP1 it is around 10.65 µmol/L.[7][8][10] In another study using [3H]this compound with thioglycollate-stimulated mouse peritoneal macrophages, a Kd of 5.3 x 10-8 M was determined.[4]
Q4: Can I use fluorescently labeled this compound for binding experiments?
A4: Yes, fluorescently labeled this compound can be used. A study has successfully used an HPLC-purified, fluorescein-labeled this compound analogue for binding studies with polymorphonuclear leukocytes, observing binding, aggregation, and internalization.[2]
Q5: What are some important considerations for setting up a competitive binding assay for this compound?
A5: In a competitive binding assay, you measure the ability of an unlabeled compound to compete with a labeled this compound analogue for binding to the receptor. Key considerations include:
-
Using a concentration of the labeled ligand at or below its Kd.[1]
-
Ensuring the incubation time is sufficient to reach equilibrium.[1]
-
Including controls for total binding (labeled ligand only) and non-specific binding (labeled ligand in the presence of a large excess of unlabeled this compound).
Quantitative Data Summary
| Ligand | Receptor/Cell Type | Assay Type | Binding Affinity (Kd) | Reference |
| This compound | ACE2 | Surface Plasmon Resonance (SPR) | 460 µmol/L | [7][8] |
| This compound | NRP1 | Surface Plasmon Resonance (SPR) | 10.65 µmol/L | [7][8] |
| [3H]this compound | Thioglycollate-stimulated mouse peritoneal macrophages | Radioligand Binding Assay | 5.3 x 10-8 M | [4] |
| Compound | Cell Line | Assay Type | IC50 | Reference |
| LDM-DF (this compound-fusion protein) | CTC-105 (gastric cancer) | MTT Assay | 1.84 x 10-8 M | [6] |
| LDM-DF (this compound-fusion protein) | CTC-141 (gastric cancer) | MTT Assay | 1.4 x 10-11 M | [6] |
| LDM-DF (this compound-fusion protein) | HGC (gastric cancer) | MTT Assay | 1.2 x 10-10 M | [6] |
| LDM-DF (this compound-fusion protein) | MGC (gastric cancer) | MTT Assay | 1.1 x 10-10 M | [6] |
Experimental Protocols
Protocol 1: Biotinylated this compound Binding Assay [3]
This protocol is adapted from a study observing this compound binding to primary microglia.
-
Cell Preparation: Plate primary microglia in a suitable culture vessel.
-
Inhibitor Treatment (Optional): If testing inhibitors, expose cells to varying concentrations of the inhibitor for 1 hour at 37°C.
-
Ligand Binding: Treat the cells with 100 µg/ml of biotinylated this compound for 30 minutes at room temperature. This temperature is used to minimize peptide internalization.
-
Washing: Thoroughly wash the cells to remove unbound biotinylated this compound.
-
Fixation: Fix the cells using a suitable fixation agent.
-
Staining: Stain the cells with Cy3-conjugated streptavidin to visualize the bound biotinylated this compound.
-
Analysis: Observe the cells under a fluorescence microscope.
Protocol 2: Radioligand (3H-Tuftsin) Binding Assay [4]
This protocol is based on a study of [3H]this compound binding to mouse peritoneal macrophages.
-
Cell Preparation: Isolate mouse peritoneal macrophages and prepare a cell suspension.
-
Assay Setup: In microcentrifuge tubes, combine the macrophage suspension with increasing concentrations of [3H]this compound.
-
Total Binding: Wells containing only cells and [3H]this compound.
-
Non-specific Binding: Wells containing cells, [3H]this compound, and a large excess (e.g., 1000-fold) of unlabeled this compound.
-
-
Incubation: Incubate the tubes at 22°C to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Centrifuge the tubes to pellet the cells.
-
Washing: Carefully aspirate the supernatant and wash the cell pellet with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the radioactivity in the pellet using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis or non-linear regression to determine Kd and Bmax.
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics [7][8]
This protocol provides a general workflow for analyzing this compound-receptor interactions using SPR.
-
Chip Preparation: Immobilize the recombinant human receptor (e.g., ACE2 or NRP1) onto a sensor chip surface.
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Use an empty flow cell without immobilized protein as a reference.
-
-
Data Collection: Monitor the change in response units (RU) over time.
-
Data Analysis: Determine the steady-state affinity (equilibrium dissociation constant, Kd) by fitting the binding data to a suitable binding model (e.g., 1:1 binding).
Visualizations
Caption: this compound signaling through the Nrp1/TGF-β pathway.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Receptor-mediated internalization of this compound by human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Natural Molecule Against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 9. This compound: A Natural Molecule Against SARS-CoV-2 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
Validation & Comparative
A Comparative Guide to Validating Tuftsin's Binding with Neuropilin-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tuftsin's binding to the Neuropilin-1 (NRP-1) receptor against other known NRP-1 ligands. It includes supporting experimental data, detailed protocols for validation, and visualizations of the key molecular interactions and experimental processes.
Executive Summary
This compound, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), has been identified as a ligand for the Neuropilin-1 (NRP-1) receptor, a key player in angiogenesis, neuronal guidance, and immune response. This guide delves into the specifics of this interaction, comparing this compound's binding characteristics to those of the endogenous ligand, Vascular Endothelial Growth Factor A (VEGF-A165), and other synthetic peptides like TKPPR and C-end rule (CendR) peptides. The evidence presented herein confirms that this compound binds to NRP-1 and competitively inhibits the binding of VEGF-A165, albeit with a lower affinity than the natural ligand and some synthetic analogs. The downstream signaling of this compound through NRP-1 has been shown to proceed via the canonical Transforming Growth Factor-beta (TGF-β) pathway.
Comparison of Binding Affinities
The binding of various ligands to the Neuropilin-1 receptor has been quantified using several methodologies, including competitive binding assays and surface plasmon resonance. The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that the values are sourced from different studies and experimental conditions may vary.
| Ligand | Sequence/Description | Binding Affinity (to NRP-1) | Method |
| This compound | Thr-Lys-Pro-Arg (TKPR) | IC50: ~25 µM[1] | Competitive Binding Assay |
| VEGF-A165 | Natural Protein Ligand | Kd: 0.2-0.3 nM[2] | Radio-ligand Binding Assay |
| TKPPR Analog (KDKPPR) | Lys-Asp-Lys-Pro-Pro-Arg | Ki: 90 nM | Competitive Binding Assay[3] |
| CendR Peptide (ATWLPPR) | Ala-Thr-Trp-Leu-Pro-Pro-Arg | IC50: 19 µM | Competitive Binding Assay |
| CendR Peptide (Sema3F-derived) | Trp-Asp-Gln-Lys-Lys-Pro-Arg-Asn-Arg-Arg | Kd: 33 µM | Isothermal Titration Calorimetry[4] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; Ki: Inhibition constant.
Signaling Pathway of this compound-NRP-1 Interaction
Upon binding to NRP-1, this compound initiates a downstream signaling cascade through the canonical TGF-β pathway. This involves the recruitment of the TGF-β type I receptor (TβRI) as a co-receptor. The activation of TβRI leads to the phosphorylation of Smad3, which then translocates to the nucleus to regulate gene expression.[5][6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of C-terminal Sequence on Competitive Semaphorin Binding to Neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine-204 in the Linker Region of Smad3 Mediates the Collagen-I Response to TGF-β in a Cell Phenotype-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-beta and Smad3 signaling link inflammation to chronic fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of Tuftsin with other immunomodulatory peptides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory peptide Tuftsin with other notable alternatives, supported by experimental data and detailed methodologies. This analysis aims to facilitate informed decisions in the selection and application of these potent biomolecules in research and therapeutic development.
This compound, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc domain of immunoglobulin G, has long been recognized for its potent immunostimulatory properties. Its primary functions include the enhancement of phagocytosis, augmentation of antigen presentation, and modulation of cell-mediated immunity.[1][2] This guide compares the efficacy of this compound with other well-characterized immunomodulatory peptides: Thymosin alpha 1, a key mediator of T-cell maturation; LL-37, a cathelicidin with broad antimicrobial and immunomodulatory roles; and Rigin, another IgG-derived peptide.
Comparative Efficacy of Immunomodulatory Peptides
The following table summarizes key quantitative data on the immunomodulatory effects of this compound and its counterparts. It is important to note that direct comparative studies are limited, and the presented data is a synthesis from individual research efforts.
| Parameter | This compound | Thymosin alpha 1 | LL-37 | Rigin |
| Primary Function | Phagocytosis enhancement, antigen presentation | T-cell maturation and activation | Antimicrobial, pro- and anti-inflammatory responses | Lymphocyte-mediated immune responses |
| Receptor(s) | Neuropilin-1 (Nrp1)[3] | Toll-like receptors (TLRs)[4] | TLRs, P2X7R, FPR2[5] | Not fully elucidated |
| Key Signaling Pathways | TGF-β[3] | MyD88-dependent pathways | NF-κB, MAPK[5] | Not fully elucidated |
| Phagocytosis Enhancement | Significant stimulation of macrophage and neutrophil phagocytosis[6] | Indirect effects via T-cell activation | Can modulate phagocytosis, effects are context-dependent | Limited direct effect on phagocytes, acts more on lymphocytes |
| Cytokine Induction | Induces IL-1, TNF-α, IL-6[7] | Induces IL-2, IFN-γ, IL-12[8] | Induces a wide range of cytokines and chemokines including IL-8, IL-1β, IL-10 depending on the context[9] | Enhances both cell-mediated and humoral responses |
| Optimal Concentration for Phagocytosis | ~5 µg/ml for human PMNs[6] | Not applicable | Not a primary function | Similar efficacy to this compound in enhancing macrophage phagocytosis |
| Effect on T-cells | Augments macrophage-dependent T-lymphocyte education[10] | Promotes T-cell maturation (CD4+/CD8+), enhances T-cell function[8] | Chemoattractant for T-cells, modulates T-cell responses[5] | Appears to manifest its response more through lymphocytes |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Phagocytosis Assay
This protocol outlines a common method for assessing the phagocytic activity of immune cells stimulated by immunomodulatory peptides.
1. Cell Preparation:
-
Isolate primary phagocytes (e.g., peritoneal macrophages or peripheral blood mononuclear cells) from a suitable animal model (e.g., mice) or use a relevant cell line (e.g., J774A.1).
-
Culture the cells in appropriate media and seed them in a 96-well plate at a density of 1x10⁶ cells/well.[11]
-
Allow cells to adhere for 2-4 hours at 37°C in a 5% CO₂ incubator.
2. Peptide Stimulation:
-
Prepare stock solutions of the immunomodulatory peptides (this compound, LL-37, etc.) in a suitable buffer (e.g., sterile PBS).
-
Add the peptides to the cell cultures at various concentrations (e.g., 1, 10, 100 µg/mL) and incubate for a predetermined time (e.g., 1 hour) at 37°C.[12]
3. Phagocytosis Induction:
-
Introduce fluorescently labeled particles (e.g., zymosan beads, E. coli BioParticles, or latex beads) to the cell cultures at a particle-to-cell ratio of approximately 10:1.[13][14]
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
4. Quantification:
-
Wash the cells with cold PBS to remove non-phagocytosed particles.
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Alternatively, for single-cell analysis, detach the cells and analyze them using flow cytometry to determine the percentage of phagocytic cells and the mean fluorescence intensity per cell.[6]
Cytokine Profiling
This protocol describes a general method for measuring cytokine production by immune cells following peptide stimulation.
1. Cell Stimulation:
-
Prepare immune cell cultures (e.g., PBMCs or specific lymphocyte populations) as described in the phagocytosis assay.
-
Stimulate the cells with the immunomodulatory peptides at various concentrations for a specified duration (e.g., 24-48 hours).[15]
2. Supernatant Collection:
-
Centrifuge the cell culture plates to pellet the cells.
-
Carefully collect the cell-free supernatants, which contain the secreted cytokines.
3. Cytokine Quantification:
-
Analyze the supernatants for the presence and concentration of various cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-10) using a multiplex immunoassay platform such as Meso Scale Discovery (MSD), Olink, or a standard enzyme-linked immunosorbent assay (ELISA).[16][17]
-
Follow the manufacturer's instructions for the chosen assay platform.
4. Data Analysis:
-
Generate a standard curve for each cytokine to determine their concentrations in the samples.
-
Compare the cytokine levels in the peptide-stimulated samples to the unstimulated control to determine the immunomodulatory effect of each peptide.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the discussed immunomodulatory peptides and a typical experimental workflow.
References
- 1. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Properties and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 6. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LL-37 Immunomodulatory Activity during Mycobacterium tuberculosis Infection in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to: Bead-based Phagocytosis Assay | by Marie Rose Schrimpf | Medium [medium.com]
- 12. dovepress.com [dovepress.com]
- 13. media.jax.org [media.jax.org]
- 14. researchgate.net [researchgate.net]
- 15. The Immunomodulatory Activity of Thymosin Alpha 1 on Tumor Cell Lines and Distinct Immune Cell Subsets [pubmed.ncbi.nlm.nih.gov]
- 16. The role of cytokine profiling in a changing cell therapy testing landscape | CellCarta [cellcarta.com]
- 17. Advances in Proteomic Techniques for Cytokine Analysis: Focus on Melanoma Research - PMC [pmc.ncbi.nlm.nih.gov]
Tuftsin vs. CpG Oligodeoxynucleotides: A Comparative Guide to Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine development, the choice of adjuvant is critical in modulating the desired immune response. This guide provides an objective comparison of two distinct immunomodulatory adjuvants: the endogenous tetrapeptide Tuftsin and synthetic CpG oligodeoxynucleotides (ODNs). By examining their mechanisms of action, signaling pathways, and performance data from preclinical studies, this document aims to equip researchers with the necessary information to make informed decisions for their vaccine formulations.
At a Glance: Key Differences
| Feature | This compound | CpG Oligodeoxynucleotides (ODNs) |
| Origin | Natural tetrapeptide derived from the Fc region of IgG | Synthetic single-stranded DNA molecules |
| Primary Receptor | Neuropilin-1 (Nrp1) | Toll-like receptor 9 (TLR9) |
| Signaling Pathway | TGF-β signaling pathway | MyD88-dependent and TRIF-dependent pathways |
| Immune Response | Balanced Th1/Th2 or Th2-leaning response | Strong Th1-biased immune response |
| Key Effects | Enhances phagocytosis, promotes antigen presentation, augments antibody production. | Induces pro-inflammatory cytokines, enhances cellular immunity (CTLs), and promotes isotype switching to IgG2a. |
Mechanism of Action and Signaling Pathways
This compound and CpG ODNs exert their adjuvant effects through distinct cellular and molecular pathways.
This compound: This natural tetrapeptide enhances the function of antigen-presenting cells (APCs), particularly macrophages and dendritic cells.[1] this compound binds to the neuropilin-1 (Nrp1) receptor, initiating a signaling cascade through the transforming growth factor-beta (TGF-β) pathway. This leads to increased phagocytic activity and enhanced antigen presentation, ultimately augmenting both humoral and cellular immune responses.[2]
CpG Oligodeoxynucleotides (ODNs): These synthetic molecules mimic bacterial DNA and are recognized by Toll-like receptor 9 (TLR9) within the endosomes of APCs, such as plasmacytoid dendritic cells and B cells.[3][4] This recognition triggers the MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and AP-1.[4] The outcome is a potent innate immune response characterized by the production of pro-inflammatory cytokines and a strong Th1-biased adaptive immune response, crucial for clearing intracellular pathogens.[3][4]
Performance Data: A Comparative Overview
Direct comparative studies between this compound and CpG ODNs are limited. The following tables summarize quantitative data from separate preclinical studies, providing insights into their respective adjuvant activities. Note: These results are not from head-to-head comparisons and should be interpreted with consideration of the different experimental models and antigens used.
Humoral Immune Response
Table 1: Adjuvant Effect on Antibody Titers
| Adjuvant | Antigen | Model | Key Findings | Reference |
| This compound (in liposomes) | Candida albicans whole cell antigens | Murine | Significantly elevated total antibody titers (166,667 ± 14,434) and increased IgG2a levels. | [5] |
| CpG ODN (BW006) | Recombinant Hepatitis B surface antigen (HBsAg) | Murine (BALB/c) | 5-20 µg of CpG ODN showed the best co-stimulation for HBsAb serum conversion. Mice vaccinated with CpG ODN and regular vaccine had the highest antibody concentrations. | [6] |
| CpG ODN (2395) | Hepatitis B Vaccine (Engerix B) | Murine (BALB/c) | CpG 2395 supplementation resulted in a significant 4.4-fold increase in signal-to-noise ratio for anti-HBs antibodies by day 28 compared to vaccine alone. | [7] |
Cellular Immune Response
Table 2: Adjuvant Effect on T-cell Responses and Cytokine Production
| Adjuvant | Antigen | Model | Key Findings | Reference |
| This compound (in liposomes) | Candida albicans whole cell antigens | Murine | Splenocytes from immunized mice secreted markedly higher levels of IFN-γ (634 ± 128 pg/mL) and IL-4 (582 ± 82 pg/mL), indicating a balanced Th1/Th2 response. Enhanced T cell proliferation (stimulation index: 3.9 ± 0.84). | [5] |
| CpG ODN (BW006) | Recombinant Hepatitis B surface antigen (HBsAg) | Murine (BALB/c) | Increased mRNA levels of IL-12a, IL-12b, and IL-10 in splenocytes, peaking between 3 and 6 hours after induction. | [6] |
| CpG ODN | Hen Egg Lysozyme (HEL) in IFA | Murine (BALB/c and B10.D2) | Switched the immune response from a Th2-dominated to a Th1-dominated cytokine pattern with high levels of HEL-specific IFN-γ secretion. | [8] |
| CpG ODN | HBsAg | HBsAg-Transgenic Mice | Co-injection of CpG ODN with HBsAg induced HBsAg-specific CD4+ and CD8+ T cells that secrete IFN-γ. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.
This compound Adjuvant Protocol: Candida albicans Vaccine Model[5]
-
Vaccine Formulation: this compound was incorporated into liposomes containing Candida albicans whole cell antigens (Tuft-lip-WCAg).
-
Animal Model: A murine model of systemic C. albicans infection was used.
-
Immunization Schedule: Mice were immunized, and booster doses were administered at specified intervals.
-
Evaluation of Immune Response:
-
Humoral Response: Serum antibody titers and isotypes (IgG1, IgG2a) were measured by ELISA.
-
Cellular Response: T-cell proliferation was assessed by stimulating splenocytes with the antigen and measuring incorporation of a radioactive tracer. Cytokine levels (IFN-γ, IL-4) in the supernatant of stimulated splenocytes were quantified by ELISA.
-
-
Efficacy Assessment: The protective efficacy of the vaccine was determined by survival analysis and fungal burden in the kidneys following a challenge with a lethal dose of C. albicans.
CpG ODN Adjuvant Protocol: Hepatitis B Vaccine Model[6][7]
-
Vaccine Formulation: CpG ODNs were co-administered with either recombinant Hepatitis B surface antigen (HBsAg) or a commercial Hepatitis B vaccine (Engerix B).
-
Animal Model: BALB/c mice were used.
-
Immunization Schedule: Mice were immunized intramuscularly, with booster immunizations given at defined time points.
-
Evaluation of Immune Response:
-
Humoral Response: Anti-HBs antibody titers in the serum were measured by ELISA.
-
Cellular Response: The expression of co-stimulatory molecules (CD80, CD86) on dendritic cells was analyzed by flow cytometry. Cytokine mRNA levels (IL-10, IL-12) in splenocytes were quantified by RT-PCR.
-
-
Efficacy Assessment: The primary endpoint was the induction of a robust and specific antibody response against HBsAg.
Conclusion
This compound and CpG ODNs represent two distinct and potent classes of vaccine adjuvants, each with a unique mechanism of action and resulting immune profile.
-
CpG ODNs are powerful inducers of Th1-biased immunity , making them an excellent choice for vaccines against intracellular pathogens and for cancer immunotherapy where robust cellular immunity is paramount.[4]
-
This compound appears to promote a more balanced Th1/Th2 response , which can be beneficial for vaccines requiring a strong antibody response alongside cellular immunity.[5] Its ability to enhance phagocytosis also makes it an attractive candidate for targeting particulate antigens.[2]
The selection between this compound and CpG ODNs should be guided by the specific requirements of the vaccine, including the nature of the antigen, the target pathogen or disease, and the desired type of protective immune response. Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these two promising adjuvants in various vaccine platforms.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel adjuvant combination of CpG ODN, indolicidin and polyphosphazene induces potent antibody- and cell-mediated immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CpG DNA as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Azole-Resistant Candida albicans: Tetrapeptide this compound-Modified Liposomal Vaccine Induces Superior Immune Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced specific immune responses by CpG DNA in mice immunized with recombinant hepatitis B surface antigen and HB vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-administration of a Hepatitis B vaccine with... | F1000Research [f1000research.com]
- 7. CpG Oligodeoxynucleotides Act as Adjuvants that Switch on T Helper 1 (Th1) Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CpG Oligodeoxynucleotides with Hepatitis B Surface Antigen (HBsAg) for Vaccination in HBsAg-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Azole-Resistant Candida albicans: Tetrapeptide this compound-Modified Liposomal Vaccine Induces Superior Immune Protection - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Tuftsin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Tuftsin, a naturally occurring tetrapeptide, with its analogues and other anti-inflammatory agents. We present supporting experimental data from various preclinical models, detail the experimental protocols, and illustrate the key signaling pathways involved in this compound's mechanism of action.
This compound's Anti-inflammatory Efficacy in Preclinical Models
This compound has demonstrated significant anti-inflammatory properties in various in vivo models of autoimmune and inflammatory diseases. Its therapeutic potential has been primarily investigated in models of rheumatoid arthritis and multiple sclerosis.
Collagen-Induced Arthritis (CIA)
In a mouse model of collagen-induced arthritis (CIA), a derivative of this compound, this compound-phosphorylcholine (TPC), has been shown to significantly reduce disease severity. Treatment with TPC led to a substantial decrease in the arthritis score compared to control groups.[1] Furthermore, TPC treatment modulated the cytokine profile, leading to a reduction in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10.[1]
Table 1: Effect of this compound-phosphorylcholine (TPC) on Arthritis Score in CIA Mice
| Treatment Group | Mean Arthritis Score (Day 31) |
| TPC (oral) | 1.5 |
| PBS (oral) | 11.8 |
| TPC (s.c.) | 1.5 |
| PBS (s.c.) | 11.8 |
| Data from a study on this compound-phosphorylcholine (TPC) in a mouse model of collagen-induced arthritis.[2] |
Table 2: Effect of this compound-phosphorylcholine (TPC) on Cytokine Levels (pg/ml) in CIA Mice
| Cytokine | TPC (oral) | PBS (oral) | TPC (s.c.) | PBS (s.c.) |
| TNF-α | 633 ± 91 | 1677 ± 137 | 621 ± 72 | 1586 ± 65 |
| IL-17 | 505 ± 26 | 1585 ± 90 | 497 ± 28 | 1585 ± 97 |
| IL-1β | 183 ± 111 | 686 ± 194 | 198 ± 133 | 770 ± 115 |
| IL-10 | 3605 ± 743 | 384 ± 149 | Not Reported | Not Reported |
| Data from a study on this compound-phosphorylcholine (TPC) in a mouse model of collagen-induced arthritis.[1] |
Experimental Autoimmune Encephalomyelitis (EAE)
This compound has also been shown to ameliorate the clinical course of Experimental Autoimmune Encephalomyelitis (EAE), a well-established animal model for multiple sclerosis.[3] Administration of this compound leads to a shift in the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype, along with an expansion of immunosuppressive regulatory T cells (Tregs).[3]
Comparison with this compound Analogues
Research has explored modifications of the this compound peptide to enhance its stability and efficacy. A retro-inverso analogue of this compound, where the peptide bonds are reversed, has been found to be significantly more potent than the parent molecule in a rat adjuvant arthritis model.[4] This increased potency is attributed to its enhanced stability against degradation.[4] The retro-inverso analogue was found to be at least tenfold more potent than natural this compound in inhibiting the secondary lesions in rats with adjuvant arthritis.[4][5] In vitro studies have also shown that the retro-inverso analogue can induce the release of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) from human peripheral blood mononuclear cells, a feat not observed with natural this compound under the same conditions.[6]
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by binding to the Neuropilin-1 (Nrp1) receptor on macrophages and microglia.[7][8] This binding event triggers a signaling cascade through the canonical transforming growth factor-beta (TGF-β) pathway.[7][8] This leads to the phosphorylation of Smad3 and a reduction in Akt phosphorylation, ultimately promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype.[7][8]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
-
Induction: Female Lewis rats are immunized with an intradermal injection of bovine or porcine type II collagen emulsified in Freund's Incomplete Adjuvant on day 0 and day 7.[9]
-
Disease Assessment: The severity of arthritis is assessed by scoring each paw based on the degree of erythema and swelling. The clinical arthritis score is the sum of the scores for all four paws.[10] Paw volume can also be measured using a plethysmometer.
-
Treatment: this compound, its analogues, or control substances are administered orally or via injection, starting before or after the onset of clinical signs, depending on the study design (prophylactic or therapeutic).[9]
-
Outcome Measures: In addition to clinical scores, serum levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) are measured by ELISA. Histopathological analysis of the joints is also performed to assess inflammation, pannus formation, cartilage damage, and bone resorption.[9]
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
-
Induction: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA).[8] Pertussis toxin is administered intraperitoneally on days 0 and 2 to facilitate the entry of inflammatory cells into the central nervous system.[8]
-
Disease Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, ranging from no symptoms to paralysis and death.[7]
-
Treatment: Test compounds are typically administered daily starting from the appearance of the first clinical signs.
-
Outcome Measures: The primary outcome is the clinical score. Additionally, immune cell populations in the spleen and central nervous system can be analyzed by flow cytometry, and cytokine levels can be measured.
Conclusion
In vivo studies provide strong evidence for the anti-inflammatory effects of this compound and its derivatives. The mechanism of action, involving the Nrp1 receptor and the TGF-β signaling pathway, highlights its potential as a modulator of macrophage and T-cell responses. The enhanced potency of its retro-inverso analogue suggests a promising avenue for developing more stable and effective therapeutic agents. Further research, including direct comparative studies with established anti-inflammatory drugs, is warranted to fully elucidate the clinical potential of this compound-based therapies.
References
- 1. This compound-Phosphorylcholine Maintains Normal Gut Microbiota in Collagen Induced Arthritic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel therapeutic compound this compound–phosphorylcholine attenuates collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes an anti-inflammatory switch and attenuates symptoms in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of this compound and its retro-inverso analogue in rat adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound and its retro-inverso analogue on the release of interferon (IFN-gamma) and tumor necrosis factor (TNF-alpha) by human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo immunopharmacological properties of this compound (Thr-Lys-Pro-Arg) and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
Unlocking Immunomodulation: A Comparative Guide to the Structure-Activity Relationship of Tuftsin Analogs
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of various Tuftsin analogs, delving into their structure-activity relationships. This compound, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), exhibits a wide range of immunomodulatory activities, primarily by activating phagocytic cells.[1] This has led to the synthesis and evaluation of numerous analogs with the aim of enhancing its therapeutic potential. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathway and experimental workflows involved in the study of these promising compounds.
Comparative Analysis of this compound Analog Activity
The biological activity of this compound analogs is profoundly influenced by modifications to the parent peptide's structure. Researchers have explored alterations at the N-terminus, C-terminus, within the peptide chain, and through cyclization and dimerization.[2] These modifications impact the analog's ability to bind to its receptor, primarily Neuropilin-1 (Nrp1), and subsequently modulate cellular functions like phagocytosis.[3][4]
Below is a summary of the reported biological activities for various this compound analogs. The data highlights how structural changes can lead to enhanced potency or altered activity profiles.
| Analog Name/Structure | Modification Type | Key Biological Activity | Quantitative Data | Assay Type | Reference |
| This compound | Endogenous Peptide | Phagocytosis Stimulation | Baseline Activity | Phagocytosis Assay | [5] |
| cyclo(Thr-Lys-Pro-Arg-Gly) (ctuf-G) | Cyclic Analog | Enhanced Phagocytosis Stimulation | Optimum concentration 50-fold lower than this compound | Phagocytosis Assay (human polymorphonuclear leukocytes) | [5] |
| cyclo(Thr-Lys-Pro-Arg-Asp) (ctuf-D) - Isomer 1 | Cyclic Analog | Enhanced Phagocytosis Stimulation | Optimum concentration 5-fold lower than this compound | Phagocytosis Assay (human polymorphonuclear leukocytes) | [5] |
| cyclo(Thr-Lys-Pro-Arg-Asp) (ctuf-D) - Isomer 2 | Cyclic Analog | Inactive | Almost inactive | Phagocytosis Assay (human polymorphonuclear leukocytes) | [5] |
| [Lys(4)]-Tuftsin | C-terminal Modification | Enhanced Phagocytosis | Enhanced engulfing activity of macrophages and bactericidal activity of polymorphonuclear leukocytes | In vitro phagocytosis with S. aureus | [6] |
| [Leu1]-Tuftsin | N-terminal Modification | Reduced Phagocytosis Stimulation | Less active than this compound | Phagocytosis Assay | [7] |
| [Hyp3]-Tuftsin and its O-glycosylated derivatives | "Within-chain" Modification | This compound-like activity | Possess this compound-like activity in evoking IL-1 release and modulating immunogenic activity | Interleukin-1 release from mouse peritoneal macrophages | [8] |
| (Thr-Lys-Pro-Arg)4-Lys2-Lys-Gly-OH (TP) | Dimer/Multimer | Increased Stability | More stable than this compound in plasma and liver homogenate | In vitro metabolic stability assay | [1] |
| Thr-Lys-Pro-Pro-Arg (TKPPR) | C-terminal Elongation | This compound Antagonist | Higher affinity antagonist for Neuropilin-1 | Competition binding experiments | [4] |
| Dimeric and Tetrameric TKPPR | Multimeric Antagonist | Greatly Increased Affinity for Nrp1 | Greatly increased affinity for Neuropilin-1 | Competition binding experiments | [4] |
Experimental Protocols
The evaluation of this compound analogs relies on standardized in vitro assays to quantify their biological effects. Below are detailed methodologies for two key experiments: the phagocytosis assay and the receptor binding assay.
Phagocytosis Assay
This assay measures the ability of this compound and its analogs to stimulate the engulfment of particles by phagocytic cells, such as neutrophils or macrophages.
Objective: To quantify the enhancement of phagocytic activity of immune cells upon treatment with this compound analogs.
Materials:
-
Phagocytic cells (e.g., human polymorphonuclear leukocytes (PMNs) or macrophage cell line like J774A.1)
-
This compound and its analogs
-
Fluorescently labeled particles (e.g., FITC-labeled zymosan, fluorescent microspheres, or CFSE-labeled cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
Incubator (37°C, 5% CO2)
-
Flow cytometer or fluorescence microscope
-
Trypan blue or other viability stain
Procedure:
-
Cell Preparation: Culture phagocytic cells to the desired confluency. On the day of the assay, harvest the cells and adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in culture medium.
-
Plating: Seed 100 µL of the cell suspension into each well of a 96-well microplate and incubate for 2 hours to allow for cell adherence.
-
Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Remove the medium from the wells and add 100 µL of the analog solutions to the respective wells. Include a vehicle control (medium only). Incubate for 1 hour at 37°C.
-
Phagocytosis Induction: Add 20 µL of the fluorescently labeled particle suspension to each well. The particle-to-cell ratio should be optimized (e.g., 50:1).
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for phagocytosis.
-
Quenching and Washing: To differentiate between internalized and surface-bound particles, add a quenching agent (e.g., trypan blue for FITC fluorescence) or wash the cells extensively with cold PBS to remove non-phagocytosed particles.
-
Analysis:
-
Flow Cytometry: Detach the cells from the wells using a non-enzymatic cell dissociation solution. Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescent cells (cells that have phagocytosed particles) and the mean fluorescence intensity (indicative of the number of particles per cell).
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and count the number of cells containing fluorescent particles and the number of particles per cell.
-
-
Data Interpretation: Compare the phagocytic activity of cells treated with this compound analogs to the vehicle control and to the native this compound.
Receptor Binding Assay
This assay determines the affinity of this compound analogs for their receptor, Neuropilin-1. A common format is a competitive binding assay using a radiolabeled or fluorescently labeled ligand.
Objective: To determine the binding affinity (e.g., IC50 or Kd) of this compound analogs to the Neuropilin-1 receptor.
Materials:
-
Source of Neuropilin-1 receptor (e.g., cell lines overexpressing Nrp1, or purified recombinant Nrp1)
-
Labeled ligand (e.g., [3H]this compound or a fluorescently tagged this compound analog)
-
Unlabeled this compound and its analogs
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
96-well filter plates with glass fiber filters
-
Vacuum manifold
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In each well of a 96-well filter plate, add the following components in this order:
-
Binding buffer
-
A fixed concentration of the labeled ligand.
-
Increasing concentrations of the unlabeled this compound analog (the competitor). For total binding, add buffer instead. For non-specific binding, add a high concentration of unlabeled native this compound.
-
The receptor source (cell membranes or purified protein).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Place the filter plate on a vacuum manifold and apply vacuum to aspirate the unbound ligand through the filter. The filter will retain the receptor and the bound ligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound ligand.
-
Quantification:
-
Radiolabeled Ligand: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
-
Fluorescently Labeled Ligand: Elute the bound ligand from the filter or measure the fluorescence directly on the filter using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competitor (this compound analog).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the analog that inhibits 50% of the specific binding of the labeled ligand.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathway and Experimental Workflow
The biological effects of this compound and its analogs are initiated by their binding to the Neuropilin-1 receptor, which triggers a specific intracellular signaling cascade. Understanding this pathway is crucial for the rational design of new analogs.
This compound Signaling Pathway
This compound signals through its receptor Neuropilin-1 (Nrp1) via the canonical Transforming Growth Factor-beta (TGF-β) pathway. Upon binding of this compound to Nrp1, a co-receptor, the TGF-β type I receptor (TβRI), is recruited and activated. TβRI then phosphorylates the receptor-regulated SMAD proteins, SMAD2 and SMAD3. The phosphorylated SMAD2/3 complex then binds to the common mediator SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in immunomodulation and phagocytosis.
Caption: this compound signaling cascade through Neuropilin-1 and the canonical TGF-β pathway.
Experimental Workflow for this compound Analog Evaluation
The process of evaluating new this compound analogs typically follows a structured workflow, from synthesis to in-depth biological characterization. This workflow ensures a systematic assessment of their potential as immunomodulatory agents.
Caption: A typical experimental workflow for the evaluation of novel this compound analogs.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. This compound analogues: synthesis, structure-function relationships, and implications for specificity of this compound's bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound binds neuropilin-1 through a sequence similar to that encoded by exon 8 of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced phagocytosis activity of cyclic analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A biochemical study of the phagocytic activities of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of [Leu1]this compound and this compound, a natural phagocytosis-stimulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of [L-hydroxyproline]3-tuftsin analogue and its alpha- or beta-O-D-glucosylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuftsin's Anti-Tumor Efficacy in Preclinical Models: A Comparative Guide
An Objective Analysis of Tuftsin's Performance and Synergistic Potential in Cancer Immunotherapy
The tetrapeptide this compound (Thr-Lys-Pro-Arg) has emerged as a promising immunomodulatory agent with demonstrated anti-tumor properties in a variety of preclinical settings.[1][2] Derived from the Fc domain of the immunoglobulin G (IgG) heavy chain, this compound's primary role is to potentiate the activity of phagocytic immune cells, making it an attractive candidate for cancer immunotherapy.[2][3] This guide provides a comprehensive comparison of this compound's anti-tumor activity across different preclinical models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: A Multi-pronged Immunomodulatory Attack
This compound does not typically exert a direct cytotoxic effect on tumor cells.[4][5] Instead, its anti-cancer activity is mediated through the stimulation of the host's immune system. The primary effector cells for this compound are macrophages, neutrophils, and natural killer (NK) cells.[1][5]
The proposed mechanism involves:
-
Enhanced Phagocytosis: this compound binds to specific receptors, including Neuropilin-1 (Nrp1), on macrophages and monocytes, promoting their ability to engulf and destroy tumor cells.[4]
-
Activation of Cytotoxicity: It stimulates macrophages, NK cells, and granulocytes to become cytotoxic effector cells, capable of directly killing cancerous cells.[1]
-
Modulation of the Tumor Microenvironment: this compound can induce the differentiation of tumor-associated macrophages (TAMs) from a tumor-promoting M2 phenotype to a tumor-suppressing M1 phenotype.[5] This shift is accompanied by the increased production of anti-tumor cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-12, and nitric oxide (NO).[4][5]
-
Signaling Pathway Activation: Upon binding to its receptor, this compound is known to activate the NF-κB signaling pathway, a key regulator of immune and inflammatory responses.[5] It has also been suggested to signal through the TGF-β pathway via its receptor Neuropilin-1.
Caption: this compound's mechanism of anti-tumor activity.
Quantitative Preclinical Data Summary
The following tables summarize the quantitative outcomes of this compound's anti-tumor activity in various preclinical models.
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Type | Animal Model | Treatment | Key Findings | Reference |
| Malignant Melanoma | Murine Model | This compound (IV administration) | Significantly reduced the number of tumor colonies in the lungs. | [6] |
| L1210 Leukemia | Murine Model | This compound | Demonstrated immunotherapeutic agent activity against the tumor. | [1] |
| Colorectal Cancer | Nude Mice (SW-480 cells) | Antigenic Polypeptide + this compound | Most effective tumor inhibition compared to control and other groups. | [7][8] |
| Fibrosarcoma | Murine Model | Etoposide + this compound | Combination was more effective than etoposide alone. | [4] |
| Circulating Gastric Tumor Cells (CTCs) | Mouse Transplant Model (CTC-141) | LDP-TF (this compound fusion protein) | Inhibited CTC tumor growth by 76.3%. | [4] |
Table 2: Immunomodulatory Effects of this compound and its Conjugates
| Cancer Model | Treatment Group | Cytokine Change | Immune Cell Effect | Reference |
| Colorectal Cancer | Antigen Peptides + this compound | ▲ IL-12, ▼ IL-10 | Promoted DC maturation and activation of cytotoxic T lymphocytes. | [7][8] |
| Circulating Gastric Tumor Cells | LDP-TF (this compound fusion protein) | ▲ IL-12, ▼ IL-10 | Promoted macrophage function and phagocytosis. | [4] |
| General (In Vitro) | This compound-like polypeptide ([TKPR]4-K2-G-OH) | ▲ TNF-α, ▲ NO | Promoted macrophage proliferation and differentiation to M1 phenotype. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate this compound's anti-tumor activity.
In Vivo Murine Tumor Model
This protocol describes the establishment of a subcutaneous tumor model, a common method for assessing the efficacy of anti-cancer agents in a living organism.
Caption: General workflow for an in vivo tumor model study.
Detailed Steps:
-
Cell Culture: Tumor cells (e.g., B16 melanoma, L1210 leukemia) are cultured in appropriate media and conditions until they reach the logarithmic growth phase.
-
Animal Acclimatization: Immunocompetent or immunodeficient mice (depending on the study design) are acclimatized to the facility for at least one week.
-
Cell Implantation: Cells are harvested, washed, and resuspended in a sterile solution like PBS, sometimes mixed with Matrigel to support initial growth. A specific number of cells (e.g., 1 x 10^6) is injected subcutaneously into the flank of each mouse.[9]
-
Tumor Monitoring and Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. This compound or a vehicle control is administered according to the study's dosing schedule (e.g., daily intraperitoneal injections). Tumor volume is measured regularly using calipers.
-
Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a maximum allowable size. Tumors are excised, weighed, and processed for further analyses like histology or flow cytometry to assess immune cell infiltration.
In Vitro Cytotoxicity Assay
This protocol measures the ability of immune cells, activated by this compound, to kill tumor cells in a controlled lab setting.
References
- 1. Antitumor effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: its chemistry, biology, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Natural Molecule Against SARS-CoV-2 Infection [frontiersin.org]
- 4. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compoundåå ¶è¡çç©Tè½çæçä½ç¨ç ç©¶è¿å± [html.rhhz.net]
- 6. Antitumor activity of this compound on murine melanoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment Effect of this compound and Antigen Peptide Combined with Immune Cells on Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscimonit.com [medscimonit.com]
- 9. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Enhancing Immunogenicity: A Comparative Guide to Tuftsin-Antigen Conjugates
For researchers, scientists, and drug development professionals, the quest for potent and effective vaccines and immunotherapies is a continuous endeavor. A key strategy in this pursuit is the enhancement of an antigen's immunogenicity – its ability to provoke a robust immune response. Tuftsin, a naturally occurring tetrapeptide, has emerged as a powerful tool in this context. When conjugated to antigens, this compound can significantly amplify the immune response, transforming weakly immunogenic molecules into potent immunogens. This guide provides a comprehensive comparison of the immunogenicity of this compound-antigen conjugates, supported by experimental data and detailed protocols.
Introduction to this compound: A Natural Immunomodulator
This compound is a tetrapeptide (Thr-Lys-Pro-Arg) that is naturally derived from the Fc domain of the heavy chain of immunoglobulin G (IgG).[1] It plays a crucial role in the immune system by stimulating the function of phagocytic cells, such as macrophages and neutrophils.[2][3] this compound's ability to enhance antigen presentation and activate various immune cells makes it an attractive candidate for use as an adjuvant or a carrier in vaccine development.[4][5] Notably, this compound itself is not immunogenic, which is a significant advantage in its application as a conjugate partner.[6]
Comparative Immunogenicity of this compound-Antigen Conjugates
The conjugation of this compound to an antigen can dramatically increase the antigen-specific immune response. This has been demonstrated with a variety of antigens, ranging from small peptides to large proteins. The following table summarizes quantitative data from several studies, showcasing the enhanced immunogenicity of this compound-antigen conjugates compared to the antigen alone or the antigen mixed with this compound.
| Antigen | Conjugate/Formulation | Animal Model | Key Immunological Readout | Result | Reference |
| Bovine Serum Albumin (BSA) | This compound-BSA Conjugate | Mice | Antibody Production | Significantly augmented antibody production compared to BSA alone or BSA mixed with this compound.[2] | [2] |
| Bovine Serum Albumin (BSA) | This compound-BSA Conjugate | Mice | Lymphoproliferative Response | Evoked a high lymphoproliferative immune response , whereas BSA alone was not immunogenic.[2] | [2] |
| Keyhole Limpet Hemocyanin (KLH) | This compound-KLH Conjugate | Mice | Antigen Presentation | Exerted a stronger immunogenic effect in vitro compared to KLH alone.[2] | [2] |
| HIV Peptides (from gp41 and gp120) | Polythis compound-Peptide Conjugates | Mice | Total IgG, IgG Subclasses, T-cell Proliferation, Cytokine Release | Significantly stronger immune response (humoral and cellular) compared to peptide dimers. Induced IgG2a and IgG2b isotype switching.[7] | [7] |
| Plasmodium falciparum Peptide ((NANP)3) | Polythis compound-Peptide Conjugate | Mice | Anti-peptide IgG Titers | Induced anti-peptide antibody production , while the peptide alone did not elicit an IgG response. The response was comparable to a peptide-KLH conjugate.[1] | [1] |
| Candida albicans Whole Cell Antigens (WCAg) | This compound-Liposome-WCAg | Mice | Total Antibody Titers | Significantly elevated total antibody titers (166,667 ± 14,434).[3] | [3] |
| Candida albicans Whole Cell Antigens (WCAg) | This compound-Liposome-WCAg | Mice | T-cell Proliferation | Enhanced T-cell proliferation (Stimulation Index: 3.9 ± 0.84).[3] | [3] |
| Candida albicans Whole Cell Antigens (WCAg) | This compound-Liposome-WCAg | Mice | Cytokine Secretion (IFN-γ and IL-4) | Markedly higher secretion of IFN-γ (634 ± 128 pg/mL) and IL-4 (582 ± 82 pg/mL), indicating a balanced Th1/Th2 response.[3] | [3] |
Mechanism of Action: How this compound Enhances Immunogenicity
The adjuvant effect of this compound is attributed to its ability to directly target and activate antigen-presenting cells (APCs), particularly macrophages. The proposed signaling pathway involves the binding of the this compound-antigen conjugate to specific receptors on the macrophage surface, leading to a cascade of intracellular events that culminate in an enhanced immune response.
This enhanced activation of APCs leads to more efficient processing and presentation of the conjugated antigen to T-helper cells, which in turn stimulates a more robust and sustained adaptive immune response, including increased antibody production and T-cell proliferation.[2][4]
Experimental Protocols
To aid researchers in the assessment of this compound-antigen conjugate immunogenicity, detailed protocols for key experiments are provided below.
Experimental Workflow for Immunogenicity Assessment
The following diagram illustrates a typical workflow for assessing the immunogenicity of a this compound-antigen conjugate.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
Objective: To quantify the antigen-specific antibody titers in the sera of immunized animals.
Materials:
-
96-well microtiter plates
-
Antigen (the same used for conjugation)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Sera from immunized and control animals
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Dilute the antigen to 1-5 µg/mL in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of the collected sera in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells and incubate for 2 hours at room temperature.
-
Wasting: Wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a reading significantly above the background.
Lymphocyte Proliferation Assay
Objective: To measure the proliferation of lymphocytes in response to in vitro re-stimulation with the antigen.
Materials:
-
96-well cell culture plates
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Antigen
-
Mitogen (e.g., Concanavalin A or PHA) as a positive control
-
Cell proliferation reagent (e.g., [³H]-thymidine or a fluorescent dye like CFSE)
-
Scintillation counter or flow cytometer
Protocol:
-
Cell Preparation: Isolate splenocytes from immunized and control animals and prepare a single-cell suspension in complete RPMI-1640 medium.
-
Cell Plating: Seed the splenocytes into a 96-well plate at a density of 2-5 x 10⁵ cells/well.
-
Stimulation: Add the antigen at various concentrations (e.g., 1-10 µg/mL) to the appropriate wells. Include wells with medium alone (negative control) and a mitogen (positive control).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Labeling (for [³H]-thymidine): Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Measurement:
-
For [³H]-thymidine: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
For CFSE: Stain the cells with CFSE prior to plating. After incubation, harvest the cells and analyze the dilution of the CFSE signal by flow cytometry.
-
-
Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) or percentage of divided cells in the antigen-stimulated wells divided by the mean CPM or percentage of divided cells in the medium-only wells.
ELISpot Assay for Cytokine Profiling
Objective: To enumerate the frequency of antigen-specific cytokine-producing cells (e.g., IFN-γ, IL-4).
Materials:
-
96-well ELISpot plates pre-coated with a capture antibody for the cytokine of interest
-
Complete RPMI-1640 medium
-
Antigen
-
Biotinylated detection antibody for the cytokine of interest
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate solution (e.g., BCIP/NBT or AEC)
-
ELISpot plate reader
Protocol:
-
Cell Plating: Add splenocytes (2-5 x 10⁵ cells/well) and the antigen to the pre-coated ELISpot plate. Include appropriate controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Washing: Wash the plate to remove the cells.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Washing: Wash the plate.
-
Enzyme Conjugate Incubation: Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate.
-
Spot Development: Add the substrate solution and incubate until spots develop.
-
Stopping: Stop the reaction by washing with distilled water.
-
Analysis: Dry the plate and count the spots using an ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million cells.
Conclusion
The conjugation of this compound to antigens represents a highly effective strategy for enhancing immunogenicity. The data consistently demonstrate that this compound-antigen conjugates can elicit robust humoral and cellular immune responses, even for antigens that are poorly immunogenic on their own. The detailed experimental protocols provided in this guide offer a framework for researchers to assess and compare the immunogenicity of their own this compound-antigen conjugates, thereby facilitating the development of next-generation vaccines and immunotherapies.
References
- 1. Dithis compound and polythis compound induce an anti-peptide IgG response to non-immunogenic peptides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and this compound conjugates potentiate immunogenic processes: effects and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 6. The lack of antigenicity of this compound: a naturally occurring phagocytosis stimulating tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increase in the immunogenicity of HIV peptide antigens by chemical linkage to polythis compound (TKPR40) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tuftsin's Role in M1 Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tuftsin's performance in inducing M1 macrophage polarization against other common alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of critical pathways and workflows to aid in research and development.
Introduction to Macrophage Polarization and this compound
Macrophages, highly plastic cells of the innate immune system, can adopt distinct functional phenotypes in response to micro-environmental stimuli. This process, known as polarization, results in a spectrum of activation states, with the classically activated (M1) and alternatively activated (M2) phenotypes representing the two extremes.[1][2] M1 macrophages are characterized by a pro-inflammatory response, crucial for host defense against pathogens and for anti-tumor immunity, while M2 macrophages are involved in anti-inflammatory responses and tissue repair.[3]
This compound is a natural tetrapeptide (Thr-Lys-Pro-Arg) derived from the Fc portion of the heavy chain of immunoglobulin G (IgG).[4][5] It is recognized as a potent, natural activator of macrophages, capable of augmenting a wide range of immune functions, including phagocytosis and bactericidal activities.[4] Emerging evidence highlights its role in directing macrophage polarization towards the pro-inflammatory M1 phenotype, making it a molecule of significant interest for immunotherapy and drug delivery applications.
Mechanism of Action: this compound Signaling in Macrophages
This compound initiates its effects by binding to specific receptors on the surface of macrophages. Identified receptors include Neuropilin-1 (Nrp-1) and Fc receptors.[4][6] This binding event is the first step in a signaling cascade that leads to macrophage activation. A key functional outcome of this compound stimulation is the dose-dependent activation of murine macrophages to express inducible nitric oxide synthase (iNOS or NOS2), leading to the production of nitric oxide (NO), a hallmark of the M1 phenotype.[7][8] Notably, this compound can act synergistically with interferon-gamma (IFN-γ) and may require lipopolysaccharide (LPS) for optimal NO induction, suggesting a complex interplay with other signaling pathways.[7]
Caption: Simplified signaling pathway of this compound-mediated macrophage activation.
Performance Comparison: this compound vs. Classical M1 Polarizing Agents
The gold standard for in vitro M1 polarization involves stimulating macrophages with LPS (a component of Gram-negative bacteria) and IFN-γ (a pro-inflammatory cytokine).[2][9] These agents trigger potent pro-inflammatory signaling through pathways like Toll-like receptor 4 (TLR4), NF-κB, and STAT1.[1] this compound offers an alternative, more targeted mechanism for M1 activation.
Table 1: Comparison of M1 Polarizing Agents
| Feature | This compound | LPS + IFN-γ (Classical Activation) |
| Agent Type | Endogenous Tetrapeptide | Bacterial Endotoxin + Cytokine |
| Primary Receptors | Neuropilin-1, Fc Receptors[4][6] | TLR4, IFNGR1/2[1] |
| Key Signaling Pathways | Downstream of Nrp-1/FcR | MyD88/TRIF, NF-κB, JAK-STAT1[1] |
| Hallmark Functional Effect | Potent stimulation of phagocytosis[6][10] | Strong induction of inflammatory cytokines[11] |
| Known M1 Markers Induced | iNOS (Nitric Oxide)[7] | iNOS, TNF-α, IL-1β, IL-6, CD80, CD86[1][12][13] |
Table 2: Expression Profile of M1-Associated Markers
| Marker Type | Marker | This compound-Induced Activation | Classical (LPS+IFN-γ) Activation |
| Effector Molecule | iNOS (NOS2) | Demonstrated upregulation and NO production[7] | Strong upregulation[12] |
| Surface Marker | CD80 / CD86 | Not explicitly detailed in search results | Strong upregulation, considered key M1 markers[11][13][14] |
| Secreted Cytokine | TNF-α | Not explicitly detailed in search results | High levels of secretion[11][12] |
| Functional Activity | Phagocytosis | Significantly augmented[10] | Moderately increased |
| Functional Activity | Antimicrobial | Effective against Leishmania parasites[7] | Broad microbicidal properties[11] |
Experimental Protocols
Below is a comprehensive protocol for inducing and validating M1 macrophage polarization, adaptable for comparing this compound with classical stimuli.
Workflow for M1 Macrophage Polarization and Analysis
Caption: Standard experimental workflow for comparing M1 macrophage polarization agents.
Detailed Methodology
-
Macrophage Isolation and Differentiation (M0 Generation)
-
Murine: Isolate bone marrow from the femur and tibia of mice (6-12 weeks old).[15] Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20-50 ng/mL M-CSF.
-
Human: Isolate CD14+ monocytes from healthy donor peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS). Culture in RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF.[11]
-
Culture the cells for 6-7 days, replacing the medium every 2-3 days, to allow differentiation into non-polarized M0 macrophages.[9][15]
-
-
M1 Polarization
-
Plate the M0 macrophages at the desired density (e.g., 1x10^6 cells/mL).[15]
-
Remove the differentiation medium and replace it with fresh medium containing the polarizing stimuli:
-
Incubate for the desired period: 24 hours for RNA analysis (qPCR) or 48-72 hours for protein analysis (ELISA, Flow Cytometry).[11][15]
-
-
Validation of M1 Phenotype
-
Quantitative PCR (qPCR): Harvest cells, extract RNA, and perform reverse transcription. Analyze the relative gene expression of M1 markers such as Nos2, Tnf, Il1b, and Il6.
-
ELISA / Multiplex Assay: Collect cell culture supernatants to quantify the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[11]
-
Flow Cytometry: Detach cells and stain with fluorescently-labeled antibodies against M1 surface markers, such as CD80 and CD86, and general macrophage markers like F4/80 (murine) or CD11b.[9][14]
-
Nitric Oxide Measurement: Use the Griess Reagent System to measure the concentration of nitrite (a stable product of NO) in the culture supernatant as an indicator of iNOS activity.
-
References
- 1. Frontiers | Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-tailored fusion protein inhibits the growth of circulating gastric tumor cells associated with macrophage phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Leptin Enhances M1 Macrophage Polarization and Impairs Tendon-Bone Healing in Rotator Cuff Repair: A Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expanded characterization of in vitro polarized M0, M1, and M2 human monocyte-derived macrophages: Bioenergetic and secreted mediator profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Receptor-mediated endocytosis of this compound by macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuftsin's Edge: A Comparative Analysis of Macrophage-Activating Agents
For researchers, scientists, and professionals in drug development, the quest for potent and specific macrophage-activating agents is paramount. This guide provides a comprehensive comparison of Tuftsin against other well-known macrophage activators: Lipopolysaccharide (LPS), Interferon-gamma (IFN-γ), and Muramyl Dipeptide (MDP). We delve into their efficacy, signaling pathways, and the experimental protocols used to evaluate their function, presenting a clear picture of their relative strengths and mechanisms of action.
At a Glance: Comparative Efficacy
The activation of macrophages is a critical process in the immune response, characterized by increased phagocytosis, cytokine production, and the generation of microbicidal molecules like nitric oxide (NO). The following tables summarize the quantitative effects of this compound and its counterparts on these key functions. It is important to note that the direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Agent | Concentration | Cell Type | Phagocytosis (% of Phagocytic Cells) | Phagocytic Index | Citation |
| This compound | 1 µg/mL | Murine Kupffer Cells | Greatest stimulatory effect observed | Markedly increased | [1] |
| This compound | 5 µg/mL | Human PMNs | - | Greater impact on number of particles engulfed | [2] |
| MDP | Not Specified | Murine Peritoneal Macrophages | Activated | - | [3] |
| Agent | Concentration | Cell Type | TNF-α Release (pg/mL) | Citation |
| LPS | 100 ng/mL | Murine Bone Marrow Macrophages | ~2490 (after 2 hours) | [4] |
| LPS | 100 ng/mL | RAW 264.7 cells | Optimal for surface TNF-α expression | [5] |
| LPS | 10 ng/mL | Human Monocytes | Dose-dependent increase | [6] |
| LPS | 0.1 µg/mL | Rat Kupffer Cells | ~3000 (after 24 hours) | [7] |
| This compound | Not Specified | - | - | - |
| Agent | Concentration | Cell Type | Nitric Oxide (Nitrite) Production (µM) | Citation |
| This compound | Dose-dependent | Murine Macrophages | Synergizes with IFN-γ, Requires LPS for optimal production | [8][9] |
| IFN-γ | 100-500 U/mL | J774 Murine Macrophages | Maximal production | [10] |
| IFN-γ + TNF-α | - | Bone Marrow-Derived Macrophages | Strongly enhanced by IL-10 | [11] |
| IFN-γ + MDP | - | Murine Macrophages | Induces NO production | [12] |
Delving Deeper: Signaling Pathways
The distinct effects of these agents are rooted in the specific signaling pathways they trigger upon binding to their respective receptors on the macrophage surface.
This compound Signaling Pathway
This compound exerts its effects by binding to Neuropilin-1 (Nrp1), a transmembrane receptor. This interaction initiates the canonical Transforming Growth Factor-beta (TGF-β) signaling pathway, leading to the phosphorylation of Smad proteins and subsequent regulation of gene expression related to phagocytosis and immune modulation.
Lipopolysaccharide (LPS) Signaling Pathway
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.
Interferon-gamma (IFN-γ) Signaling Pathway
IFN-γ is a key cytokine that activates macrophages, enhancing their antimicrobial and antitumor activities. It signals through the JAK-STAT pathway. Upon binding to its receptor, IFN-γ activates Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and induce the transcription of IFN-γ-responsive genes, including inducible nitric oxide synthase (iNOS).
Experimental Protocols
To ensure the reproducibility and accurate interpretation of macrophage activation studies, detailed experimental protocols are essential. Below are standardized methodologies for key assays.
Macrophage Phagocytosis Assay
This assay quantifies the engulfment of particles by macrophages.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Plate macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in a multi-well plate and culture overnight.
-
Particle Preparation: Prepare a suspension of fluorescently labeled particles (e.g., FITC-conjugated zymosan or fluorescent beads) in culture medium.
-
Stimulation: Treat macrophages with the desired activating agent (this compound, LPS, etc.) for a specified pre-incubation period.
-
Phagocytosis: Add the fluorescent particle suspension to the macrophage cultures and incubate for a defined period (e.g., 30-60 minutes) to allow for particle uptake.
-
Washing: Gently wash the cells multiple times with cold PBS to remove any non-internalized particles.
-
Quenching (Optional): For microscopy, a quenching agent like trypan blue can be added to extinguish the fluorescence of any remaining extracellular particles.
-
Quantification:
-
Flow Cytometry: Harvest the cells and analyze the percentage of fluorescently positive cells (percentage of phagocytic cells) and the mean fluorescence intensity (phagocytic index).
-
Microscopy: Visualize the cells under a fluorescence microscope and count the number of ingested particles per cell.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the accumulation of nitrite (a stable breakdown product of NO) in the cell culture supernatant.
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Stimulation: Plate macrophages and stimulate with the activating agents for a desired time period (typically 24-48 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
Griess Reaction:
-
Add an equal volume of Griess Reagent A (sulfanilamide solution) to the supernatant in a 96-well plate.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add an equal volume of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.
-
-
Measurement: Measure the absorbance of the samples at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Cytokine Profiling (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-6) secreted by activated macrophages.
Experimental Workflow:
Detailed Steps:
-
Plate Coating: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Sample Incubation: Add the macrophage culture supernatants to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the target cytokine.
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) which binds to the biotinylated detection antibody.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the cytokine concentration in the samples based on a standard curve generated with known concentrations of the recombinant cytokine.
Concluding Remarks
This guide highlights the distinct characteristics of this compound in comparison to other prominent macrophage-activating agents. While LPS and IFN-γ are potent inducers of pro-inflammatory responses, this compound appears to stimulate phagocytosis effectively, potentially with a more nuanced immunomodulatory profile. The choice of a macrophage-activating agent will ultimately depend on the specific research or therapeutic goal. The provided data and protocols offer a solid foundation for making informed decisions and designing rigorous experiments in the field of immunology and drug development.
References
- 1. Stimulation of phagocytic activity of murine Kupffer cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of human granulocyte phagocytosis stimulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage activation by this compound and muramyl-dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Differential regulation of biosynthesis of cell surface and secreted TNF-alpha in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Cell Sensitivity between OTA and LPS upon Releasing TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The macrophage-activating tetrapeptide this compound induces nitric oxide synthesis and stimulates murine macrophages to kill Leishmania parasites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signalling events involved in interferon-γ-inducible macrophage nitric oxide generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of macrophage nitric oxide production by interferon-gamma and tumor necrosis factor-alpha is enhanced by interleukin-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IFN-gamma enhances production of nitric oxide from macrophages via a mechanism that depends on nucleotide oligomerization domain-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Promiscuity of a Natural Immunomodulator: A Comparative Guide to Tuftsin's Cross-Reactivity with Peptide Receptors
For researchers, scientists, and drug development professionals, understanding the specificity and potential off-target effects of bioactive peptides is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Tuftsin, a naturally occurring tetrapeptide (Thr-Lys-Pro-Arg), with other peptide receptors, supported by experimental data and detailed methodologies.
This compound, primarily known for its role in stimulating phagocytosis, exerts its effects by binding to specific cell surface receptors. While Neuropilin-1 (Nrp1) is established as its primary receptor, evidence suggests that this compound can also interact with other peptide receptors, leading to a broader range of biological activities and potential therapeutic applications. This guide delves into the binding affinities, signaling pathways, and functional outcomes of this compound's interactions with its primary target and known cross-reactive receptors.
Quantitative Comparison of this compound Binding Affinities
The binding affinity of this compound to its primary receptor and other peptide receptors has been quantified using various experimental techniques, most notably Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (K D ), a measure of binding affinity where a lower value indicates a stronger interaction, is a key parameter in these studies.
| Ligand | Receptor | Binding Affinity (K D ) | Experimental Method | Reference |
| This compound | Neuropilin-1 (Nrp1) | 10.65 µmol/L | Surface Plasmon Resonance (SPR) | [1] |
| This compound | Angiotensin-Converting Enzyme 2 (ACE2) | 460 µmol/L | Surface Plasmon Resonance (SPR) | [1] |
| Substance P | Neurokinin-1 Receptor (NK1R) | ~nM range | Radioligand Binding Assays | [2] |
Note: While older literature suggests a potential interaction between this compound and the Substance P receptor (Neurokinin-1 Receptor, NK1R), recent, direct quantitative binding data (K D , K i , or IC 50 ) from competitive binding assays remains elusive in the current scientific literature. The affinity of Substance P for its own receptor is provided for context.
Signaling Pathways: A Tale of Two Mechanisms
The downstream signaling cascades initiated by this compound binding differ significantly depending on the receptor it engages. This divergence in signaling pathways underscores the functional pleiotropy of this tetrapeptide.
This compound's Canonical Pathway via Neuropilin-1 (Nrp1)
Binding of this compound to Nrp1 initiates a signaling cascade through the Transforming Growth Factor-beta (TGFβ) pathway. Nrp1, lacking an intrinsic kinase domain, acts as a co-receptor, associating with the TGFβ receptor I (TβRI) to propagate the signal. This leads to the phosphorylation of downstream Smad proteins (Smad2/3), which then translocate to the nucleus to regulate gene expression. This pathway is predominantly associated with immunomodulatory and anti-inflammatory responses.[3]
This compound-Nrp1 Signaling Pathway
Caption: this compound binding to Nrp1 initiates the TGFβ signaling pathway.
Cross-Reactivity with ACE2: A Potential for Novel Functions
The interaction of this compound with ACE2, the primary receptor for SARS-CoV-2, suggests a potential role for this peptide in modulating viral entry and related inflammatory responses. While the direct downstream signaling consequences of this compound binding to ACE2 are not yet fully elucidated, it has been shown to competitively inhibit the binding of the SARS-CoV-2 spike protein to ACE2.[1] This opens up avenues for investigating this compound as a potential therapeutic agent in viral infections.
The Substance P Receptor (NK1R): An Unconfirmed Interaction
The Substance P receptor (NK1R) is a G-protein coupled receptor (GPCR) that, upon binding its ligand Substance P, primarily activates the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). While some early studies hinted at a possible interaction between this compound and NK1R, concrete evidence from modern binding assays is lacking. If this compound were to interact with NK1R, it could potentially trigger pro-inflammatory and nociceptive pathways, a stark contrast to its known immunomodulatory functions via Nrp1.
Substance P - NK1R Signaling Pathway
Caption: Substance P activates the Gq-PLC pathway via the NK1R.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments used to assess this compound's receptor cross-reactivity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Experimental Workflow for SPR
Caption: Workflow for determining binding kinetics using SPR.
Protocol:
-
Immobilization: The receptor of interest (e.g., recombinant human Nrp1 or ACE2) is immobilized on a sensor chip surface.
-
Injection: A series of this compound solutions at different concentrations are injected over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.
-
Analysis: The association (k on ) and dissociation (k off ) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (K D ) is then calculated as k off /k on .
Competitive Radioligand Binding Assay
This assay is used to determine the affinity of an unlabeled ligand (competitor) for a receptor by measuring its ability to displace a labeled ligand.
Protocol:
-
Preparation: Prepare cell membranes or whole cells expressing the receptor of interest (e.g., NK1R).
-
Incubation: Incubate the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-Substance P) and varying concentrations of the unlabeled competitor (this compound).
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC 50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The K i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assays: Phagocytosis and Cytokine Release
To assess the functional consequences of this compound's receptor interactions, cell-based assays such as phagocytosis and cytokine release assays are employed.
Phagocytosis Assay (e.g., using macrophages):
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 or primary peritoneal macrophages).
-
Treatment: Treat the cells with this compound or a control peptide.
-
Incubation with Particles: Add fluorescently labeled particles (e.g., zymosan or latex beads) and incubate to allow for phagocytosis.
-
Quenching/Washing: Quench the fluorescence of non-internalized particles or wash extensively to remove them.
-
Analysis: Quantify the uptake of fluorescent particles by the cells using flow cytometry or fluorescence microscopy.
Cytokine Release Assay:
-
Cell Culture: Culture immune cells (e.g., macrophages, microglia).
-
Stimulation: Treat the cells with this compound or a control peptide.
-
Incubation: Incubate the cells for a specified period to allow for cytokine production and release.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-10) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
Conclusion and Future Directions
The available evidence clearly demonstrates that this compound's biological activity extends beyond its interaction with the primary receptor, Nrp1. The cross-reactivity with ACE2 presents an exciting opportunity for exploring its therapeutic potential in the context of viral diseases. However, the interaction with the Substance P receptor, NK1R, remains an area that requires further investigation with modern, quantitative binding assays to confirm or refute the historical suggestions.
Future research should focus on:
-
Directly comparing the functional consequences of this compound's engagement with Nrp1 versus ACE2 in relevant cell types. For example, does this compound-ACE2 interaction modulate inflammatory responses in lung epithelial cells?
-
Conducting competitive binding assays to definitively determine if this compound binds to the NK1R and, if so, with what affinity.
-
Elucidating the downstream signaling pathways activated by this compound upon binding to ACE2.
A deeper understanding of this compound's receptor promiscuity will be instrumental in harnessing its full therapeutic potential while mitigating potential off-target effects. This comparative guide serves as a foundation for researchers to build upon as they continue to unravel the complex pharmacology of this fascinating endogenous peptide.
References
Decoding Tuftsin: A Comparative Guide to its Immunomodulatory Effects
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's biological activity is paramount. This guide provides a comprehensive comparison of the immunomodulatory effects of Tuftsin, a naturally occurring tetrapeptide, across various studies. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, we aim to offer a clear perspective on the consistency and variability of this compound's actions on the immune system.
This compound, with its amino acid sequence Threonine-Lysine-Proline-Arginine, has been the subject of numerous investigations for its ability to modulate immune responses. Its primary recognized function is the stimulation of phagocytic activity in cells such as neutrophils and macrophages. However, its influence extends to cytokine production and lymphocyte proliferation, areas where reported effects can vary. This guide delves into the data to illuminate the factors that may contribute to these differences.
Phagocytosis Enhancement: A Consistent Core Function
A consistent finding across multiple studies is this compound's ability to enhance phagocytosis, the process by which immune cells engulf and digest cellular debris, pathogens, and foreign substances. The degree of this enhancement, however, appears to be influenced by experimental conditions such as this compound concentration, incubation time, and the type of phagocytic cell and target particle used.
| Study Focus | Cell Type | This compound Concentration | Incubation Time | Key Finding | Citation |
| Phagocytosis of Fluorescent Microspheres | Human Polymorphonuclear Leukocytes (PMNs) | 5 µg/mL | 15 minutes | Greatest effect on the number of particles engulfed per cell. | [1] |
| Phagocytosis of Staphylococcus aureus | Rabbit Peritoneal Macrophages & PMNs | Not specified | Not specified | Enhanced engulfing activity of macrophages and increased bactericidal activity of PMNs. | [2] |
| Phagocytosis of Fluorescent Particles | Human Kupffer Cells | 1.0 µg/mL | Not specified | Significant enhancement of phagocytosis. | |
| Phagocytosis of Tumor Cells | Mouse Macrophages | 10 µM | Not specified | Increased phagocytosis of circulating tumor cells. | [3][4] |
Experimental Protocol: Flow Cytometry-Based Phagocytosis Assay
A common method to quantify the phagocytic activity of immune cells involves flow cytometry. This technique allows for the precise measurement of the number of cells that have engulfed fluorescently labeled particles and the quantity of particles engulfed per cell.
Cytokine Modulation: A More Complex Picture
This compound's influence on cytokine production presents a more nuanced scenario, with studies reporting both pro- and anti-inflammatory effects. This variability likely stems from the specific immune cell type, the experimental model (in vitro vs. in vivo), and the presence of other stimuli.
| Study Focus | Cell Type / Model | This compound Concentration | Cytokine Change | Key Finding | Citation |
| In vitro Cytokine Production | Human Mononuclear Cells | Not specified | ↑ IL-1 | Induces IL-1 production. | |
| In vivo Immune Response | Mice | 25 µ g/mouse (i.v.) | ↑ IL-1, ↓ IL-2 & IFN-γ | Stimulated macrophage IL-1 production but depressed lymphocyte functions. | [5] |
| Anti-inflammatory Effects | Mouse Model of EAE | Not specified | ↑ Th2 cytokines | Promotes a shift towards an anti-inflammatory T-helper 2 response. | [6] |
| Tumor Microenvironment | In vivo (mice with gastric cancer) | Not specified | ↓ IL-10, ↑ IL-12 | Altered cytokine expression towards enhanced anti-tumor immunity. | [3] |
| In vitro Dendritic Cell Maturation | Human Dendritic Cells | 20 µg/mL | ↑ IL-12, ↓ IL-10 | Promoted secretion of IL-12 and inhibited IL-10 secretion. |
Lymphocyte and Natural Killer Cell Activity: Emerging Evidence
The impact of this compound on lymphocyte proliferation and Natural Killer (NK) cell cytotoxicity is an area of ongoing research. While some studies suggest a stimulatory role, the conditions under which this occurs require further clarification to establish reproducibility.
| Study Focus | Cell Type | This compound Concentration | Key Finding | Citation |
| Natural Killer Cell Cytotoxicity | Mouse Splenic Effector Cells | 50-100 µg/mL | Pronounced enhancement of NK cell cytotoxicity against Yac-1 T-cell lymphoma. | [7] |
| T-Lymphocyte Education | Macrophage-dependent | 5 x 10⁻⁸ M | Augments the antigen-specific, macrophage-dependent education of T-lymphocytes. | [8] |
| Sepsis Model | Septic Mice | Not specified | A this compound-derived peptide improved survival by regulating T-cell mediated immunity. | [9] |
Experimental Protocol: Natural Killer Cell Cytotoxicity Assay
A common method to assess the killing ability of NK cells is the chromium-51 release assay, although non-radioactive methods are increasingly used. The basic principle involves co-culturing NK cells with target tumor cells that have been labeled with a substance that is released upon cell lysis.
Signaling Pathway: The Neuropilin-1 Connection
Recent research has shed light on the signaling mechanism of this compound. It has been shown to bind to Neuropilin-1 (Nrp1), a receptor on the surface of immune cells, and signal through the Transforming Growth Factor-beta (TGF-β) pathway. This discovery provides a molecular basis for its diverse immunomodulatory effects.
Conclusion
The immunomodulatory effects of this compound, particularly its ability to enhance phagocytosis, are well-documented and appear to be a reproducible phenomenon across different studies. However, its impact on cytokine production and lymphocyte activity is more context-dependent, with outcomes varying based on the specific experimental setup. For researchers and drug developers, a thorough understanding of these variables is crucial for designing experiments that can reliably harness the therapeutic potential of this intriguing peptide. The signaling pathway through Neuropilin-1 and TGF-β provides a promising avenue for further investigation into the precise mechanisms governing this compound's diverse immunological functions.
References
- 1. This compound stimulates IL-1 production by human mononuclear cells, human spleen cells and mouse spleen cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-macrophage interaction: specific binding and augmentation of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A biochemical study of the phagocytic activities of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo immunopharmacological properties of this compound (Thr-Lys-Pro-Arg) and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The immunomodulatory activity of tetra- and tripeptides of this compound-kentsin group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorunstar.com [biorunstar.com]
- 8. The effect of anti-tuftsin antibody on the phagocytosis of bacteria by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a naturally occurring immunopotentiating factor. I. In vitro enhancement of murine natural cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tuftsin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like Tuftsin are paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound in a well-ventilated area.[1] Appropriate Personal Protective Equipment (PPE) should be worn, including suitable protective clothing, chemical-impermeable gloves, and eye protection.[1][2] It is also important to prevent the formation of dust and aerosols during handling.[1]
In the event of accidental contact, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1]
-
After skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1]
-
After eye contact: Rinse the eyes with pure water for at least 15 minutes and consult a physician.[1]
-
After ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical assistance.[1]
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
1. Waste Collection and Storage:
-
Collect waste this compound, including any material from spills, and place it in suitable, closed containers for disposal.[1][2]
-
Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers.[1]
2. Accidental Release and Spill Management:
-
In case of a spill, ensure adequate ventilation and remove all sources of ignition.[1]
-
Avoid dust formation and prevent the substance from entering drains.[1][2]
-
Use personal protective equipment, including chemical-impermeable gloves.[1]
-
Sweep up the spilled material, shovel it into a suitable, closed container, and arrange for disposal.[2]
3. Packaging Disposal:
-
Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
Storage and Stability of this compound
Proper storage is critical to maintaining the integrity of this compound. While stable under recommended conditions, its activity can degrade over time, particularly in solution.[2][3]
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C | Stable |
| Reconstituted Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Stable for up to 12 months at -20°C.[4] Solutions stored at 25°C or 5°C lose activity rapidly.[3] |
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of this compound, the following diagram illustrates the logical workflow from initial handling to final waste deposition.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Tuftsin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tuftsin. The following procedures are designed to ensure the safe handling, storage, and disposal of this tetrapeptide.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory to protect from splashes or airborne particles.[1] |
| Hand Protection | Chemical-resistant Gloves | Impermeable gloves, such as nitrile or latex, should be worn. Gloves must be inspected for integrity before use and disposed of properly after handling the substance.[1] |
| Body Protection | Laboratory Coat | A full-buttoned lab coat that fits snugly is required to protect skin and clothing from potential spills.[2] |
| Respiratory Protection | Respirator | In situations where dust or aerosols may be generated, and ventilation is inadequate, a full-face respirator should be used.[1] |
| Footwear | Closed-toe Shoes | Essential for protecting feet from spills and falling objects in the laboratory.[2] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is critical for the safe handling of this compound. The following step-by-step guidance outlines the key procedures from receipt to disposal.
1. Preparation and Hazard Assessment:
-
Before handling this compound, review the Safety Data Sheet (SDS) thoroughly.[1][3][4]
-
Ensure that a designated work area, preferably a well-ventilated chemical fume hood, is prepared.[1]
-
Verify that all necessary PPE is available and in good condition.[5]
-
An emergency eyewash station and safety shower must be readily accessible.
2. Handling the Compound:
-
When weighing or transferring the solid form of this compound, do so in a chemical fume hood.
-
Use non-sparking tools to prevent ignition sources.[1]
-
Avoid contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first aid measures outlined below.
3. Storage:
-
Store this compound in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area.
-
For long-term stability of this compound in solution, it is recommended to store it frozen.[6]
4. First Aid Measures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][4]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[1][4]
-
Contaminated Materials: All disposable labware, gloves, and other materials that have come into contact with this compound should be collected in a suitable, closed container and disposed of as hazardous waste.[4]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for the Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Personal Protective Equipment | Tufts Office of the Vice Provost for Research [viceprovost.tufts.edu]
- 6. Stability of sterile saline solutions of synthetic this compound, a naturally occurring immunomodulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
